Technical Documentation Center

2,5-Dimethoxyphenethylamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Dimethoxyphenethylamine hydrochloride
  • CAS: 3166-74-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethoxyphenethylamine Hydrochloride

Foreword: The Chemical Significance of 2,5-Dimethoxyphenethylamine (2C-H) 2,5-Dimethoxyphenethylamine, commonly abbreviated as 2,5-DMPEA or 2C-H, serves as the foundational structure for the "2C" family of phenethylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Chemical Significance of 2,5-Dimethoxyphenethylamine (2C-H)

2,5-Dimethoxyphenethylamine, commonly abbreviated as 2,5-DMPEA or 2C-H, serves as the foundational structure for the "2C" family of phenethylamine compounds.[1] While 2C-H itself is not known to be significantly psychoactive, likely due to rapid metabolism by monoamine oxidase (MAO) enzymes, its true value in medicinal and organic chemistry lies in its role as a versatile precursor.[2] The 4-position of its aromatic ring is readily susceptible to electrophilic substitution, allowing for the synthesis of a wide array of potent and pharmacologically significant analogues, such as 2C-B (4-bromo), 2C-I (4-iodo), and 2C-E (4-ethyl).[2][3] This guide provides a detailed, field-proven methodology for the synthesis of the hydrochloride salt of 2C-H, followed by a robust protocol for its analytical characterization, ensuring both purity and structural confirmation for researchers in drug development and neuroscience.

Part I: Synthesis of 2,5-Dimethoxyphenethylamine Hydrochloride

The most reliable and commonly cited synthetic pathway to 2,5-Dimethoxyphenethylamine proceeds through a two-step process: a Knoevenagel-type condensation (specifically, a Henry reaction) to form an intermediate, 2,5-dimethoxy-β-nitrostyrene, followed by the reduction of both the nitro group and the alkene double bond.[4][5] The final step involves the conversion of the resulting freebase amine to its more stable hydrochloride salt.

Logical Workflow for Synthesis

cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2,5-Dimethoxybenzaldehyde + Nitromethane B Ammonium Acetate Catalyst Heat (85-100°C) A->B Reaction Conditions C 2,5-Dimethoxy-β-nitrostyrene B->C Yields D 2,5-Dimethoxy-β-nitrostyrene E Reducing Agent (e.g., LiAlH4 or Zn/HCl) D->E Reaction Conditions F 2,5-Dimethoxyphenethylamine (Freebase) E->F Yields G 2,5-Dimethoxyphenethylamine (Freebase) H Methanolic HCl G->H Reaction Conditions I 2,5-Dimethoxyphenethylamine HCl (Final Product) H->I Yields cluster_0 Analytical Techniques cluster_1 Validation A Synthesized Crystalline Solid B Melting Point Analysis A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Mass Spectrometry (GC-MS or LC-MS) A->D E Compare with Literature Values B->E F Confirm Molecular Structure C->F D->F G Assess Purity D->G

Caption: Workflow for the analytical characterization of the final product.

Physicochemical Properties

The hydrochloride salt is a crystalline solid. A sharp melting point is a strong indicator of purity.

PropertyValueReference
Chemical Name 2-(2,5-dimethoxyphenyl)ethanamine hydrochloride[6]
Molecular Formula C₁₀H₁₆ClNO₂[4][6][7]
Molecular Weight 217.69 g/mol [4][6]
Appearance Light brown or off-white crystalline solid[4]
Melting Point 138-139 °C[1][4]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or CDCl₃. [8][9]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the two methoxy groups, and the two ethylamine chain methylene groups. The aromatic protons will appear as a multiplet, while the methoxy groups will be sharp singlets. The two methylene groups of the ethylamine side chain will appear as triplets due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom in the molecule, including the two methoxy carbons, the six aromatic carbons (four of which are unique due to symmetry), and the two aliphatic carbons of the ethylamine chain. [10] Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound and provides structural information through fragmentation patterns. [10]

    Ion m/z (relative abundance) Description
    [M]⁺ 181 Molecular ion of the freebase
    [M-NH₂CH₂]⁺ 151 Loss of the aminoethyl side chain

    | Base Peak | 152 | Likely corresponds to the tropylium-like ion formed after rearrangement |

Note: The mass spectrum reflects the freebase (molecular weight 181.23 g/mol ), as the HCl salt dissociates in the mass spectrometer.[10][11]

Conclusion

This guide outlines a robust and reproducible method for the synthesis of 2,5-dimethoxyphenethylamine hydrochloride, a key intermediate for further chemical exploration. The detailed protocols for synthesis and characterization provide researchers with a comprehensive framework to produce and validate this compound with a high degree of confidence. Adherence to these methodologies ensures the integrity of the starting material, which is paramount for the successful development of novel compounds in the fields of pharmacology and medicinal chemistry.

References

  • 2C-H - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2,5-DIMETHOXYPHENETHYLAMINE HCL - ChemBK. (2024, April 9). Retrieved January 21, 2026, from [Link]

  • 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]

  • Mannich reaction route to 2,5-dimethoxyphenethylamine (2C-H). (n.d.). designer-drug.com. Retrieved January 21, 2026, from [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (2011). Journal of Forensic Sciences. Retrieved January 21, 2026, from [Link]

  • Reduction of Nitrostyrenes using Red-Al. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]

  • 2C-H via 2,5-Dimethoxymandelonitrile. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]

  • 2C-H - Psychedelic Science Review. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass spectra of (a) 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. (2014). Analytical Methods. Retrieved January 21, 2026, from [Link]

  • 2,5-dimethoxy-4-methylphenethylamine-13c,d3 Hydrochloride Solution - Tradeindia. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents. (n.d.).
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2019). ACS Omega. Retrieved January 21, 2026, from [Link]

  • 2,5-Dimethoxy-4-methylamphetamine - SWGDRUG.org. (2014, March 20). Retrieved January 21, 2026, from [Link]

  • 2,5-Dimethoxyphenethylamine | C10H15NO2 | CID 76632 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2,5-Dimethoxyphenethylamine - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

  • Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. (1950). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • 2,5-Dimethoxy-ß-nitrostyrene, pretty nice 92% yield : r/TheeHive - Reddit. (2025, July 5). Retrieved January 21, 2026, from [Link]

  • Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.). Retrieved January 21, 2026, from [Link]

  • Amines related to 2,5-dimethoxyphenethylamine. (1940). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • 2,5-Dimethoxyphenethylamine hydrochloride | C10H16ClNO2 | CID 76631 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of 2,5-Dimethoxyphenethylamines. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid. (1950). Helvetica Chimica Acta. Retrieved January 21, 2026, from [Link]

  • US3062884A - Catalytic hydrogenation of 2, 5-dialkoxy-beta-nitrostyrene to produce beta-aminoethylhydroquinone - Google Patents. (n.d.).
  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. (2018). Molbank. Retrieved January 21, 2026, from [Link]

  • Nitrostyrene reduction : r/OrganicChemistry - Reddit. (2019, January 29). Retrieved January 21, 2026, from [Link]

  • Identification and characterization of 2,5-dimethoxy-3,4-dimethyl--phenethylamine (2C-G) - A new designer drug. (2014). Forensic Science International. Retrieved January 21, 2026, from [Link]

  • 2,5-Dimethoxyphenethylamine hydrochloride - ChemBK. (2024, April 9). Retrieved January 21, 2026, from [Link]

  • CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents. (n.d.).

Sources

Exploratory

A Technical Guide to the Serotonin Receptor Pharmacology of 2,5-Dimethoxyphenethylamine (2C-H) Hydrochloride

Abstract This technical guide provides a detailed examination of the mechanism of action of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H) at serotonin (5-HT) receptors. 2C-H serves as the foundational structure for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the mechanism of action of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H) at serotonin (5-HT) receptors. 2C-H serves as the foundational structure for the widely studied 2C series of psychedelic phenethylamines.[1] Understanding its interaction with serotonergic systems is critical for elucidating the structure-activity relationships (SAR) that govern the pharmacological effects of its more potent, 4-substituted analogs. This document synthesizes binding affinity and functional data, details the canonical signaling pathways, and provides robust, field-proven experimental protocols for researchers in pharmacology and drug development.

Introduction: The Significance of 2C-H

2,5-Dimethoxyphenethylamine (2,5-DMPEA), commonly known as 2C-H, is the parent compound of the 2C family of psychedelic drugs.[1] Unlike its well-known derivatives such as 2C-B and 2C-I, which are potent hallucinogens, 2C-H itself is reported to have limited to no psychoactive effects in humans at typical doses.[1][2] This is likely due to its rapid metabolism by monoamine oxidase (MAO) enzymes in vivo.[1]

Despite its lack of significant psychoactivity, the pharmacological profile of 2C-H is of immense scientific interest. It provides a crucial baseline for understanding how substitutions on the phenethylamine scaffold, particularly at the 4-position, modulate affinity and functional activity at serotonin receptors. The 2,5-dimethoxy substitution pattern is a key motif for conferring agonist activity at the serotonin 2A receptor (5-HT₂AR), a primary target for classic psychedelics.[3][4] This guide delves into the specific interactions of 2C-H with these critical G protein-coupled receptors (GPCRs).

Serotonin Receptor Interaction Profile

The primary mechanism of action for psychedelic phenethylamines involves their interaction with serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂A, 5-HT₂B, 5-HT₂C).[5][6] 2C-H acts as a partial agonist at these receptors, albeit with significantly lower potency compared to its 4-substituted counterparts.[1] It also demonstrates notable affinity for the 5-HT₁A receptor.[1]

Receptor Binding Affinity

The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The known binding affinities of 2C-H for key human serotonin receptors are summarized below.

Target ReceptorBinding Affinity (Ki, nM)
5-HT₁A70
5-HT₂A1,600 - 3,000
5-HT₂C4,800
Table 1: Binding affinities of 2C-H at human serotonin receptors. Data compiled from publicly available pharmacological databases. Note the comparatively higher affinity for 5-HT₁A versus the 5-HT₂ subtypes.[1]
Functional Activity and Signaling Pathways

As a partial agonist, 2C-H binds to and activates serotonin receptors but produces a submaximal response compared to the endogenous full agonist, serotonin. The psychedelic effects of related compounds are primarily mediated by agonism at the 5-HT₂A receptor.[7][8]

Canonical Gq Signaling Pathway (5-HT₂A/2C Receptors):

The 5-HT₂A and 5-HT₂C receptors are canonically coupled to the Gq/11 family of G proteins.[8][9] Agonist binding initiates a conformational change in the receptor, leading to the activation of its associated G protein. This triggers a cascade of intracellular events:

  • Gαq Activation: The activated Gαq subunit dissociates and stimulates the enzyme Phospholipase C (PLC).[8]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][10]

  • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.[7][10]

  • Protein Kinase C (PKC) Activation: DAG and the elevated cytosolic Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, modulating neuronal excitability and gene expression.[10]

This signaling cascade is a hallmark of 5-HT₂A and 5-HT₂C receptor activation and is a primary endpoint for in vitro functional assays.[11]

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₂A / 5-HT₂C Receptor G_Protein Gαq/11 Gβ Gγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand 2C-H (Agonist) Ligand->Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (Release) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Canonical Gq-coupled signaling pathway for 5-HT₂A/2C receptors.

Experimental Protocols for Pharmacological Characterization

To validate and expand upon the known pharmacology of 2C-H or its analogs, standardized in vitro assays are essential. The following protocols describe gold-standard methods for determining receptor binding affinity and functional potency.[12]

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (e.g., 2C-H) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[13][14]

Objective: To determine the Ki of 2C-H at the human 5-HT₂A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).

  • Test Compound: 2,5-Dimethoxyphenethylamine hydrochloride (2C-H).

  • Non-specific binding control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

  • 96-well microplates and glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of 2C-H in assay buffer (e.g., from 1 nM to 1 mM).

  • Incubation Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL cell membranes, 50 µL [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL assay buffer.

    • Non-specific Binding: 50 µL cell membranes, 50 µL [³H]ketanserin, and 50 µL Mianserin.

    • Competitive Binding: 50 µL cell membranes, 50 µL [³H]ketanserin, and 50 µL of a 2C-H dilution.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.[15]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the cell membranes with bound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 2C-H.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of 2C-H that inhibits 50% of specific [³H]ketanserin binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of 2C-H C Incubate Reagents in 96-Well Plate (Total, NSB, Competition) A->C B Prepare Reagents: Membranes, Radioligand B->C D Harvest onto Filters (Separate Bound/Free) C->D Equilibrium Reached E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Plot Dose-Response Curve (Determine IC₅₀) G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Workflow for a competitive radioligand binding assay.
Protocol: In Vitro Calcium Mobilization Functional Assay

This cell-based functional assay measures the potency (EC₅₀) and efficacy (Emax) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.[10][16]

Objective: To determine the EC₅₀ and Emax of 2C-H at the human 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: 2,5-Dimethoxyphenethylamine hydrochloride (2C-H).

  • Positive Control: Serotonin (5-HT) as the full agonist.

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT₂A-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution (prepared in assay buffer). Incubate for 60 minutes at 37°C in the dark to allow the cells to uptake the dye.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye. Leave a final volume of buffer in each well.

  • Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of 2C-H and the serotonin positive control at a higher concentration (e.g., 4x final concentration).

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to inject the compounds from the compound plate into the cell plate.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data to the maximum response produced by the full agonist, serotonin (set to 100%).

    • Plot the normalized response against the log concentration of 2C-H.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (the concentration of 2C-H that produces 50% of its maximal response) and the Emax (the maximal response relative to serotonin).

Calcium_Assay_Workflow cluster_prep Cell & Compound Prep cluster_assay Assay Execution cluster_analysis Data Analysis A Seed 5-HT₂A-HEK293 Cells in 96-Well Plate B Load Cells with Fluo-4 AM Dye A->B Culture Overnight D Establish Baseline Fluorescence in Reader B->D C Prepare Serial Dilutions of 2C-H & 5-HT E Inject Compound & Record Fluorescence Change C->E D->E F Calculate Peak Response (Peak - Baseline) E->F G Normalize Data to Full Agonist (5-HT) F->G H Plot Dose-Response Curve G->H I Calculate EC₅₀ & Emax H->I

Workflow for a calcium mobilization functional assay.

Conclusion

2,5-Dimethoxyphenethylamine hydrochloride (2C-H) represents a foundational tool for psychedelic science and receptor pharmacology. While not psychoactive itself, its characterization is paramount. It acts as a low-potency partial agonist at 5-HT₂A and 5-HT₂C receptors, activating the canonical Gq-PLC-IP₃/DAG signaling pathway. Its higher affinity for the 5-HT₁A receptor suggests a more complex pharmacological profile that warrants further investigation. The provided protocols offer a validated framework for researchers to precisely quantify the binding and functional characteristics of 2C-H and its numerous, more potent analogs, thereby advancing the rational design of novel serotonergic ligands.

References

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. (2022). Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience. [Link]

  • Introduction to Psychedelic Phenethylamines - Spirit Pharmacist. (n.d.). Spirit Pharmacist. [Link]

  • Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action - PMC. (2018). Current Topics in Behavioral Neurosciences, 36, 45-73. [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed. (2016). Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • 2C-H - Wikipedia. (n.d.). Wikipedia. [Link]

  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. (2023). The Journal of Neuroscience, 43(45), 7522-7533. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR | Request PDF - ResearchGate. (2022). Journal of Neurochemistry, 162(1), 39-59. [Link]

  • (PDF) Psychedelics and the Human Receptorome - ResearchGate. (2010). PLoS ONE, 5(2), e9019. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • 2,5-Dimethoxyamphetamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). University of Texas at Dallas. [Link]

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot. [Link]

  • 5-HT2C Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot. [Link]

  • 2,5-Dimethoxy-4-methylamphetamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Gifford Bioscience. [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (2020). ACS Chemical Neuroscience, 11(10), 1435-1443. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. (2022). Journal of Medicinal Chemistry, 65(3), 2631-2647. [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC. (2024). International Journal of Molecular Sciences, 25(11), 6142. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central. (2013). Bio-protocol, 3(18), e903. [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (2020). ACS Chemical Neuroscience, 11(10), 1435-1443. [Link]

  • 2C-B - Wikipedia. (n.d.). Wikipedia. [Link]

  • Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PubMed Central. (2015). Journal of Medicinal Chemistry, 58(23), 9381-9397. [Link]

  • Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Serotonin Receptor Subtypes and Ligands - ACNP. (n.d.). American College of Neuropsychopharmacology. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Metabolism of 2,5-Dimethoxyphenethylamine

Abstract This technical guide provides a comprehensive framework for investigating the in vitro metabolism of 2,5-Dimethoxyphenethylamine (2C-H), a member of the 2C family of psychedelic phenethylamines. While specific m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro metabolism of 2,5-Dimethoxyphenethylamine (2C-H), a member of the 2C family of psychedelic phenethylamines. While specific metabolic data for 2C-H is limited in publicly available literature, this document synthesizes established principles from structurally analogous compounds—such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B)—to propose the most probable metabolic pathways and outline robust, field-proven experimental protocols. The primary audience for this guide includes researchers in drug metabolism, forensic toxicology, and pharmacology. We will detail methodologies utilizing human liver microsomes (HLMs), hepatocytes, and recombinant enzymes to elucidate Phase I and Phase II metabolic transformations. Key enzymatic systems, including Cytochrome P450 (CYP) and Monoamine Oxidase (MAO), are discussed in the context of their expected roles in O-demethylation, oxidative deamination, and other biotransformations. This guide is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.

Introduction: The Metabolic Landscape of Substituted Phenethylamines

The liver is the primary site of drug metabolism, where xenobiotics are enzymatically converted into more water-soluble metabolites to facilitate their excretion. This process typically occurs in two phases: Phase I, involving oxidation, reduction, or hydrolysis, and Phase II, involving conjugation reactions.[1][2] For phenethylamine-based compounds like the 2C series, the key players in Phase I metabolism are the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum and Monoamine Oxidase (MAO) enzymes found on the outer membrane of mitochondria.[2][3][4]

  • Cytochrome P450 (CYP) Enzymes: This superfamily, particularly isoforms like CYP2D6 and CYP3A4, are known to be involved in the metabolism of various psychoactive substances, including other phenethylamines and compounds like LSD.[5][6][7][8][9] Their primary role in the context of 2,5-dimethoxyphenethylamine is predicted to be the O-demethylation of one or both methoxy groups on the phenyl ring.[10][11]

  • Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are critical for the catabolism of monoamine neurotransmitters and structurally similar compounds.[4] For the 2C series, MAO-A and MAO-B are the major enzymes responsible for oxidative deamination of the ethylamine side chain.[3][12] This reaction is a crucial detoxification pathway, converting the amine to an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol.[13]

Phase II metabolism for phenethylamine metabolites often involves N-acetylation of the primary amine or glucuronidation/sulfation of hydroxyl groups formed during Phase I.[1][14]

Given this enzymatic machinery, a systematic in vitro investigation is essential to build a comprehensive metabolic map for 2,5-dimethoxyphenethylamine. The following sections provide the technical protocols and scientific rationale for achieving this.

Predicted Metabolic Pathways of 2,5-Dimethoxyphenethylamine

Based on data from structurally related compounds like 2C-B and 3,4-dimethoxyamphetamine, we can predict several major metabolic pathways for 2,5-dimethoxyphenethylamine.[10][13] The primary reactions are expected to be oxidative deamination and O-demethylation.

dot

Caption: Predicted Phase I and Phase II metabolic pathways for 2,5-Dimethoxyphenethylamine.

Experimental Design: A Multi-System Approach

To build a complete metabolic profile, a multi-system in vitro approach is recommended. This ensures that contributions from various enzyme families are captured and provides a system of cross-validation.

  • Human Liver Microsomes (HLMs): As a subcellular fraction of the liver, HLMs are highly enriched in CYP enzymes and are a cost-effective tool for studying Phase I oxidative metabolism.[15][16] They are the workhorse for initial metabolite profiling, stability assays, and reaction phenotyping.

  • Cryopreserved Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism as they contain the full complement of Phase I and Phase II metabolizing enzymes and cofactors in a more physiologically relevant cellular environment.[17] They are essential for studying conjugation reactions and pathways that may involve both cytosolic and microsomal enzymes.

  • Recombinant Human Enzymes: Using individually expressed enzymes (e.g., specific CYPs or MAOs) is crucial for definitively identifying which specific isoforms are responsible for each metabolic step, a process known as reaction phenotyping.[18][19][20]

dot

Experimental_Workflow Start Start: Investigate In Vitro Metabolism of 2C-H HLM Tier 1: Metabolic Stability & Profiling (Human Liver Microsomes) Start->HLM Analysis Metabolite Identification & Quantification (LC-MS/MS) HLM->Analysis Identify major Phase I metabolites Hepatocytes Tier 2: Comprehensive Metabolite ID (Cryopreserved Hepatocytes) Recombinant Tier 3: Reaction Phenotyping (Recombinant Enzymes) Hepatocytes->Recombinant Isolate specific pathways Kinetics Enzyme Kinetics (Km, Vmax) Recombinant->Kinetics Inhibition Chemical Inhibition Assays Recombinant->Inhibition Analysis->Hepatocytes Confirm Phase I & identify Phase II Data Data Synthesis: Construct Metabolic Map Analysis->Data Kinetics->Data Inhibition->Data

Caption: A tiered workflow for the comprehensive in vitro metabolic investigation of 2C-H.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls. All analytical steps rely on validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and specificity in detecting and quantifying drug metabolites.[[“]]

Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLMs)

Objective: To determine the rate of disappearance of 2,5-dimethoxyphenethylamine when incubated with HLMs, providing an initial assessment of its metabolic lability.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 2,5-Dimethoxyphenethylamine (Substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable compound) for reaction termination.

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: In a 96-well plate, add the HLM stock to the master mix to achieve a final protein concentration of 0.5-1.0 mg/mL. Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add 2,5-dimethoxyphenethylamine to the wells to start the reaction. The typical starting substrate concentration is 1-10 µM to simulate in vivo conditions.[22]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The '0 min' sample is crucial as it represents 100% parent compound.

  • Controls (Self-Validation):

    • No NADPH: Incubate substrate with HLMs but without the NADPH regenerating system. This confirms that metabolism is CYP-dependent.

    • Heat-Inactivated HLMs: Incubate substrate with HLMs that have been boiled. This confirms that the observed degradation is enzymatic.

  • Sample Processing: Centrifuge the terminated reactions (e.g., 3000 x g for 15 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

Protocol 4.2: Metabolite Identification using Hepatocytes

Objective: To identify the full range of Phase I and Phase II metabolites produced from 2,5-dimethoxyphenethylamine.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • 2,5-Dimethoxyphenethylamine (Substrate)

  • Acetonitrile (ACN) with internal standard.

Procedure:

  • Thawing & Plating: Thaw hepatocytes according to the supplier's protocol and determine cell viability (should be >80%). Plate hepatocytes at a suitable density.

  • Incubation: After allowing cells to attach (if using adherent cultures), replace the medium with fresh, pre-warmed medium containing 2,5-dimethoxyphenethylamine (e.g., 10 µM).

  • Sampling: Collect aliquots of the incubation medium at various time points (e.g., 0, 1, 4, 24 hours).

  • Termination & Processing: Terminate reactions by adding cold ACN, centrifuge to remove cell debris, and analyze the supernatant by high-resolution LC-MS/MS.

  • Analysis: Use untargeted and targeted MS/MS scans to identify potential metabolites based on predicted mass shifts (e.g., +16 for hydroxylation, -14 for O-demethylation, +42 for N-acetylation).

Protocol 4.3: Reaction Phenotyping

Objective: To identify the specific MAO and CYP isoforms responsible for the metabolism of 2,5-dimethoxyphenethylamine. This is a regulatory expectation for new drug candidates.[20][23]

Two Complementary Approaches:

A. Recombinant Enzymes:

  • Incubate 2,5-dimethoxyphenethylamine separately with a panel of individual, commercially available recombinant human enzymes (e.g., MAO-A, MAO-B, CYP1A2, 2C9, 2C19, 2D6, 3A4).[18][19]

  • The protocol is similar to the HLM stability assay, but using a specific enzyme instead of the microsomal pool.

  • The formation of a specific metabolite by a single enzyme provides direct evidence of its involvement.

B. Chemical Inhibition in HLMs:

  • Perform the HLM incubation as described in Protocol 4.1.

  • In parallel, run separate incubations where the HLMs are pre-incubated with a selective chemical inhibitor for a specific CYP or MAO enzyme before the substrate is added.[19][24]

  • A significant reduction in the formation of a metabolite in the presence of a specific inhibitor points to that enzyme's role in its formation.

Table 1: Common Selective Inhibitors for Reaction Phenotyping

Enzyme TargetSelective InhibitorTypical Concentration
MAO-AClorgyline1 µM
MAO-BSelegiline1 µM
CYP1A2Furafylline10 µM
CYP2D6Quinidine1 µM
CYP3A4Ketoconazole1 µM
CYP2C9Sulfaphenazole10 µM
CYP2C19Ticlopidine1 µM

Note: Concentrations should be optimized to ensure selectivity.

Data Analysis and Interpretation

Metabolic Stability: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Metabolite Identification: High-resolution mass spectrometry data is used to propose chemical structures for metabolites. Fragmentation patterns (MS/MS spectra) are compared to the parent compound to pinpoint the site of modification.

Reaction Phenotyping: The relative contribution of each enzyme to a specific metabolic pathway is calculated based on the degree of inhibition or the rate of formation by recombinant enzymes.

Table 2: Hypothetical Data Summary for 2C-H Metabolism

ParameterValueMethodImplication
In Vitro t½ (HLM)25 minProtocol 4.1Moderate to high clearance predicted.
Major Metabolite 1M1 (m/z shift: -14)Protocol 4.2O-demethylation product.
Major Metabolite 2M2 (m/z shift: +14)Protocol 4.2Carboxylic acid from deamination.
M1 Formation EnzymeCYP2D6 (>80%)Protocol 4.3High potential for drug interactions with CYP2D6 inhibitors/substrates.
M2 Formation EnzymeMAO-A (>90%)Protocol 4.3High potential for interactions with MAOIs.[12]

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for elucidating the in vitro metabolism of 2,5-dimethoxyphenethylamine. By leveraging established methodologies for analogous compounds, researchers can confidently map its primary biotransformation pathways and identify the key enzymes involved. The data generated from these protocols are critical for predicting in vivo pharmacokinetics, understanding potential drug-drug interactions, and interpreting toxicological findings. While this guide provides a predictive framework, the ultimate confirmation of these pathways and their clinical relevance will require specific experimental execution and, eventually, in vivo studies in animal models and humans.

References

  • Gajula, S. N., Vora, S. A., Dikundwar, A. G., & Sonti, R. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]

  • Dalvie, D. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Protocols. Available from: [Link]

  • Miller, J. R., & Edmondson, D. E. (2002). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 41(4), 1259-1267. Available from: [Link]

  • Ewald, A. H., & Maurer, H. H. (2007). Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series). Biochemical Pharmacology, 73(1), 132-142. Available from: [Link]

  • Wikipedia. (n.d.). Monoamine oxidase. Available from: [Link]

  • Dalvie, D. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. ResearchGate. Available from: [Link]

  • Suzuki, O., Katsumata, Y., & Oya, M. (1981). Oxidation of beta-phenylethylamine by both types of monoamine oxidase: examination of enzymes in brain and liver mitochondria of eight species. Journal of Neurochemistry, 36(3), 1298-1301. Available from: [Link]

  • Consensus. (n.d.). Analytical methods for detecting phenethylamines in dietary supplements. Available from: [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available from: [Link]

  • Arbouche, N., et al. (2025). Metabolic profiling of 2C-EF in human liver microsomes: Identification of major metabolites and biotransformation pathways. ResearchGate. Available from: [Link]

  • Midha, K. K., Bailey, K., Cooper, J. K., & Hubbard, J. W. (1979). Metabolic O-demethylation of 3,4-dimethoxyamphetamine in vivo in dog and monkey. Xenobiotica, 9(8), 485-490. Available from: [Link]

  • Wang, S., & Suri, A. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. Available from: [Link]

  • R-Discovery. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Available from: [Link]

  • Holze, F., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. PubMed Central. Available from: [Link]

  • Morita, M., et al. (2022). Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. Scientific Reports, 12(1), 17. Available from: [Link]

  • Martins, C. P., et al. (n.d.). Impact of the cytochrome P450 (CYP)-mediated metabolism on the cytotoxicity of the tested drugs. ResearchGate. Available from: [Link]

  • Luethi, D., et al. (2019). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. Biochemical Pharmacology, 164, 254-263. Available from: [Link]

  • Kanamori, T., et al. (2004). A study of the metabolism of methamphetamine and 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in isolated rat hepatocytes. Journal of Analytical Toxicology, 28(1), 48-53. Available from: [Link]

  • Thevis, M., et al. (2021). Urinary phenylethylamine metabolites as potential markers for sports drug testing purposes. Biomedical Chromatography, 35(10), e5169. Available from: [Link]

  • Wu, S. P., et al. (2019). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology, 43(9), 716-724. Available from: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • OUCI. (n.d.). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. Available from: [Link]

  • Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Available from: [Link]

  • Theunissen, E. L., et al. (2006). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Drug Metabolism and Disposition, 34(5), 875-882. Available from: [Link]

  • Wienkers, L. C., & Falls, J. G. (2025). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics, 66, 101508. Available from: [Link]

  • Zweig, J. S., & Castagnoli, N. Jr. (1977). In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 20(3), 414-421. Available from: [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Available from: [Link]

  • Wójtowicz, M., & Chajewska, K. (2015). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 407(7), 1869-1876. Available from: [Link]

  • Martins, C. P., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12869. Available from: [Link]

  • ResearchGate. (n.d.). 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT.... Available from: [Link]

  • Martins, C. P., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12869. Available from: [Link]

  • Lin, L. Y., Kumagai, Y., & Cho, A. K. (1995). Enzymic and chemical demethylenation of (methylenedioxy)amphetamine and (methylenedioxy)methamphetamine by rat brain microsomes. Chemical Research in Toxicology, 8(4), 541-547. Available from: [Link]

  • Kanamori, T., et al. (2005). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 35(8), 785-796. Available from: [Link]

  • Chan, T. S., & Miners, J. O. (2005). Cytochrome P450 reaction-phenotyping: an industrial perspective. Expert Opinion on Drug Metabolism & Toxicology, 1(4), 665-675. Available from: [Link]

  • Wikipedia. (n.d.). LSD. Available from: [Link]

  • S, P., & M, U. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmaceutical Sciences and Research, 1(2), 1-10. Available from: [Link]

  • KU ScholarWorks. (n.d.). SYSTEM-DEPENDENT METABOLISM OF DRUGS BY CYTOCHROME P450: THE MECHANISTIC BASIS FOR WHY HUMAN LIVER MICROSOMES ARE SUPERIOR TO HUMAN HEPATOCYTES AT METABOLIZING MIDAZOLAM BUT INFERIOR AT METABOLIZING DESLORATADINE. Available from: [Link]

  • Mako, Z., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(18), 4257. Available from: [Link]

  • ResearchGate. (2025). Mild and Useful Method for N-Acylation of Amines. Available from: [Link]

  • Pathak, T., & Gupta, B. (2015). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 127(1), 167-172. Available from: [Link]

  • Carmo, H., et al. (2005). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Toxicology Letters, 158(3), 253-261. Available from: [Link]

  • ACS Publications. (n.d.). In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl). Available from: [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9294-9304. Available from: [Link]

  • Liu, J. T., & Ku, W. W. (1997). Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine. Journal of Analytical Toxicology, 21(3), 227-231. Available from: [Link]

  • YouTube. (2021). Acetylation of Aromatic primary amine. Available from: [Link]

Sources

Exploratory

A Predictive Pharmacokinetic Profile of 2,5-Dimethoxyphenethylamine (2C-H) Hydrochloride in the Rat Model: A Technical Guide

Abstract: This technical guide provides a comprehensive, in-depth overview of the predicted pharmacokinetic profile of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H) in rats. Due to a notable absence of direct empirica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, in-depth overview of the predicted pharmacokinetic profile of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H) in rats. Due to a notable absence of direct empirical studies on 2C-H in the public domain, this document establishes a scientifically-grounded, predictive framework. By synthesizing data from structurally analogous, well-researched phenethylamines of the "2C" series, we delineate the expected absorption, distribution, metabolism, and excretion (ADME) characteristics of 2C-H. This guide details robust, field-proven methodologies for conducting such a pharmacokinetic study, including animal model selection, bioanalytical assay development, and data analysis. The primary metabolic pathways—oxidative deamination and O-demethylation—are elucidated, supported by visualizations and mechanistic explanations. This document is intended for researchers, toxicologists, and drug development professionals to serve as a foundational resource for designing and interpreting future preclinical studies of 2C-H and related compounds.

Introduction and Rationale

The 2-phenethylamine chemical scaffold is a cornerstone in medicinal chemistry and pharmacology, present in endogenous neurotransmitters and a wide array of psychoactive substances.[1][2] 2,5-Dimethoxyphenethylamine (2C-H) belongs to the "2C" family of substituted phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring. While many of its 4-substituted analogues (e.g., 2C-B, 2C-I) have been studied, 2C-H itself remains poorly characterized.

Understanding the pharmacokinetic (PK) profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical development.[3] It provides the foundational data needed to correlate dose with exposure, predict potential toxicities, and understand inter-species differences before human trials.[4]

Given the lack of published PK data for 2C-H, this guide constructs a predictive profile based on established metabolic patterns observed in closely related analogues studied in the rat model.[5][6] We will outline a complete experimental workflow, explain the causality behind methodological choices, and present the expected metabolic fate of 2C-H, thereby providing a robust blueprint for future empirical investigation.

Proposed Preclinical Study Design

A well-designed in vivo study is paramount for generating reliable PK data. The following design incorporates standard practices for rodent pharmacokinetic screening.[7]

Animal Model Justification

The Sprague-Dawley or Wistar rat is the model of choice for this study.[7][8] These strains are widely used in preclinical toxicology and pharmacokinetic research due to their well-characterized physiology, genetic homogeneity, and the extensive historical database available for comparison.[4] For this proposed study, male rats (250-300g) are selected to avoid potential variability introduced by the female estrous cycle.

Dosing Formulation and Administration

To assess both systemic clearance and oral bioavailability, two routes of administration are necessary: intravenous (IV) and oral gavage (PO).

  • Vehicle: 2,5-Dimethoxyphenethylamine hydrochloride is a salt and is expected to be soluble in aqueous media. A sterile isotonic saline solution (0.9% NaCl) is the recommended vehicle.

  • Dose Selection: Based on rodent studies of analogous compounds like 2C-B and 2C-T-7, an oral dose of 10 mg/kg is a scientifically justified starting point.[5][9] For the IV route, a lower dose of 1-2 mg/kg is recommended to avoid potential acute toxicity and ensure the characterization of the elimination phase without saturating metabolic pathways.

  • Administration:

    • IV: Administered as a bolus via the lateral tail vein.

    • PO: Administered via oral gavage to ensure accurate dosing.

Sample Collection and Processing

Serial blood sampling is essential for accurately defining the plasma concentration-time curve.[3]

  • Blood Sampling: Blood samples (~150 µL) will be collected from the jugular or saphenous vein at pre-determined time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.[10]

  • Sample Processing: Blood will be collected into tubes containing an anticoagulant (e.g., K2-EDTA), immediately placed on ice, and centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant will be transferred to clean tubes and stored at -80°C pending analysis.

  • Urine Collection: Rats will be housed in metabolic cages to allow for the collection of urine over a 24-hour period to identify excreted metabolites.[5][11]

Experimental_Workflow cluster_Dosing Phase 1: Dosing cluster_Sampling Phase 2: Sample Collection cluster_Processing Phase 3: Sample Processing & Analysis cluster_Analysis Phase 4: Data Interpretation Dosing Male Sprague-Dawley Rats (n=3-4 per group) IV (1 mg/kg) & PO (10 mg/kg) Blood Serial Blood Sampling (0-8 hours) Dosing->Blood Urine 24-hour Urine Collection (Metabolic Cages) Dosing->Urine Plasma Centrifuge Blood -> Isolate Plasma Store at -80°C Blood->Plasma LCMS Quantify 2C-H & Metabolites via Validated LC-MS/MS Method Urine->LCMS Plasma->LCMS PK_Model Non-Compartmental Analysis (NCA) of Plasma Concentration-Time Data LCMS->PK_Model Params Calculate PK Parameters (AUC, Cmax, Tmax, t1/2, CL, Vd, F%) PK_Model->Params

Fig. 1: High-level experimental workflow for the rat pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS Assay

The accurate quantification of 2C-H and its metabolites in plasma is critical. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[12][13]

Protocol: Plasma Sample Preparation and Analysis
  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 2C-H and synthesized reference standards of predicted metabolites into blank rat plasma.

  • Sample Extraction (Protein Precipitation):

    • To a 50 µL aliquot of plasma standard, QC, or study sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analogue of 2C-H).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitate.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for 2C-H and each metabolite in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and minimizes interference from endogenous matrix components.

  • Assay Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Predicted Pharmacokinetic Profile (ADME)

The ADME profile of 2C-H is predicted based on the known behavior of analogous 2C-series compounds.

Absorption

Following oral administration, 2C-H is expected to be absorbed from the gastrointestinal tract. However, like 2C-B, it will likely undergo significant first-pass metabolism in the liver.[14] This will result in an oral bioavailability (F%) that is substantially less than 100%. The time to reach maximum plasma concentration (Tmax) is predicted to be between 1 to 2.5 hours.[14]

Distribution

Phenethylamines are generally lipophilic and capable of crossing the blood-brain barrier (BBB), often via passive diffusion.[15] Therefore, 2C-H is expected to distribute into tissues, including the central nervous system (CNS). This would correspond to a relatively large volume of distribution (Vd), indicating that the compound does not solely remain in the systemic circulation.

Metabolism

Metabolism is the primary route of elimination for phenethylamines. Based on extensive studies of 2C-B and other analogues in rats, two major Phase I metabolic pathways are predicted for 2C-H.[5][6]

  • Oxidative Deamination: This is a dominant pathway for nearly all 2C compounds.[6] The ethylamine side chain is oxidized by Monoamine Oxidase A and B (MAO-A/B) to form an unstable aldehyde intermediate.[16][17] This intermediate is subsequently either:

    • Oxidized by aldehyde dehydrogenase (ALDH) to form 2,5-dimethoxyphenylacetic acid (DMPAA) .

    • Reduced by aldehyde reductase (ALR) to form 2,5-dimethoxyphenylethanol (DMPE) .

  • O-Demethylation: The methoxy groups at the 2- and 5-positions are targets for cytochrome P450 enzymes.[5][18] This results in the formation of two primary phenolic metabolites: 2-hydroxy-5-methoxyphenethylamine and 5-hydroxy-2-methoxyphenethylamine . These hydroxylated metabolites can then undergo Phase II conjugation (e.g., glucuronidation or sulfation) or subsequent N-acetylation.[5]

Metabolic_Pathway cluster_deamination Pathway 1: Oxidative Deamination cluster_demethylation Pathway 2: O-Demethylation Parent 2,5-Dimethoxyphenethylamine (2C-H) Aldehyde Unstable Aldehyde Intermediate Parent->Aldehyde MAO-A/B M1 2-Hydroxy-5-methoxyphenethylamine Parent->M1 CYP450s (O-Demethylation) M2 5-Hydroxy-2-methoxyphenethylamine Parent->M2 CYP450s (O-Demethylation) DMPAA 2,5-Dimethoxyphenylacetic Acid (DMPAA) Aldehyde->DMPAA ALDH (Oxidation) DMPE 2,5-Dimethoxyphenylethanol (DMPE) Aldehyde->DMPE ALR (Reduction) M1_acetyl N-acetyl-2-hydroxy-5-methoxyphenethylamine M1->M1_acetyl N-Acetyltransferase

Fig. 2: Predicted primary metabolic pathways of 2C-H in the rat.
Excretion

The parent compound and its metabolites are primarily eliminated from the body via the kidneys. The metabolites, particularly after Phase II conjugation, are more water-soluble and will be excreted in the urine.[9][11]

Pharmacokinetic Data Analysis and Predicted Parameters

The plasma concentration-time data obtained from the LC-MS/MS analysis would be subjected to non-compartmental analysis (NCA) using validated software (e.g., Phoenix WinNonlin). This analysis yields the core PK parameters that define the compound's behavior.

The table below presents a set of predicted pharmacokinetic parameters for 2C-H in rats following a 10 mg/kg oral dose. These values are extrapolated from published data on analogous compounds and should be considered hypothetical until confirmed by empirical study.

ParameterSymbolPredicted ValueDescription
Max. Plasma ConcentrationCmax50 - 150 ng/mLThe highest concentration the drug reaches in the plasma.
Time to Max. ConcentrationTmax1.0 - 2.5 hThe time it takes to reach Cmax after administration.
Area Under the CurveAUC(0-inf)200 - 600 ng*h/mLTotal drug exposure over time.
Elimination Half-Life2 - 4 hTime required for the plasma concentration to decrease by half.
Apparent ClearanceCL/F15 - 50 L/h/kgThe volume of plasma cleared of the drug per unit time.
Apparent Volume of DistributionVd/F40 - 100 L/kgThe theoretical volume that the drug distributes into.
Oral BioavailabilityF< 30%The fraction of the oral dose that reaches systemic circulation.

Table 1: Predicted Pharmacokinetic Parameters of 2C-H in Rats (10 mg/kg PO)

Discussion and Conclusion

This technical guide establishes a predictive but scientifically rigorous pharmacokinetic profile for 2,5-Dimethoxyphenethylamine hydrochloride in the rat model. The proposed ADME characteristics are based on strong evidence from structurally related phenethylamines.

Key Predictions:

  • Rapid Metabolism: 2C-H is expected to be rapidly and extensively metabolized, primarily through oxidative deamination by MAO enzymes and O-demethylation by CYPs.

  • High First-Pass Effect: Oral bioavailability is predicted to be low due to significant metabolism in the liver before reaching systemic circulation.

  • CNS Penetration: The compound is likely to distribute to tissues, including the brain, which is consistent with the psychoactive properties of this chemical class.[15]

The dominant role of MAO in its metabolism suggests a high potential for drug-drug interactions. Co-administration of 2C-H with MAO inhibitors (MAOIs) could dramatically increase its exposure and toxicity, a critical consideration for both clinical and forensic toxicology.[6]

While this guide provides a robust framework, it underscores the critical need for direct empirical studies to validate these predictions. The experimental designs and bioanalytical methods detailed herein offer a clear path for researchers to definitively characterize the pharmacokinetics of 2C-H, a necessary step to fully understand its pharmacological and toxicological profile.

References

  • Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (n.d.). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica. 11

  • Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2005). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. PubMed.

  • BenchChem. (n.d.). In-Vivo Metabolites of 2,5-Dimethoxy-4-chlorophenethylamine (2C-C): A Technical Guide. BenchChem.

  • Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2002). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. PubMed.

  • Nicotera, M. V., Sannino, A., & Sghendo, M. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central.

  • Nicotera, M. V., Sannino, A., & Sghendo, M. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed.

  • Egron, D., & D'Avila, F. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. PubMed.

  • Theobald, D. S., Maurer, H. H., & Staack, R. F. (2006). Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series). PubMed.

  • Nicotera, M. V., Sannino, A., & Sghendo, M. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate.

  • Various Authors. (n.d.). Oxidative deamination – Knowledge and References. Taylor & Francis Online.

  • Suzuki, O., Hattori, H., Oya, M., Katsumata, Y., & Matsumoto, T. (1979). Oxidation of beta-phenylethylamine by both types of monoamine oxidase: effects of substrate concentration and pH. PubMed.

  • Forrister, K. M., Guengerich, F. P., & D'Cunha, G. B. (2015). Kinetic simulation of results of O-demethylation of... ResearchGate.

  • Li, F., & Ma, J. (2020). Catalytic Oxidative Deamination by Water with H2 Liberation. ACS Publications.

  • González-Maeso, J., & Sealfon, S. C. (2009). Animal Models of Serotonergic Psychedelics. PubMed Central.

  • Wikipedia. (n.d.). Oxidative deamination. Wikipedia.

  • Patsnap Synapse. (2025). How do drug researchers address effects that only occur in rats?. Patsnap Synapse.

  • Lin, H. R., & Lua, A. C. (2006). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. ResearchGate.

  • Kovacevic, M., & Pejic, Z. (n.d.). IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION. Academia.edu.

  • Mosnaim, A. D., Ranade, V. V., Wolf, M. E., & Puente, J. (2013). Rat brain-uptake index for phenylethylamine and various monomethylated derivatives. PubMed.

  • Chem-Station. (2024). O-Demethylation. Chem-Station Int. Ed..

  • Holsztynska, E. J., & Domino, E. F. (1991). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. PubMed.

  • Kitanaka, J., Kitanaka, N., Takemura, M., & Morita, T. (2000). A kinetic analysis of the effects of beta-phenylethylamine on the concentrations of dopamine and its metabolites in the rat striatum. PubMed.

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Enamine.

  • BenchChem. (n.d.). The Pharmacokinetics of Phenylpiperazine Analogs in Rodent Models: A Technical Guide for Researchers. BenchChem.

  • Istrate, A., & Istrate, D. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central.

  • Gatch, M. B., Forster, M. J., & Taylor, C. M. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PubMed Central.

  • Google Patents. (n.d.). Process for the preparation of phenethylamine derivatives. Google Patents.

  • Halberstadt, A. L., & Geyer, M. A. (2018). Animal Behavior in Psychedelic Research. ScienceDirect.

  • Grimm, C., Lazzarotto, M., Pompei, S., Schichler, J., & Kroutil, W. (2020). Conventional procedures for O-methylation and -demethylation. ResearchGate.

  • Lund University. (2023). How psychedelic drugs affect a rat's brain. ScienceDaily.

  • The Transmitter. (2025). Psychedelics research in rodents has a behavior problem. The Transmitter.

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations.

  • Google Patents. (n.d.). O-demethylating process of methoxy substituted morphinan-6-one derivatives. Google Patents.

  • Wikipedia. (n.d.). 2C-B. Wikipedia.

  • Tong, Y., Zhang, Y., & Liu, Y. (2014). Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats. PubMed Central.

  • Kim, K. M., & Park, K. D. (2014). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central.

  • University of Virginia School of Medicine. (2024). Phenethylamines. University of Virginia School of Medicine.

  • Pérez-Gallardo, A., & González-Ponce, M. D. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. MDPI.

  • Ibrahim, S. S., & Boudinot, F. D. (1991). Pharmacokinetics of 2',3'-dideoxycytidine After High-Dose Administration to Rats. PubMed.

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Determination of 2,5-Dimethoxyphenethylamine Hydrochloride

Introduction: The Significance of 2,5-Dimethoxyphenethylamine (2C-H) 2,5-Dimethoxyphenethylamine, commonly known as 2C-H, is a foundational molecule within the phenethylamine class.[1] It serves as the parent compound fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,5-Dimethoxyphenethylamine (2C-H)

2,5-Dimethoxyphenethylamine, commonly known as 2C-H, is a foundational molecule within the phenethylamine class.[1] It serves as the parent compound for the entire "2C-X" family of psychoactive substances, which are characterized by substitution at the 4-position of the phenyl ring.[2] While 2C-H itself exhibits limited interaction with serotonin receptors compared to its 4-substituted analogues, its structural simplicity makes it a crucial reference compound for pharmacological and medicinal chemistry studies.[1][3] Understanding the precise three-dimensional arrangement of atoms in its stable hydrochloride salt form is paramount for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new ligands targeting G-protein coupled receptors.[4]

Part 1: Synthesis and Purification of 2C-H Hydrochloride

The journey to a crystal structure begins with the synthesis of high-purity starting material. Impurities can inhibit crystallization or lead to ambiguous electron density maps during X-ray analysis. The following protocol describes a robust synthesis route starting from 2,5-dimethoxybenzaldehyde.

Experimental Protocol: Synthesis of 2C-H HCl

  • Step 1: Knoevenagel Condensation.

    • Procedure: In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde (1 equivalent), nitromethane (4-5 equivalents), and ammonium acetate (0.8 equivalents).

    • Rationale: This reaction forms the intermediate 2,5-dimethoxy-β-nitrostyrene. Ammonium acetate acts as a basic catalyst to deprotonate nitromethane, which then attacks the aldehyde carbonyl group. The reaction is typically heated to drive the condensation and subsequent dehydration.

  • Step 2: Reduction of the Nitroalkene.

    • Procedure: Dissolve the crude 2,5-dimethoxy-β-nitrostyrene in a suitable solvent like ethanol or tetrahydrofuran (THF). In a separate flask, prepare a reducing agent slurry, such as zinc powder in the presence of hydrochloric acid. Add the nitrostyrene solution dropwise to the reducing agent at a controlled temperature (e.g., 65-70°C).

    • Rationale: The nitro group is reduced to a primary amine. This reduction is a critical step; maintaining temperature control is essential to prevent side reactions. The use of zinc and HCl is a classic and effective method for this transformation.

  • Step 3: Work-up and Extraction.

    • Procedure: After the reaction is complete, cool the mixture and basify with a strong base (e.g., NaOH solution) to a pH of >10. This deprotonates the newly formed amine. Extract the freebase 2C-H into a non-polar organic solvent like dichloromethane (DCM) or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Rationale: Basification is necessary to isolate the amine in its freebase form, which is soluble in organic solvents. Proper extraction and drying are crucial for removing inorganic salts and water.

  • Step 4: Salt Formation and Purification.

    • Procedure: Dissolve the crude 2C-H freebase in a minimal amount of a dry solvent like diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The 2,5-Dimethoxyphenethylamine hydrochloride will precipitate as a solid.

    • Rationale: The amine readily reacts with HCl to form the ammonium chloride salt, which is typically much less soluble in non-polar organic solvents, causing it to precipitate. This is an effective purification step. The resulting solid can be collected by filtration and washed with cold solvent to remove any remaining impurities.

Part 2: Growing Single Crystals of 2C-H Hydrochloride

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection:

    • Identify a solvent or solvent system in which 2C-H HCl is sparingly soluble at room temperature but more soluble upon heating. Common choices for amine hydrochlorides include methanol, ethanol, or mixtures like methanol/diethyl ether or ethanol/ethyl acetate.[5]

  • Slow Evaporation Method:

    • Procedure: Dissolve the purified 2C-H HCl in a minimal amount of a suitable solvent (e.g., methanol) in a clean vial. The vial should be covered with a cap or parafilm with a few small holes poked in it.

    • Causality: The solvent slowly evaporates over several days to weeks, gradually increasing the concentration of the solute. This slow approach to supersaturation allows individual seed crystals to form and grow in an ordered manner.

  • Slow Cooling Method:

    • Procedure: Heat the chosen solvent and dissolve the 2C-H HCl until the solution is just saturated. Place the sealed container in an insulated vessel (like a Dewar flask) to slow the rate of cooling.

    • Causality: As the solution cools, the solubility of the compound decreases, leading to crystallization. Slow cooling prevents rapid precipitation and promotes the growth of larger, more ordered crystals.

  • Vapor Diffusion Method:

    • Procedure: Dissolve the 2C-H HCl in a solvent in which it is highly soluble (e.g., methanol). Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent"—a solvent in which the compound is insoluble but is miscible with the first solvent (e.g., diethyl ether).

    • Causality: The anti-solvent vapor slowly diffuses into the vial containing the compound solution. This gradually decreases the overall solubility of the compound in the mixed solvent system, inducing slow crystallization.

Part 3: Crystal Structure Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule.[6] It provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions.[7]

Workflow for Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing cluster_analysis Structure Solution & Refinement crystal_mount 1. Mount Crystal data_collection 2. Data Collection (Diffractometer) crystal_mount->data_collection X-ray Exposure integration 3. Integration (Reflection Intensities) data_collection->integration scaling 4. Scaling & Merging (Correction) integration->scaling solve 5. Structure Solution (Phase Problem) scaling->solve refine 6. Structure Refinement (Least-Squares) solve->refine validate 7. Validation & CIF (Final Structure) refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays. As the crystal is rotated, a detector collects the diffraction pattern, which consists of thousands of reflections at various intensities.

  • Data Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions and displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation: The final structure is validated using established crystallographic metrics and deposited in a database, typically as a Crystallographic Information File (CIF).

Part 4: Anticipated Structural Features of 2C-H Hydrochloride

While the specific crystallographic data for 2C-H HCl is not yet published, we can predict its key structural features based on the known structure of phenethylamine hydrochloride and general chemical principles.[8]

Molecular Conformation and Geometry

The structure will consist of a 2,5-dimethoxyphenethylammonium cation and a chloride anion. Key points of analysis will include:

  • Ethylamine Side Chain: The torsion angle between the phenyl ring and the ethylamine side chain will define the overall conformation.

  • Methoxyl Groups: The orientation of the two methoxy groups relative to the plane of the benzene ring will be of interest.

  • Bond Lengths and Angles: These will be compared to standard values to identify any unusual strain or electronic effects.

Intermolecular Interactions and Crystal Packing

The crystal lattice will be held together by a network of non-covalent interactions.

  • Hydrogen Bonding: The primary interaction is expected to be strong N-H···Cl hydrogen bonds between the ammonium group of the cation and the chloride anion.[8] This interaction is critical to the stability of the crystal lattice.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where parallel rings are offset from one another, contributing to the overall packing efficiency.[8]

The diagram below illustrates the fundamental molecular structure and the key hydrogen bonding interaction anticipated in the crystal lattice.

Caption: Key molecular components and expected hydrogen bonding.

Part 5: Complementary Analytical Techniques

While SC-XRD provides the definitive structure of a single crystal, other techniques are necessary to characterize the bulk material and confirm its identity and purity.

TechniquePurposeKey Information Provided
Powder X-Ray Diffraction (PXRD) To analyze the bulk crystalline material.Provides a "fingerprint" diffraction pattern unique to the crystal form. Confirms phase purity of the bulk sample.
Nuclear Magnetic Resonance (NMR) To confirm the molecular structure in solution.¹H and ¹³C NMR spectra confirm the chemical connectivity and identify the number and type of protons and carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups.Shows characteristic absorption bands for N-H stretches (in the ammonium salt), C-O stretches (ethers), and aromatic C-H bonds.[9]
Mass Spectrometry (MS) To determine the molecular weight.Provides the mass-to-charge ratio of the parent molecule, confirming its elemental composition.[10]

Conclusion

The determination of the crystal structure of 2,5-Dimethoxyphenethylamine hydrochloride is a critical step toward a deeper understanding of the entire 2C-X class of compounds. This guide provides a robust, scientifically-grounded framework for achieving this goal. By following the detailed protocols for synthesis, crystallization, and analysis, research teams can successfully produce high-quality single crystals and elucidate the precise three-dimensional structure of this foundational molecule. The resulting data will be invaluable for future research in pharmacology, toxicology, and rational drug design.

References

  • SWGDrug. (2005, August 22). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxyphenethylamine hydrochloride. PubChem Compound Database. Retrieved from: [Link]

  • Kragset, H. S. O., et al. (2020). Single-Crystal High-Pressure X-ray Diffraction Study of Host Structure Compression in Clathrates of Dianin's Compound. Crystal Growth & Design.
  • ResearchGate. (n.d.). Structure of phenethylamine hydrochloride. Retrieved from: [Link]

  • García, A., et al. (n.d.). (a) Stick representation of R a H·2Cl obtained from single-crystal X-ray diffraction analysis... ResearchGate. Retrieved from: [Link]

  • Halberstadt, A. L., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from: [Link]

  • Tiouabi, A., et al. (2020). The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine.
  • Wikipedia. (n.d.). 2C-D. Retrieved from: [Link]

  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
  • Li, S., et al. (2017). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. Journal of Pharmaceutical Sciences.

Sources

Exploratory

An In-depth Technical Guide on the Discovery and History of 2,5-Dimethoxyphenethylamine (2C-H)

For Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dimethoxyphenethylamine, commonly known as 2C-H, serves as the foundational structure for the widely recognized 2C series of psychedelic phenet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxyphenethylamine, commonly known as 2C-H, serves as the foundational structure for the widely recognized 2C series of psychedelic phenethylamines. While not psychoactive itself, its significance lies in its role as a crucial precursor and a reference compound in the field of medicinal chemistry and pharmacology. This guide provides a comprehensive overview of the discovery, history, synthesis, and scientific importance of 2C-H, tracing its origins from early 20th-century chemical literature to its pivotal role in the work of Dr. Alexander Shulgin and its contemporary relevance in neuropharmacological research.

Introduction: The Unassuming Parent of a Psychedelic Dynasty

The 2,5-dimethoxyphenethylamine (2C-H) molecule is a deceptively simple phenethylamine derivative that holds a central position in the history of psychedelic drug discovery.[1] It is the structural parent of the "2C" family of compounds, so named by the iconoclastic chemist Dr. Alexander "Sasha" Shulgin to denote the two carbon atoms between the phenyl ring and the amino group.[2][3] While 2C-H itself is not known to produce significant psychoactive effects, largely due to its rapid metabolism by monoamine oxidase (MAO) enzymes in the body, its chemical scaffold is the starting point for a vast array of potent and pharmacologically diverse psychedelic agents.[4][5]

The core structure of 2C-H, a phenyl ring with methoxy groups at the 2 and 5 positions and an ethylamine side chain, is the essential pharmacophore for a range of compounds that exhibit high affinity for serotonin receptors, particularly the 5-HT₂A subtype, which is a key mediator of psychedelic effects.[6][7] By substituting various atoms or functional groups at the 4-position of the phenyl ring, a wide spectrum of psychedelic compounds with varying potencies, durations, and qualitative effects have been synthesized and studied. This includes well-known substances such as 2C-B (4-bromo), 2C-I (4-iodo), and 2C-E (4-ethyl).[8][9][10]

This technical guide will delve into the historical journey of 2C-H, from its initial synthesis to its pivotal role in the systematic exploration of psychedelic phenethylamines. We will examine the synthetic pathways to 2C-H, its physicochemical properties, and its foundational importance in understanding the structure-activity relationships (SAR) of the 2C drug family.

Discovery and Historical Context

The first documented synthesis of 2,5-dimethoxyphenethylamine predates its association with psychedelic research by several decades. It was first synthesized in 1932 by Johannes Buck of the Burroughs and Wellcome Company.[4] In his publication, Buck described the compound as a colorless, viscous liquid that readily absorbs carbon dioxide from the air to form a solid carbonate. He also noted its slight solubility in water, resulting in a strongly alkaline solution, and its miscibility with organic solvents like alcohol, benzene, and ether.[4]

However, the full significance of 2C-H as a chemical scaffold for psychoactive compounds would not be realized until the latter half of the 20th century with the pioneering work of Dr. Alexander Shulgin.[11][12] Shulgin, a biochemist with a deep interest in the relationship between chemical structure and psychological effects, systematically synthesized and bioassayed hundreds of psychoactive compounds.[11] His work, meticulously documented in the book PiHKAL (Phenethylamines I Have Known and Loved), co-authored with his wife Ann Shulgin, laid the groundwork for our modern understanding of the 2C family.[5]

In PiHKAL, 2C-H is listed as compound #32, and the Shulgins describe their own synthesis of the molecule starting from 2,5-dimethoxybenzaldehyde.[4] They also observed the same propensity of the free base to react with atmospheric carbon dioxide.[4] Shulgin recognized that while 2C-H itself was inactive orally, it was the essential starting point for creating a host of psychoactive analogues through substitution at the 4-position of the aromatic ring.[6] This systematic approach to modifying the 2C-H structure led to the discovery of some of the most well-known and potent synthetic psychedelics.[2]

Chemical Synthesis and Physicochemical Properties

The synthesis of 2,5-dimethoxyphenethylamine can be achieved through several established chemical routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired yield, and laboratory capabilities.

Common Synthetic Pathways

One of the most common and well-documented methods, as described by Shulgin, involves a Henry reaction (nitroaldol condensation) followed by reduction.[13]

Protocol 1: Synthesis of 2,5-Dimethoxyphenethylamine via Henry Reaction

  • Step 1: Nitrostyrene Formation. 2,5-Dimethoxybenzaldehyde is condensed with nitromethane in the presence of a catalyst, such as anhydrous ammonium acetate, to form 2,5-dimethoxynitrostyrene.[13]

  • Step 2: Reduction. The resulting nitrostyrene is then reduced to the corresponding phenethylamine. A common reducing agent for this step is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).[13]

Another synthetic approach utilizes a Darzen condensation to form a glycidic ester, which is then converted to the corresponding aldehyde and subsequently to the oxime before reduction.[14] A more recent patented method involves a Friedel-Crafts reaction of 1,4-dimethoxybenzene with chloroacetyl chloride, followed by reaction with methenamine and subsequent reduction.[15]

Physicochemical Data
PropertyValueReference
Chemical Formula C₁₀H₁₅NO₂[1]
Molar Mass 181.235 g/mol [1]
Appearance Colorless, viscous liquid (freebase)[4]
Melting Point (HCl salt) 138-139 °C[1]
Solubility Slightly soluble in water; miscible with alcohol, benzene, ether[4]

The Role of 2C-H as a Chemical Precursor

The paramount importance of 2,5-dimethoxyphenethylamine lies in its function as a versatile precursor for the synthesis of a wide array of 4-substituted derivatives, which constitute the 2C family of psychedelic drugs.[1] The addition of different substituents at the 4-position of the phenyl ring dramatically alters the pharmacological properties of the resulting molecule, particularly its affinity and efficacy at serotonin receptors.[6]

Structure-Activity Relationships (SAR)

The 2,5-dimethoxy substitution pattern is a key structural motif that confers potent agonist activity at the serotonin 2A receptor (5-HT₂AR).[7] The introduction of a small, lipophilic substituent at the 4-position generally enhances the psychedelic potency.[6]

  • Halogenation: The introduction of halogens at the 4-position leads to some of the most well-known 2C compounds. For example, bromination of 2C-H yields 4-bromo-2,5-dimethoxyphenethylamine (2C-B), and iodination yields 4-iodo-2,5-dimethoxyphenethylamine (2C-I).[8][9]

  • Alkylation and Alkylthiolation: The addition of alkyl or alkylthio groups at the 4-position also produces potent psychedelics, such as 2C-D (methyl), 2C-E (ethyl), and the 2C-T series (alkylthio).[10][16][17]

The systematic exploration of these substitutions, pioneered by Shulgin, has provided invaluable insights into the structural requirements for 5-HT₂AR agonism and has been instrumental in the development of selective ligands for studying this receptor system.[18]

Synthetic Workflow for 4-Substituted Derivatives

The general synthetic strategy for producing 4-substituted 2C compounds from 2C-H typically involves an electrophilic aromatic substitution reaction.

Caption: General synthetic workflow from 2C-H to 4-substituted 2C compounds.

Pharmacology of 2C-H and its Derivatives

While 2C-H itself is considered pharmacologically inactive when taken orally due to extensive first-pass metabolism by MAO enzymes, it does exhibit some interesting properties in vitro.[4] Studies have shown that 2C-H can act as a partial agonist at serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, albeit with much lower potency than its 4-substituted counterparts.[1] It also displays a higher affinity for the 5-HT₁A receptor compared to other 2C compounds.[1] Interestingly, a 2019 study found 2C-H to be a potent inhibitor of MAO-B.[4] More recent research has also highlighted the anti-inflammatory potential of 2C-H, mediated through the 5-HT₂A receptor.[4]

The pharmacology of the 4-substituted derivatives of 2C-H is far more pronounced. These compounds are potent partial agonists at the 5-HT₂A receptor, which is believed to be the primary mechanism underlying their psychedelic effects.[6][8] The nature of the substituent at the 4-position influences the binding affinity, efficacy, and downstream signaling pathways, leading to the diverse range of subjective experiences reported for different 2C compounds.

G cluster_0 2C-H & Derivatives cluster_1 Primary Molecular Target cluster_2 Downstream Effects 2C-H 2C-H 5HT2A_Receptor Serotonin 5-HT₂A Receptor 2C-H->5HT2A_Receptor Weak Partial Agonist 4-Substituted_2Cs 4-Substituted 2C Compounds (2C-B, 2C-I, etc.) 4-Substituted_2Cs->5HT2A_Receptor Potent Partial Agonist Psychedelic_Effects Psychedelic Effects 5HT2A_Receptor->Psychedelic_Effects Anti-inflammatory Anti-inflammatory Effects 5HT2A_Receptor->Anti-inflammatory

Caption: Simplified signaling pathway of 2C-H and its derivatives at the 5-HT₂A receptor.

Analytical Methodologies

The identification and quantification of 2,5-dimethoxyphenethylamine and its derivatives in various matrices are crucial for forensic toxicology, clinical analysis, and research purposes. A variety of analytical techniques are employed for this purpose.

Chromatographic and Spectrometric Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the gold standard methods for the confirmatory analysis of 2C compounds.[6][19] These techniques offer high sensitivity and specificity, allowing for the detection of these substances in biological samples such as blood, urine, and hair.[6]

Protocol 2: General Workflow for LC-MS/MS Analysis of 2C Compounds

  • Sample Preparation: Biological samples are typically subjected to a sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes of interest and remove interfering substances.[3]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the different compounds are separated based on their physicochemical properties as they pass through a stationary phase.[18]

  • Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its unambiguous identification and quantification.[3]

Data Summary
Analytical TechniqueMatrixLimit of Quantification (LOQ)Reference
LC-MS/MSBlood0.05 ng/mL[6]
LC-MS/MSHair0.025 ng/mg[6]
LC-MS/MSBlood, Urine4.0 ng/mL[6]
GC-MSPlasma, Urine, HairNot determined[6]

Conclusion: The Foundational Pillar of 2C Psychedelics

2,5-Dimethoxyphenethylamine, though unassuming in its own pharmacological profile, stands as a cornerstone in the history and development of synthetic psychedelic drugs. Its discovery and subsequent exploration by pioneering chemists like Alexander Shulgin have unlocked a vast and intricate family of psychoactive compounds that continue to be of significant interest to researchers, scientists, and drug development professionals. The systematic study of 2C-H and its derivatives has not only expanded our understanding of the structure-activity relationships governing psychedelic effects but has also provided valuable tools for probing the complexities of the serotonergic system. As research into the therapeutic potential of psychedelics continues to evolve, the legacy of 2C-H as the foundational pillar of the 2C family remains firmly cemented in the annals of medicinal chemistry and neuropharmacology.

References

  • 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. Rhodium.ws. Available from: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Available from: [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. PubMed. Available from: [Link]

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available from: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]

  • 2C-H. Psychedelic Science Review. Available from: [Link]

  • 2,5-Dimethoxyamphetamine. Wikipedia. Available from: [Link]

  • New designer drug, 2,5‐dimethoxy‐4‐propylthio‐β‐phenethylamine (2C‐T‐7): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Scilit. Available from: [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. PubMed. Available from: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed. Available from: [Link]

  • 2C-H. chemeurope.com. Available from: [Link]

  • Method for preparing 2,5-dimethoxy phenylethylamine. Google Patents.
  • 2C-B. Wikipedia. Available from: [Link]

  • 2C-H. Wikipedia. Available from: [Link]

  • Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. PubMed. Available from: [Link]

  • (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. Available from: [Link]

  • In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica. Available from: [Link]

  • 2,5-Dimethoxy-4-ethylamphetamine. Wikipedia. Available from: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available from: [Link]

  • 2,5-Dimethoxy-4-methylamphetamine. Wikipedia. Available from: [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. Available from: [Link]

  • The origin of 2,5‐dimethoxy‐4‐methylamphetamine (DOM, STP). OUCI. Available from: [Link]

  • The origin of 2,5-dimethoxy-4-methylamphetamine (DOM, STP). ResearchGate. Available from: [Link]

  • (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. Available from: [Link]

  • Alexander Shulgin. Wikipedia. Available from: [Link]

  • The Right Chemistry: Chemist's curiosity led him to synthesize mind-altering substances. Montreal Gazette. Available from: [Link]

  • 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers. ResearchGate. Available from: [Link]

  • 2C-I. Wikipedia. Available from: [Link]

  • 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies). DEA Diversion Control Division. Available from: [Link]

  • 2C Drugs: 2C-B Effects, Risks, & Treatment. Recovered.org. Available from: [Link]

Sources

Foundational

2,5-Dimethoxyphenethylamine hydrochloride as a research chemical

An In-Depth Technical Guide to 2,5-Dimethoxyphenethylamine Hydrochloride as a Research Chemical Foreword This technical guide provides a comprehensive overview of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H), a found...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dimethoxyphenethylamine Hydrochloride as a Research Chemical

Foreword

This technical guide provides a comprehensive overview of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H), a foundational molecule in the 2C series of phenethylamines. As a research chemical, 2C-H serves not only as a crucial synthetic precursor for a wide range of pharmacologically active compounds but also as a valuable tool for neurochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, analytical characterization, pharmacological profile, and safe handling. The protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction to 2,5-Dimethoxyphenethylamine (2C-H)

2,5-Dimethoxyphenethylamine, commonly known as 2C-H, is a chemical compound belonging to the phenethylamine class.[1] It is structurally characterized by a phenethylamine backbone with two methoxy groups substituted at the 2 and 5 positions of the aromatic ring.[1][2] 2C-H is the parent compound of the "2C" family of psychedelic drugs, which are 4-substituted derivatives of 2,5-dimethoxyphenethylamine.[3] While its 4-substituted analogs, such as 2C-B and 2C-I, are known for their potent psychoactive effects, 2C-H itself is reported to have little to no psychoactivity, likely due to rapid metabolism by monoamine oxidase (MAO) enzymes in the body.[3]

The primary significance of 2C-H in a research context lies in its role as a key intermediate in the synthesis of other members of the 2C series.[2][3] Its unique chemical structure provides a versatile scaffold for medicinal chemists to explore structure-activity relationships at serotonin receptors.[4][5] Understanding the chemical properties, synthesis, and analytical profile of 2C-H is therefore fundamental for any research involving the 2C family of compounds.

It is imperative to note that 2-(2,5-Dimethoxyphenyl)ethanamine is a DEA Schedule I controlled substance in the United States, indicating it has no currently accepted medical use and a high potential for abuse.[6][7] All handling and research involving this compound must be conducted in strict compliance with all applicable laws and regulations, and with appropriate safety measures in place.

Chemical and Physical Properties

The hydrochloride salt of 2,5-Dimethoxyphenethylamine is typically used in research settings to enhance its stability and solubility in aqueous solutions.[1] The key physicochemical properties of 2,5-Dimethoxyphenethylamine and its hydrochloride salt are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride[3]
Common Names 2C-H hydrochloride, 2,5-DMPEA hydrochloride[3]
CAS Number 3166-74-3 (for hydrochloride salt)[3][8]
Molecular Formula C₁₀H₁₆ClNO₂[8]
Molecular Weight 217.69 g/mol [8]
Appearance Crystalline solid, Off-White Solid[1][8]
Melting Point 138-139 °C[3][8]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 10 mg/ml[8][9]
UV λmax 227, 291 nm[9][10]

Synthesis of 2,5-Dimethoxyphenethylamine Hydrochloride

The synthesis of 2C-H is a well-documented process in organic chemistry, with several established routes. It is often synthesized as a precursor for more complex 4-substituted analogs.[3] A common and reliable method involves the reduction of 2,5-dimethoxy-β-nitrostyrene.

Featured Protocol: Synthesis of 2C-H via Reduction of 2,5-dimethoxy-β-nitrostyrene

This protocol outlines a two-step synthesis starting from 2,5-dimethoxybenzaldehyde. The first step is a Henry reaction to form the nitrostyrene intermediate, followed by reduction to the target amine.

Step 1: Synthesis of 2,5-dimethoxy-β-nitrostyrene

  • Combine 3.32 g (0.02 mol) of 2,5-dimethoxybenzaldehyde, 0.5 g of ammonium acetate, and 4 mL of nitromethane in a reaction flask.[11]

  • Heat the mixture to 85°C with stirring and maintain this temperature for 30 minutes.[11]

  • While still hot, pour the reaction mixture into cold water to precipitate the product.[11]

  • Cool the mixture, and filter the resulting yellow crystals.[11]

  • Wash the crystals with 70% ethanol to yield 2,5-dimethoxy-β-nitrostyrene.[11]

Step 2: Reduction of 2,5-dimethoxy-β-nitrostyrene to 2,5-Dimethoxyphenethylamine

This reduction can be achieved using various reducing agents, with Lithium Aluminum Hydride (LAH) being a common choice.

  • In a three-necked round-bottom flask equipped with a condenser, addition funnel, and argon inlet, add 20g of LAH to 350ml of dry THF.[12]

  • Cool the mixture in an ice/water bath for approximately 30 minutes with vigorous stirring.[12]

  • Slowly add a solution of 25g of 2,5-dimethoxy-β-nitrostyrene in 350ml of THF via the addition funnel over about 1 hour, maintaining the cool temperature.[12]

  • After the addition is complete, allow the flask to stir in the ice bath for an additional 20 minutes.[12]

  • Remove the cooling bath and heat the reaction to reflux for 20 hours.[12]

  • Cool the flask again in an ice/water bath and cautiously quench the reaction by slowly adding 20ml of a 1:1 THF:water solution, followed by 20ml of 4N NaOH, and then 60ml of water.[12]

  • Stir the mixture for about an hour until the precipitate becomes granular and almost white.[12]

  • Filter the mixture and extract the filter cake with THF. Combine the organic filtrates and evaporate the solvent under vacuum to yield the 2C-H freebase.[12]

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 2C-H freebase in a suitable solvent such as isopropanol or methanol.[13]

  • Neutralize the solution with concentrated hydrochloric acid.[13]

  • Add anhydrous diethyl ether until a permanent turbidity is observed.[13]

  • Allow the solution to stand, promoting the crystallization of 2,5-Dimethoxyphenethylamine hydrochloride.[13]

  • Collect the crystals by filtration, wash with diethyl ether, and air dry.[13]

Synthesis_of_2CH_Hydrochloride cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Henry Reaction Henry Reaction 2,5-Dimethoxybenzaldehyde->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Henry Reaction Catalyst 2,5-dimethoxy-β-nitrostyrene 2,5-dimethoxy-β-nitrostyrene Reduction Reduction 2,5-dimethoxy-β-nitrostyrene->Reduction Henry Reaction->2,5-dimethoxy-β-nitrostyrene LAH LiAlH4 LAH->Reduction 2,5-DMPEA_freebase 2,5-Dimethoxyphenethylamine (2C-H Freebase) Salt_Formation Salt Formation 2,5-DMPEA_freebase->Salt_Formation Reduction->2,5-DMPEA_freebase HCl HCl HCl->Salt_Formation 2,5-DMPEA_HCl 2,5-Dimethoxyphenethylamine HCl (2C-H HCl) Salt_Formation->2,5-DMPEA_HCl

Caption: Synthetic pathway for 2,5-Dimethoxyphenethylamine HCl.

Analytical Methodologies

Accurate analytical characterization is crucial for verifying the identity and purity of synthesized 2C-H hydrochloride. A combination of chromatographic and spectrometric techniques is typically employed.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust method for the identification of phenethylamines. Derivatization is often necessary to improve chromatographic performance.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the 2C-H hydrochloride standard or sample.

    • Dissolve in a suitable solvent (e.g., methanol).

    • For derivatization, evaporate the solvent under a stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or valeryl chloride, and heat as required to form the corresponding derivative.[14]

  • Instrumentation:

    • Gas Chromatograph: Use a capillary column suitable for amine analysis (e.g., DB-5ms).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Compare the retention time and mass spectrum of the sample to a certified reference standard.

    • Key fragments for underivatized 2C-H would include the benzylic cleavage product. The mass spectrum of the derivatized compound will show characteristic fragments corresponding to the derivatizing group.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the detection and quantification of 2C-H in various matrices, including biological samples.[15]

  • Sample Preparation:

    • For quantitative analysis, prepare a calibration curve using a certified reference standard.

    • Dilute the sample in the mobile phase to an appropriate concentration. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.

  • Instrumentation:

    • Liquid Chromatograph: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 2C-H.

  • Data Analysis:

    • Identify 2C-H by its retention time and the ratio of its MRM transitions.

    • Quantify the concentration using the prepared calibration curve.

Pharmacological Profile

Unlike its 4-substituted analogs, 2C-H exhibits limited pharmacological activity at key serotonin receptors.[9][10] This is a critical point of differentiation and underscores its primary use as a synthetic precursor rather than a psychoactive agent itself.

The 2,5-dimethoxy substitution pattern is a known motif for conferring potent agonist activity at the serotonin 2A receptor (5-HT₂ₐR).[5] However, the absence of a substituent at the 4-position in 2C-H significantly reduces its affinity and efficacy at this receptor, which is the primary target for classic psychedelic drugs.

Available data indicates that 2C-H has a weak effect on the 5-HT₂C receptor, activating it to only 20% of the level induced by serotonin itself, with a pEC₅₀ of 5.93.[9][10] Its affinity for the 5-HT₂ₐ receptor is also low, with a Ki value in the micromolar range (1,600–3,000 nM).[3] This low receptor activity, combined with its probable rapid degradation by MAO, explains the lack of reported psychoactive effects in humans.[3]

Serotonergic_Signaling 2CH 2,5-Dimethoxyphenethylamine (2C-H) 5HT2A_Receptor 5-HT₂ₐ Receptor Low Affinity/Efficacy 2CH->5HT2A_Receptor:f0 Binds Weakly 5HT2C_Receptor 5-HT₂C Receptor Weak Partial Agonist 2CH->5HT2C_Receptor:f0 Binds Weakly MAO Monoamine Oxidase (MAO) 2CH->MAO Rapid Metabolism Downstream_Signaling Downstream Signaling (e.g., PLC activation) 5HT2A_Receptor:f1->Downstream_Signaling Minimal Activation 5HT2C_Receptor:f1->Downstream_Signaling Minimal Activation Psychoactive_Effects Psychoactive Effects (Hallucinations, etc.) Downstream_Signaling->Psychoactive_Effects Insufficient for Effect Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites

Caption: Interaction of 2C-H with Serotonergic Pathways.

Safety, Handling, and Legal Status

Hazard Identification: 2,5-Dimethoxyphenethylamine is classified as a corrosive material.[6] It can cause severe skin burns and eye damage.[6][16] Ingestion may cause chemical burns to the oral cavity and gastrointestinal tract.[16] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[17][18] Work should be conducted in a well-ventilated area or a chemical fume hood.[18]

Storage and Stability: 2,5-Dimethoxyphenethylamine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[18] When stored properly at -20°C, it is stable for at least five years.[9]

Legal Status: 2,5-Dimethoxyphenethylamine (2C-H) is a Schedule I controlled substance in the United States under the Controlled Substances Act.[6][7] This classification means that it is illegal to manufacture, buy, possess, or distribute without a DEA license. Researchers must ensure they have the necessary permits and adhere to all regulatory requirements for the acquisition, storage, use, and disposal of this compound. The legal status may vary in other countries, and it is the user's responsibility to be aware of and comply with their local laws.

Conclusion

2,5-Dimethoxyphenethylamine hydrochloride is a compound of significant interest to the scientific community, not for its direct pharmacological effects, but as a foundational building block for the synthesis of the 2C series of psychoactive compounds. Its well-defined chemical properties and synthesis routes make it an accessible precursor for researchers investigating structure-activity relationships at serotonin receptors. However, its corrosive nature and strict legal control as a Schedule I substance necessitate careful and compliant handling. This guide provides the essential technical information for researchers to work with 2C-H safely and effectively, fostering further exploration into the complex field of phenethylamine pharmacology.

References

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxyphenethylamine. PubChem. Retrieved from [Link]

  • Lee, J. Y., & Lee, J. I. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56 Suppl 1, S138–S145. [Link]

  • Brandt, S. D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 111. [Link]

  • Wikipedia. (n.d.). 2C-H. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxyamphetamine. Retrieved from [Link]

  • ChemBK. (2024). 2,5-Dimethoxyphenethylamine hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,5-Dimethoxyphenethylamine: A Comprehensive Guide. Retrieved from [Link]

  • Pires, R. F., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6219. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Jensen, A. A., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS chemical neuroscience, 11(10), 1493–1503. [Link]

  • Federal Register. (2003). Schedules of Controlled Substances: Placement of 2,5-Dimethoxy-4-(n)-propylthiophenethylamine, N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine Into Schedule I of the Controlled Substances Act. Retrieved from [Link]

  • ChemBK. (2024). 2,5-DIMETHOXYPHENETHYLAMINE HCL. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). 2,5-DMPEA: hcl formation and preservation. Retrieved from [Link]

  • designer-drug.com. (n.d.). Mannich reaction route to 2,5-dimethoxyphenethylamine (2C-H). Retrieved from [Link]

  • designer-drug.com. (n.d.). High-yield 2C-H synthesis. Retrieved from [Link]

  • The Hive. (n.d.). Amines related to 2,5-dimethoxyphenethylamine. Retrieved from [Link]

  • Giorgetti, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic toxicology, 40(2), 233–255. [Link]

  • Scribd. (n.d.). Synthesis of 2,5-Dimethoxyphenethylamines. Retrieved from [Link]

  • Giorgetti, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed. [Link]

  • Rhodium. (n.d.). 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-2,5-Dimethoxyamphetamine. PubChem. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

  • Maine.gov. (2024). Title 21 —Food and Drugs Chapter II —Drug Enforcement Administration, Department of Justice Part 1308 —Schedules of Contro. Retrieved from [Link]

  • Bertin Technologies. (n.d.). 2C-H (hydrochloride) (exempt preparation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Retrieved from [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Definitive Identification of 2,5-Dimethoxyphenethylamine Hydrochloride (2C-H) using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract and Introduction 2,5-Dimethoxyphenethylamine, commonly known as 2C-H, is a psychoactive phenethylamine compound.[1] As a foundational compound for a series of potent psychedelic 4-substituted derivatives (the "2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

2,5-Dimethoxyphenethylamine, commonly known as 2C-H, is a psychoactive phenethylamine compound.[1] As a foundational compound for a series of potent psychedelic 4-substituted derivatives (the "2C-x" family), its unambiguous identification is critical in forensic chemistry, clinical toxicology, and pharmacological research.[2][3] The hydrochloride salt is a common form in which this substance is encountered.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the analysis of seized drugs, offering high chromatographic resolution and definitive structural elucidation through mass spectral fragmentation. However, primary amines like 2C-H exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and interaction with active sites in the GC system.[4] To overcome these challenges, chemical derivatization is employed to enhance volatility, improve thermal stability, and promote sharp, symmetrical peak shapes.[5][6][7]

This application note provides a comprehensive, field-proven protocol for the analysis of 2,5-Dimethoxyphenethylamine HCl. The methodology incorporates a robust trifluoroacetyl (TFA) derivatization step prior to GC-MS analysis, ensuring reliable and reproducible identification. This protocol is designed to meet the rigorous standards for confirmatory analysis as recommended by bodies such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[8][9]

Principle of the Method

The core of this method lies in a two-stage process: chemical derivatization followed by instrumental analysis.

  • Alkalinization & Extraction: The 2C-H hydrochloride salt is first converted to its free base form using a simple liquid-liquid extraction under basic conditions. This step is crucial as the free base is more soluble in organic solvents and is the reactive species for derivatization.

  • Derivatization: The extracted 2C-H free base, which contains a primary amine, is derivatized via acylation. This protocol utilizes N-methyl-bis(trifluoroacetamide) (MBTFA), which reacts with the primary amine to form a stable, volatile N-trifluoroacetyl (TFA) derivative. This chemical modification is essential for preventing on-column adsorption and improving chromatographic performance.[4][10]

  • GC-MS Analysis: The resulting TFA derivative is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting fragmentation pattern is highly specific and serves as a molecular fingerprint for definitive identification.

The overall workflow is depicted in the diagram below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Review & Reporting Sample 2C-H HCl Sample (e.g., Seized Powder) Dissolve Dissolve in Methanol Sample->Dissolve Standard 2C-H HCl Reference Standard Standard->Dissolve Aliquot Take Aliquot for Analysis Dissolve->Aliquot Base_Extract Alkalinize (NH4OH) & Extract with Ethyl Acetate Aliquot->Base_Extract Evaporate Evaporate to Dryness Base_Extract->Evaporate Derivatize Add MBTFA & Ethyl Acetate Heat at 70°C for 20 min Evaporate->Derivatize GC_Inject Inject into GC-MS Derivatize->GC_Inject Acquire Acquire Data (Full Scan Mode) GC_Inject->Acquire Review_TIC Review Total Ion Chromatogram (TIC) Acquire->Review_TIC Extract_MS Extract Mass Spectrum of Target Peak Review_TIC->Extract_MS Compare Compare with Reference Spectrum & Controls Extract_MS->Compare Report Final Report Compare->Report

Caption: End-to-end workflow for 2C-H HCl analysis.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standard: 2,5-Dimethoxyphenethylamine hydrochloride (purity ≥98%).[1]

  • Derivatization Reagent: N-methyl-bis(trifluoroacetamide) (MBTFA).

  • Methanol: HPLC grade or higher.

  • Ethyl Acetate: HPLC grade or higher.

  • Ammonium Hydroxide (25%): ACS grade.

  • Deionized Water: Type 1.

  • Glassware: 2 mL autosampler vials with inserts, 4 mL screw-cap vials, volumetric flasks, pipettes.

  • Equipment: Vortex mixer, heating block or oven, nitrogen evaporator.

Instrumentation

A Gas Chromatograph equipped with a capillary column and coupled to a Mass Selective Detector is required. The parameters listed below are typical and may be adapted for equivalent systems.

Parameter Setting Rationale
Gas Chromatograph (GC)
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium (99.999% purity)Inert carrier gas standard for GC-MS.
Flow Rate 1.0 mL/min (Constant Flow)Standard flow rate for this column dimension, optimizing resolution and analysis time.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Split (20:1 ratio)Prevents column overloading for concentrated samples, ensuring sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)The temperature ramp allows for separation from any co-extractives and ensures the elution of the analyte in a reasonable time.[11]
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Ionization Energy 70 eVThe standard energy for EI, providing consistent and extensive fragmentation for structural elucidation.
Mass Scan Range 40 - 550 amuA wide scan range ensures the capture of the molecular ion (if present) and all significant fragment ions.
Source Temperature 230 °COptimizes ion formation and prevents contamination.
Quadrupole Temp. 150 °CEnsures stable mass filtering.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Causality: Accurate preparation of standards and samples is fundamental for reliable identification. The initial dissolution in methanol is suitable for the hydrochloride salt form.

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2,5-Dimethoxyphenethylamine HCl reference standard and dissolve in 10.0 mL of methanol in a volumetric flask.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock standard to 10.0 mL with methanol.

  • Sample Preparation: Prepare unknown samples (e.g., from seized powders) at an approximate concentration of 1 mg/mL in methanol. Sonicate if necessary to ensure complete dissolution.

Protocol 2: Extraction and Derivatization

Causality: This procedure converts the polar, non-volatile 2C-H into its non-polar, volatile TFA derivative, which is amenable to GC analysis. The base extraction isolates the reactive free amine, and heating ensures the derivatization reaction proceeds to completion.

  • Aliquot: Transfer 100 µL of the working standard or sample solution into a 4 mL glass vial.

  • Alkalinize: Add 200 µL of deionized water and 2 drops of concentrated ammonium hydroxide. Vortex for 10 seconds. The solution should be basic (pH > 9).

  • Extract: Add 1 mL of ethyl acetate and vortex vigorously for 1 minute. Allow the layers to separate.

  • Isolate: Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL autosampler vial insert.

  • Evaporate: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatize: To the dry residue, add 50 µL of ethyl acetate and 50 µL of MBTFA.

  • React: Cap the vial tightly and heat at 70°C for 20 minutes in a heating block or oven.

  • Analyze: After cooling to room temperature, the sample is ready for GC-MS injection.

Data Analysis and Expected Results

Chromatographic Results

The derivatized 2C-H (2C-H-TFA) should elute as a sharp, symmetrical peak. Under the conditions specified in Table 1, the retention time will be consistent between the standard and the sample.

Mass Spectral Interpretation

The definitive identification of 2C-H is achieved by analyzing the mass spectrum of the eluting peak. The primary amine of 2C-H is highly susceptible to alpha cleavage (benzylic cleavage) upon electron ionization. This cleavage results in a stable, resonance-stabilized iminium ion, which is often the base peak in the spectrum.

For underivatized 2C-H , the key fragmentation is the cleavage of the C-C bond between the ethylamino side chain and the aromatic ring. This yields the characteristic tropylium-like ion at m/z 152 . This fragment is the most abundant ion and is diagnostic for the 2,5-dimethoxy-substituted benzene ring structure.[12][13]

Fragmentation cluster_mol 2,5-Dimethoxyphenethylamine (M.W. 181) cluster_frag Benzylic Cleavage (Alpha Cleavage) cluster_ion Key Fragment Ion (m/z 152) mol frag_desc Loss of CH2NH2 radical mol->frag_desc Electron Impact (70 eV) ion [C9H12O2]+ frag_desc->ion Formation of stable iminium-like ion

Caption: Proposed EI fragmentation of underivatized 2C-H.

For the N-trifluoroacetyl derivative (2C-H-TFA) , the fragmentation pattern will be different but equally characteristic. The molecular weight increases to 277 g/mol . The major fragmentation will still be the alpha cleavage, yielding a prominent fragment ion at m/z 248 ([M-CH₂NHCOCF₃]⁺). Other significant ions corresponding to the derivatized side chain will also be present, confirming the structure. Comparison of the acquired spectrum with that of the derivatized reference standard provides the highest level of confidence.

Quality Control and Validation

To ensure the trustworthiness and scientific validity of the results, the following quality control measures must be implemented with each batch of samples:

  • Reagent Blank: An empty vial is carried through the entire extraction and derivatization process to check for contamination from solvents or reagents.

  • Positive Control: A known 2C-H HCl reference standard is prepared and analyzed to verify system performance, derivatization efficiency, and retention time.

  • Negative Control: A matrix blank (if analyzing biological samples) or a clean solvent blank is analyzed to ensure no carryover or interference.

All analytical work should conform to the laboratory's established quality assurance program and the recommendations set forth by organizations like SWGDRUG, which classify GC-MS as a Category A technique, providing the highest level of selectivity through structural information.[9][14]

Conclusion

This application note details a robust and reliable GC-MS method for the confirmatory analysis of 2,5-Dimethoxyphenethylamine hydrochloride. The protocol, which incorporates an essential trifluoroacetyl derivatization step, produces excellent chromatography and yields a characteristic mass spectrum suitable for unambiguous identification. By following the detailed steps and implementing proper quality control procedures, forensic, clinical, and research laboratories can achieve scientifically sound and defensible results for the identification of 2C-H.

References

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]

  • IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION. ResearchGate. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. OSAC. [Link]

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. [Link]

  • New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of Mass Spectrometry. [Link]

  • 2,5-Dimethoxyphenethylamine. NIST WebBook. [Link]

  • Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. [Link]

  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. SWGDRUG. [Link]

  • 2,5-Dimethoxyphenethylamine. PubChem. [Link]

  • PART III B - Methods of Analysis / Seized Drug Identification. SWGDRUG. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Controlled Substances Solutions for your Laboratory. Shimadzu. [Link]

  • Forensic Analysis of Drugs. Spectra Analysis. [Link]

  • 2,5-Dimethoxy-4-(n)-propylthiophenethylamine. PubChem. [Link]

  • 2,5-Dimethoxyamphetamine Monograph. SWGDRUG. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • What Is Derivatization In GC-MS?. YouTube. [Link]

Sources

Application

Application Note: Quantitative Analysis of 2,5-Dimethoxyphenethylamine (2C-H) in Biological Matrices by LC-MS/MS

Introduction and Scientific Context 2,5-Dimethoxyphenethylamine (2C-H) is the foundational structure for the "2C" family of psychedelic phenethylamines, a class of synthetic compounds known for their hallucinogenic effec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

2,5-Dimethoxyphenethylamine (2C-H) is the foundational structure for the "2C" family of psychedelic phenethylamines, a class of synthetic compounds known for their hallucinogenic effects.[1] While 2C-H itself is reported to have limited psychoactivity due to rapid metabolism by monoamine oxidase, its presence and the metabolic pathways it informs are of significant interest in clinical and forensic toxicology, as well as in pharmacokinetic studies of its more potent, 4-substituted analogues like 2C-B and 2C-I.[1][2][3]

The accurate quantification of 2C-H in complex biological matrices presents a significant analytical challenge. The inherent polarity of the molecule and typically low concentrations necessitate a method with high sensitivity and selectivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications.[4][5] Its superiority over traditional techniques like gas chromatography-mass spectrometry (GC-MS) lies in its ability to analyze polar, non-volatile compounds without derivatization, while offering exceptional selectivity and sensitivity through targeted analysis.[6]

This application note details a comprehensive, validated protocol for the determination of 2C-H in biological samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer, ensuring scientific integrity and providing field-proven insights for immediate implementation.

Causality of Methodological Choices

The robustness of any bioanalytical method is grounded in the scientific rationale behind each procedural step. This section explains the "why" behind the chosen analytical strategy.

Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)

Conventional reversed-phase liquid chromatography (RP-LC) struggles to retain highly polar analytes like 2C-H, leading to poor peak shape and elution near the solvent front. HILIC provides an effective alternative for separating polar compounds.[7][8]

Mechanism of HILIC: The separation occurs on a polar stationary phase (e.g., bare silica, zwitterionic). The mobile phase begins with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like 2C-H, partition into this immobilized water layer and are retained through a combination of partitioning, hydrogen bonding, and weak electrostatic interactions.[7][9][10] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[7]

Key Advantage for MS Detection: The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in the electrospray source, often leading to a significant enhancement in MS sensitivity compared to RP-LC.[8][9]

Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Ionization: Electrospray Ionization (ESI) is the ideal technique for transferring polar, thermally labile molecules like 2C-H from solution into gas-phase ions.[11] Operating in positive ion mode, the primary amine group of 2C-H is readily protonated in the acidic mobile phase to form the precursor ion, [M+H]⁺.[12][13]

Fragmentation and Detection: A triple quadrupole mass spectrometer (TQMS or QqQ) is employed for its quantitative prowess.[4][14][15] The instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique.

G cluster_0 Ion Source (ESI) cluster_1 Q1 - Mass Filter cluster_2 q2 - Collision Cell cluster_3 Q3 - Mass Filter cluster_4 Detector Ion [M+H]⁺ and Matrix Ions Q1 Select Precursor Ion (e.g., m/z 182.2 for 2C-H) Ion->Q1 All Ions q2 Collision-Induced Dissociation (CID) with Inert Gas (Ar or N₂) Q1->q2 Precursor Ion Only Q3 Select Product Ion (e.g., m/z 137.1) q2->Q3 Fragment Ions Detector Signal Q3->Detector Specific Product Ion

The process involves:

  • Q1 (First Quadrupole): Isolates the protonated 2C-H molecule (the "precursor ion") from all other ions entering the mass spectrometer.[15]

  • q2 (Collision Cell): The isolated precursor ion is accelerated into a chamber filled with an inert gas (e.g., argon), causing it to fragment in a process called Collision-Induced Dissociation (CID).[15] Phenethylamines characteristically fragment via cleavage of the side chain.[12][13][16]

  • Q3 (Third Quadrupole): Filters these fragments, allowing only a specific, characteristic "product ion" to pass through to the detector.[15]

This two-stage mass filtering (precursor -> product) provides exceptional specificity, virtually eliminating background noise and allowing for precise quantification even at very low concentrations.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly the use of an appropriate internal standard and quality controls, ensures the trustworthiness of the generated data.

Materials and Reagents
  • Standards: 2,5-Dimethoxyphenethylamine (2C-H) HCl, 2,5-Dimethoxyphenethylamine-d4 (2C-H-d4) or suitable analogue as Internal Standard (IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Zinc Sulfate (for protein precipitation).

  • Biological Matrix: Drug-free human plasma (K2EDTA) or urine from verified sources.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, SPE cartridges (e.g., Waters Oasis HLB or Phenomenex Strata-X), HPLC vials.

Preparation of Standards and Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 2C-H and IS reference standards and dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 methanol:water to prepare working solutions for calibration standards (CS) and quality controls (QC).

  • Calibration Standards (CS) and Quality Controls (QC): Spike 95 µL of blank biological matrix (plasma or urine) with 5 µL of the appropriate working standard solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare QCs at four levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High.

Sample Preparation Workflow: Solid-Phase Extraction (SPE)

SPE offers the most effective cleanup, minimizing matrix effects which are a primary cause of inaccurate results in LC-MS/MS.[17][18]

G Sample 1. Sample Aliquot (100 µL Plasma/Urine + IS) Pretreat 2. Pre-treatment (Add 400 µL 4% H₃PO₄) Sample->Pretreat Load 5. Load Sample Pretreat->Load Condition 3. SPE Condition (1 mL Methanol) Equilibrate 4. SPE Equilibrate (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash1 6. Wash 1 (1 mL 5% Methanol) Load->Wash1 Wash2 7. Wash 2 (1 mL 20% Methanol) Wash1->Wash2 Elute 8. Elute (1 mL 90:10 ACN:MeOH with 2% FA) Wash2->Elute Evaporate 9. Evaporate to Dryness (N₂ Stream, 40°C) Elute->Evaporate Reconstitute 10. Reconstitute (100 µL 90:10 ACN:H₂O with 0.1% FA) Evaporate->Reconstitute Analysis 11. Inject into LC-MS/MS Reconstitute->Analysis

  • Spike: To 100 µL of sample, CS, or QC, add 10 µL of IS working solution (e.g., 100 ng/mL 2C-H-d4).

  • Pre-treat: Add 400 µL of 4% phosphoric acid to the sample. Vortex to mix. This step lyses cells and precipitates some proteins.

  • Condition SPE Cartridge: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate SPE Cartridge: Pass 1 mL of Type I water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge sequentially with 1 mL of 5% aqueous methanol, followed by 1 mL of 20% aqueous methanol to remove polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of a solution of 90:10 acetonitrile:methanol containing 2% formic acid.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.1% Formic Acid).

LC-MS/MS Instrumental Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

Parameter Condition Rationale
LC System
ColumnWaters Acquity BEH HILIC (2.1 x 100 mm, 1.7 µm)Provides excellent retention and peak shape for polar basic compounds.
Mobile Phase A10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffer controls pH and improves peak shape.
Mobile Phase B10 mM Ammonium Formate + 0.1% Formic Acid in AcetonitrilePrimary solvent for HILIC retention.
Gradient95% B (0-1 min), 95→50% B (1-5 min), 50% B (5-6 min), 50→95% B (6-6.1 min), 95% B (6.1-8 min)Starts with high organic content for retention, gradually increases aqueous content for elution.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp.40°CEnsures reproducible retention times.
Injection Vol.5 µL
MS/MS System
Ionization ModeESI PositiveAmine group is readily protonated.
Capillary Voltage3.0 kVOptimized for ion formation.
Source Temp.150°C
Desolvation Temp.450°CFacilitates efficient solvent evaporation.
Desolvation GasNitrogen, 800 L/hr
Collision GasArgon
MRM Transitions and Data Acquisition
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
2C-H 182.2137.120Quantifier
2C-H 182.2122.125Qualifier
2C-H-d4 (IS) 186.2141.120Quantifier

Note: These are typical transitions. They must be empirically optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Bioanalytical Method Validation

To ensure the reliability of the data for its intended purpose, the method must be validated according to regulatory standards such as the ICH M10 Bioanalytical Method Validation Guideline.[19]

Validation Parameter Description Acceptance Criteria
Selectivity Analysis of ≥6 blank matrix sources to check for interferences at the retention times of the analyte and IS.[20]Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve A curve with a blank, a zero standard, and 6-8 non-zero concentrations covering the expected range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day analysis (n=5) of QC samples at LLOQ, Low, Mid, and High concentrations.[20]Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[21]
Matrix Effect Response of analyte spiked post-extraction into ≥6 matrix sources is compared to the response in a neat solution.[22]The IS-normalized matrix factor should have a %CV ≤15%. Assesses ion suppression or enhancement.[17][23]
Recovery Compares the analyte response from pre-extraction spiked samples to post-extraction spiked samples.Should be consistent and reproducible, though not necessarily 100%.
Stability Analyte stability in the matrix under various conditions: freeze-thaw (3 cycles), bench-top (e.g., 24h at RT), and long-term storage (-80°C).[20]Mean concentration of stability samples must be within ±15% of nominal concentration.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the quantitative analysis of 2,5-Dimethoxyphenethylamine in biological matrices. The combination of efficient Solid-Phase Extraction for sample cleanup, robust HILIC for chromatographic separation of a polar analyte, and the unparalleled sensitivity and specificity of tandem mass spectrometry provides a method that is both reliable and fit for purpose in demanding research and regulated environments. The outlined validation parameters establish a clear pathway to demonstrate the method's trustworthiness, ensuring data integrity for toxicological, pharmacokinetic, and forensic applications.

References

  • Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using electrospray liquid chromatography-tandem mass spectrometry: a study of matrix effects. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105. [Link]

  • Niwa, T., Naito, S., & Imagawa, M. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12563–12569. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]

  • Xie, C., Zhong, D., & Chen, X. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(12), 793-797. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L.[Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 367(1904), 3725–3746. [Link]

  • Niwa, T., Naito, S., & Imagawa, M. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. ACS Publications.[Link]

  • Pharmaceutical Technology. (2013). Triple Quadrupole Mass Spectrometry Advances Pharmaceutical Analysis. [Link]

  • Technology Networks. (2024). Quantitative Performance of a Next-Generation Triple Quadrupole Mass Spectrometer. [Link]

  • Wikipedia. (n.d.). Triple quadrupole mass spectrometer. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Al-Soud, Y. A., & Al-Masri, S. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Saudi Pharmaceutical Journal, 31(8), 101718. [Link]

  • Niwa, T., Naito, S., & Imagawa, M. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications.[Link]

  • Ajay, A., et al. (2024). Hydrophilic Interaction Liquid Chromatography (Hilic). International Journal of Pharmaceutical Sciences.[Link]

  • D'Autry, W., & Kovacs, Z. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society, 22(8), 1423-1436. [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Wang, H. Y., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(10), 12097–12111. [Link]

  • Chromatography Today. (n.d.). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]

  • Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 41(1), 147–169. [Link]

  • Kuropka, P., et al. (2023). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Drug Metabolism and Disposition, 51(10), 1332-1341. [Link]

  • Restek Corporation. (2019). Understanding the HILIC Separation Method in LC. YouTube.[Link]

  • Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central.[Link]

  • Kikura-Hanajiri, R., et al. (2008). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Forensic Toxicology, 26(1), 6–12. [Link]

  • Papaseit, E., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 38(7), 428–434. [Link]

  • Kebarle, P. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH.[Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110887. [Link]

  • Van der Auwera, P., & Verstraete, A. G. (1995). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology, 19(5), 318–324. [Link]

  • Hornbeck, C. L., & Czarny, R. J. (1993). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology, 17(5), 282–287. [Link]

  • ResearchGate. (2020). Which internal standard best suited for amphetamine analysis using GC-MS? [Link]

  • Awad, T., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(4), 958–964. [Link]

  • Wikipedia. (n.d.). 2C-H. [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Meatherall, R. (2012). Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose. Baylor University Medical Center Proceedings, 25(3), 254–256. [Link]

  • Wikipedia. (n.d.). 2C-B. [Link]

Sources

Method

Application Notes and Protocols for Utilizing 2,5-Dimethoxyphenethylamine Hydrochloride in Receptor Binding Assays

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H HCl) in receptor bind...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H HCl) in receptor binding assays. As the parent compound of the pharmacologically significant 2C-x family of phenethylamines, 2C-H HCl serves as a critical tool for understanding the foundational structure-activity relationships at serotonergic and trace amine-associated receptors. These application notes detail the rationale behind experimental design, provide step-by-step protocols for radioligand binding assays targeting the serotonin 5-HT2A, 5-HT2C, and Trace Amine-Associated Receptor 1 (TAAR1), and offer insights into data interpretation. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Scientific Rationale for Studying 2,5-Dimethoxyphenethylamine HCl

2,5-Dimethoxyphenethylamine (2C-H) is the structural cornerstone of the "2C" series of psychedelic phenethylamines. Unlike its 4-substituted analogs (e.g., 2C-B, 2C-I), 2C-H itself exhibits significantly attenuated psychoactive effects. This pharmacological distinction makes it an invaluable research tool. By serving as a molecular scaffold, it allows for a systematic investigation into how structural modifications, particularly at the 4-position of the phenyl ring, modulate receptor affinity and functional activity.

The primary receptors of interest for 2C-H and its derivatives are the serotonin 5-HT2 receptor subtypes, particularly 5-HT2A and 5-HT2C, and the Trace Amine-Associated Receptor 1 (TAAR1). The 5-HT2A receptor is the principal target for classic psychedelic drugs, while the 5-HT2C receptor is implicated in the regulation of mood, appetite, and psychosis.[1][2] TAAR1 is a more recently discovered receptor that responds to endogenous trace amines and is a known target for amphetamine-like psychostimulants, playing a modulatory role in dopaminergic, serotonergic, and glutamatergic systems.[3]

Studying 2C-H HCl in receptor binding assays allows researchers to:

  • Establish a baseline binding affinity for the unsubstituted 2,5-dimethoxyphenethylamine pharmacophore.

  • Quantify the impact of various substitutions on receptor interaction.

  • Elucidate the structural requirements for agonism, partial agonism, or antagonism at these key CNS receptors.

This guide will focus on competitive radioligand binding assays, a robust and highly sensitive method for determining the binding affinity (Ki) of an unlabeled compound, such as 2C-H HCl.

Physicochemical Properties and Handling of 2,5-Dimethoxyphenethylamine HCl

A thorough understanding of the test compound's properties is fundamental to accurate and safe experimentation.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂ • HCl[4]
Molecular Weight 217.7 g/mol [4]
Appearance Crystalline solidGeneral Knowledge
Melting Point 139 °C[5]
Solubility Soluble in PBS (pH 7.2): 10 mg/ml; Ethanol: 20 mg/ml; DMSO: 30 mg/ml; DMF: 30 mg/ml[4]
Storage Store at -20°C for long-term stability.[4]
Laboratory Safety and Handling

2,5-Dimethoxyphenethylamine hydrochloride and related phenethylamine compounds are potent neurochemicals and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke when handling the product.[5] Wash hands thoroughly after handling.[5]

  • Spills: In case of a spill, clean up immediately using appropriate procedures to avoid generating dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Receptor Binding Profile of 2,5-Dimethoxyphenethylamine

While precise Ki values for 2C-H are not widely published, extensive research on its 4-substituted analogs provides a strong basis for its expected binding profile. Studies have shown that 2C-H has a significantly lower affinity and efficacy at 5-HT2A receptors compared to compounds like 2C-B or 2C-I.[1][2] It is often characterized as a 5-HT2A receptor antagonist or a very weak partial agonist.[1][2] Its affinity for TAAR1 is also of considerable interest, given that many phenethylamines are agonists at this receptor.[3]

Receptor TargetAnticipated Affinity (Ki)Functional ActivityRationale / Supporting Evidence
5-HT2A Micromolar (µM) rangeAntagonist / Very Weak Partial AgonistStudies on Xenopus oocytes show 2C-H blocks 5-HT-induced currents at 5-HT2A receptors, with a lower potency than its 4-substituted analogs (2C-I > 2C-B > 2C-D > 2C-H).[1][2]
5-HT2C Micromolar (µM) rangeWeak Partial Agonist2C-H shows weak activation of the 5-HT2C receptor.
TAAR1 Low Micromolar (µM) rangeAgonistPhenethylamines are known to bind to TAAR1. While specific data for 2C-H is limited, it is a key target to investigate.

Experimental Protocols: Radioligand Binding Assays

The following protocols are designed to be adaptable for determining the binding affinity of 2C-H HCl at human recombinant 5-HT2A, 5-HT2C, and TAAR1 receptors.

General Workflow for Competitive Binding Assays

The core principle involves incubating a fixed concentration of a radiolabeled ligand (which has high affinity and specificity for the target receptor) with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (2C-H HCl). The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki).

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_count Detection cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubate Membranes, Radioligand & 2C-H HCl Membrane_Prep->Incubation Compound_Prep 2C-H HCl Serial Dilution Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: 5-HT2A Receptor Binding Assay

This assay is based on the displacement of the selective 5-HT2A antagonist radioligand, [³H]-Ketanserin.

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (Specific Activity: 40-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determination: 10 µM Mianserin.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize briefly and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Ketanserin (final concentration ~1-2 nM), 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Mianserin (final concentration 10 µM), 50 µL [³H]-Ketanserin, 100 µL membrane suspension.

    • Test Compound (2C-H HCl): 50 µL of 2C-H HCl serial dilutions (e.g., from 10⁻¹⁰ M to 10⁻³ M), 50 µL [³H]-Ketanserin, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly harvest the assay by vacuum filtration onto GF/B glass fiber filter mats pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters 3-4 times with ice-cold Assay Buffer.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total and experimental counts. Plot the percentage of specific binding versus the log concentration of 2C-H HCl to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: 5-HT2C Receptor Binding Assay

This assay utilizes the displacement of the agonist radioligand [¹²⁵I]-DOI, which has high affinity for the 5-HT2C receptor.

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.

  • Radioligand: [¹²⁵I]-(±)DOI (Specific Activity: ~2200 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4.

  • Non-specific Binding Determination: 10 µM Serotonin (5-HT).

Procedure:

  • Membrane Preparation: Follow the same procedure as for the 5-HT2A assay, using the appropriate cell line and diluting to 10-20 µg protein per well in the 5-HT2C Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [¹²⁵I]-DOI (final concentration ~0.1-0.2 nM), 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Serotonin (final concentration 10 µM), 50 µL [¹²⁵I]-DOI, 100 µL membrane suspension.

    • Test Compound (2C-H HCl): 50 µL of 2C-H HCl serial dilutions, 50 µL [¹²⁵I]-DOI, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly harvest the assay by vacuum filtration onto GF/C glass fiber filter mats pre-soaked in 0.5% PEI. Wash the filters 3-4 times with ice-cold 50 mM Tris-HCl buffer.

  • Counting: Dry the filter mats and count the radioactivity using a gamma counter.

  • Data Analysis: Perform data analysis as described for the 5-HT2A assay using the Cheng-Prusoff equation to determine the Ki value.

Protocol 3: TAAR1 Binding Assay

Characterizing binding at TAAR1 is more challenging due to the lower expression levels of the receptor and the historical lack of highly specific, high-affinity radioligands. However, protocols using radiolabeled trace amines or related compounds have been developed.

  • Receptor Source: Membranes from HEK293 cells stably expressing human TAAR1.

  • Radioligand: [³H]-p-Tyramine or a suitable commercially available radiolabeled TAAR1 ligand.

  • Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, pH 7.5.

  • Non-specific Binding Determination: 100 µM β-phenylethylamine (β-PEA).

Procedure:

  • Membrane Preparation: Follow the same procedure as for the 5-HT assays, diluting to 50-100 µg protein per well in the TAAR1 Assay Buffer. A higher protein concentration may be necessary due to lower receptor expression.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-p-Tyramine (final concentration ~5-10 nM), 100 µL membrane suspension.

    • Non-specific Binding: 50 µL β-PEA (final concentration 100 µM), 50 µL [³H]-p-Tyramine, 100 µL membrane suspension.

    • Test Compound (2C-H HCl): 50 µL of 2C-H HCl serial dilutions, 50 µL [³H]-p-Tyramine, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 4°C for 120 minutes.

  • Filtration: Rapidly harvest the assay by vacuum filtration onto GF/B glass fiber filter mats pre-soaked in 0.5% PEI. Wash the filters 3-4 times with ice-cold Assay Buffer.

  • Counting: Determine radioactivity by liquid scintillation counting.

  • Data Analysis: Perform data analysis as described for the 5-HT assays to determine the Ki value.

Signaling Pathways and Mechanistic Insights

The functional outcome of receptor binding is determined by the downstream signaling cascade initiated. 5-HT2A and 5-HT2C receptors primarily couple through the Gq pathway, while TAAR1 couples through the Gs pathway.

The Gq Signaling Pathway (5-HT2A/5-HT2C Receptors)

Activation of Gq-coupled receptors leads to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates Protein Kinase C (PKC), and IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to a cascade of cellular responses.

Gq_Pathway Agonist 5-HT or Agonist Receptor 5-HT2A/2C Receptor Agonist->Receptor Binds Gq Gαq/Gβγ Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_Release->Response PKC->Response Phosphorylates Targets

Caption: The Gq signaling cascade for 5-HT2A/2C receptors.

The Gs Signaling Pathway (TAAR1)

Agonist binding to Gs-coupled receptors like TAAR1 activates Adenylyl Cyclase (AC), which converts ATP into cyclic AMP (cAMP).[3] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Gs_Pathway Agonist Trace Amine or Agonist Receptor TAAR1 Agonist->Receptor Binds Gs Gαs/Gβγ Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: The Gs signaling cascade for TAAR1.

Conclusion and Future Directions

2,5-Dimethoxyphenethylamine hydrochloride is a fundamental tool for dissecting the pharmacology of serotonergic and trace amine-associated receptors. The protocols outlined in this guide provide a robust starting point for characterizing its binding profile. By establishing a reliable Ki value for 2C-H HCl at 5-HT2A, 5-HT2C, and TAAR1, researchers can create a quantitative baseline to systematically evaluate the contributions of various structural modifications within the phenethylamine class. This foundational data is crucial for the rational design of novel ligands with tailored selectivity and functional activity, ultimately advancing our understanding of neurotransmission and aiding in the development of next-generation therapeutics for a host of neurological and psychiatric disorders.

References

  • 2,5-Dimethoxyphenethylamine hydrochloride - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]

  • Acosta-García, J., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(9), 1238–1244. [Link]

  • Simmler, L. D., et al. (2016). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 7, 234. [Link]

  • Halberstadt, A. L., et al. (2019). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 148, 239–247. [Link]

  • Braden, M. R., et al. (2006). Affinities of New Compounds for the Human 5-HT2A and 5-HT2C Receptors Using Both Agonist and Antagonist Radioligands. Drug and Alcohol Dependence, 83, S32-S39. [Link]

  • Pei, Y., et al. (2019). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology, 10, 142. [Link]

  • G protein-coupled receptors (GPCRs). (2023, February 6). GeeksforGeeks. Retrieved January 21, 2026, from [Link]

  • G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Gs alpha subunit. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Gs / Gi Pathway Mnemonic for USMLE. (n.d.). Pixorize. Retrieved January 21, 2026, from [Link]

  • Schematic diagram of GPCRs signaling steps. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Diagram showing the major G protein-mediated signaling pathways coupled... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved January 21, 2026, from [Link]

  • Acuña-Castillo, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167–1174. [Link]

  • Moya, P. R., et al. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. The Journal of Pharmacology and Experimental Therapeutics, 321(3), 1054–1061. [Link]

  • 2,5-Dimethoxy-4-methylamphetamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Cichero, E., & Fossa, P. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. International Journal of Molecular Sciences, 25(5), 2885. [Link]

  • Wang, X., et al. (2023). Ligand recognition and G-protein coupling of trace amine receptor TAAR1. Nature, 623(7987), 643–650. [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing the In Vivo Effects of 2,5-Dimethoxyphenethylamine Hydrochloride (2C-H) on Rodent Behavior

Introduction 2,5-Dimethoxyphenethylamine (2C-H) serves as the structural backbone for the entire class of 2C-series psychedelic compounds.[1] While its 4-substituted analogs (e.g., 2C-B, 2C-I) are potent psychoactive age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dimethoxyphenethylamine (2C-H) serves as the structural backbone for the entire class of 2C-series psychedelic compounds.[1] While its 4-substituted analogs (e.g., 2C-B, 2C-I) are potent psychoactive agents, 2C-H itself is characterized by significantly lower affinity and functional potency at key serotonin receptors.[1][2] Its primary mechanism of action, like other classical psychedelics, is agonism at the serotonin 5-HT2A receptor (5-HT₂AR), a Gq/11-coupled receptor pivotal to the hallucinogenic effects of these compounds.[3][4][5] Despite its lower potency, studying 2C-H provides a critical baseline for understanding the structure-activity relationships within the phenethylamine class. There is no record of 2C-H trials in humans, as it is presumed to be rapidly metabolized by monoamine oxidase enzymes, preventing significant psychoactive effects.[1]

This guide provides a comprehensive framework for researchers investigating the behavioral pharmacology of 2,5-Dimethoxyphenethylamine hydrochloride in rodent models. The protocols herein are designed to be self-validating systems, emphasizing the causal logic behind experimental design to ensure robust and interpretable data. We will explore a battery of validated behavioral assays to construct a detailed profile of 2C-H's effects on head-twitch response, locomotor activity, anxiety-like behavior, and sensorimotor gating.

PART I: Foundational Experimental Design

Before commencing any behavioral assay, adherence to foundational principles of in vivo research is paramount. These steps ensure the welfare of the animals and the integrity of the collected data.

Animal Handling and Acclimation

Causality: Rodents are highly sensitive to environmental changes. Stress from handling or a novel environment can significantly alter baseline behavior and neurochemistry, confounding the effects of the test compound. A proper acclimation period is essential to minimize these variables.

  • Protocol:

    • Upon arrival, house animals (e.g., C57BL/6J mice) in groups under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.

    • Allow a minimum of 7 days for acclimation to the housing facility.

    • Handle each animal for 2-3 minutes daily for at least 3-5 days prior to the first experiment to reduce handling-induced stress.[6]

    • On testing days, transport animals to the behavioral testing suite at least 60 minutes before the start of any procedure to allow for habituation to the new room.

Drug Preparation and Administration

Causality: The vehicle solution and route of administration can independently influence behavior. The hydrochloride salt form of 2C-H enhances its solubility in aqueous solutions. A vehicle control group is non-negotiable to isolate the pharmacological effects of the drug from the effects of the injection procedure and the vehicle itself.

  • Protocol:

    • Prepare 2,5-Dimethoxyphenethylamine hydrochloride in a sterile 0.9% saline solution.

    • Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.

    • Administer the solution via intraperitoneal (i.p.) injection. This route provides rapid systemic absorption.

    • Injection volume should be consistent across all animals, typically 5-10 mL/kg of body weight.[7]

    • Crucially, an independent cohort of animals must receive a vehicle-only (0.9% saline) injection under the exact same conditions to serve as a control.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for a typical behavioral pharmacology study.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Animal Acclimation (≥ 7 days) B Habituation & Handling (3-5 days) A->B C Randomize Animals into Treatment Groups (Vehicle, 2C-H Doses) B->C D Drug / Vehicle Administration (i.p. injection) C->D E Post-Injection Latency (e.g., 15-30 min) D->E F Behavioral Assay (e.g., HTR, Open Field) E->F G Data Collection & Quantification F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Interpretation & Reporting H->I

Caption: Standard workflow for in vivo rodent behavioral testing.

PART II: Core Behavioral Assays

This section details the primary behavioral tests used to characterize the effects of phenethylamine compounds.

Head-Twitch Response (HTR): The 5-HT₂AR Activation Index

Expertise & Experience: The head-twitch response (HTR) is a rapid, side-to-side rotational head movement induced in rodents by 5-HT₂AR agonists.[8] It is considered the most reliable and specific behavioral proxy for hallucinogenic potential in animals.[4][9] Its frequency is directly correlated with the potency of a compound at the 5-HT₂AR.[9] While 2C-H is expected to be less potent than its analogs, this assay is critical for confirming 5-HT₂AR target engagement in vivo.[10]

  • Step-by-Step Protocol:

    • Following drug administration and the appropriate latency period (e.g., 15 minutes), place the mouse individually into a clean, standard polycarbonate cage or a dedicated observation chamber.

    • Allow a 5-minute habituation period to the observation chamber.

    • Observe and manually count the number of head twitches for a defined period, typically 10 to 30 minutes.[11] For higher throughput, automated systems using magnetometers or high-speed video can be employed.[8]

    • A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or general exploratory sniffing.

    • The experimenter must be blinded to the treatment conditions to prevent observational bias.

  • Data Presentation: Expected HTR Outcomes

    Parameter Vehicle Control Low Dose 2C-H High Dose 2C-H Positive Control (e.g., DOI)
    Mean HTR Count 0-1 Low / None Dose-dependent increase Robust, high-frequency increase

    | Antagonist Blockade | N/A | N/A | Blocked by M100,907 | Blocked by M100,907[11] |

Trustworthiness: To validate that the observed HTR is specifically mediated by 5-HT₂AR activation, a satellite experiment should be conducted. In this experiment, a cohort of animals is pre-treated with a selective 5-HT₂AR antagonist, such as M100,907, prior to the administration of 2C-H.[11][12] A significant attenuation or complete blockade of the HTR confirms the pharmacological specificity of the response.

Locomotor Activity: The Open-Field Test

Expertise & Experience: The open-field test assesses general locomotor activity, exploration, and anxiety-like behavior.[13] It is crucial for interpreting data from other behavioral tests. For example, a drug-induced reduction in movement could be misinterpreted as an anxiolytic effect in the elevated plus-maze. Phenethylamines can induce biphasic effects: increased locomotion at lower doses and stereotyped, repetitive behaviors or decreased locomotion at higher doses.[13] 2C-H has been noted to produce hypolocomotion at high doses in rodents.[1]

  • Step-by-Step Protocol:

    • Use a square arena (e.g., 40x40x40 cm) made of a non-porous material, equipped with an overhead camera and video-tracking software.[14]

    • After drug administration and latency, place the mouse in the center of the arena.

    • Allow the animal to explore freely for a period of 10-30 minutes.[15]

    • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.[6]

    • The software will automatically quantify key parameters.

  • Data Presentation: Key Open-Field Parameters

    Parameter Interpretation Expected Effect of 2C-H
    Total Distance Traveled Overall locomotor activity.[16] Potential for biphasic effect; hypolocomotion at higher doses.[1]
    Time in Center Zone Index of anxiety-like behavior (less time = more anxiety). Variable; psychedelics show discrepant effects on anxiety measures.[4]

    | Rearing Frequency | Vertical exploration and arousal. | May decrease with high-dose hypolocomotion. |

Anxiety-Like Behavior: The Elevated Plus-Maze (EPM)

Expertise & Experience: The EPM is a widely used assay for assessing anxiety-like states in rodents.[17][18] The test is based on the animal's natural aversion to open, elevated spaces versus its preference for enclosed areas.[6] Anxiolytic compounds increase the proportion of time spent and entries into the open arms, whereas anxiogenic compounds have the opposite effect.[17][19] The effects of psychedelics in this paradigm are inconsistent and can be dose-dependent.[4]

  • Step-by-Step Protocol:

    • The apparatus consists of four arms (e.g., 30 cm long x 5 cm wide) elevated from the floor (e.g., 40 cm). Two opposing arms are enclosed by high walls, and two are open.

    • After drug administration and latency, place the mouse in the central square, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.[20]

    • An automated tracking system records the animal's position throughout the trial.

    • Clean the maze thoroughly between animals.

  • Data Presentation: Key EPM Parameters

    Parameter Interpretation Expected Effect of 2C-H
    % Time in Open Arms Primary measure of anxiolysis (more time = less anxiety). Uncertain; may be anxiogenic like other phenethylamines or show no effect.[4][19]
    % Open Arm Entries Secondary measure of anxiolysis. Correlates with time spent in open arms.

    | Total Arm Entries | Measure of general activity; used to rule out motor confounds. | Should correlate with open-field locomotor data. |

Sensorimotor Gating: Prepulse Inhibition (PPI) of Startle

Expertise & Experience: PPI is a neurological phenomenon where a weaker sensory stimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). It is a measure of sensorimotor gating, the ability to filter out irrelevant stimuli.[21] Deficits in PPI are observed in psychiatric disorders and can be induced by hallucinogens in rats and humans.[3] However, results in mice have been inconsistent, with some studies showing psychedelics can even increase PPI depending on the specific parameters and sex of the animals.[21][22][23]

  • Step-by-Step Protocol:

    • Place the mouse in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle responses.

    • Allow a 5-minute habituation period with background white noise (e.g., 65 dB).

    • The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).

      • Prepulse-pulse trials: The pulse is preceded by a weak, non-startling prepulse (e.g., 71, 77 dB for 20 ms) at a specific interval (e.g., 80 ms).[22]

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The startle amplitude is recorded for each trial.

  • Data Calculation and Presentation

    • % PPI Calculation: 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100][24]

ParameterInterpretationExpected Effect of 2C-H
Startle Amplitude (Pulse-alone) Basic auditory-motor reactivity.May be altered.[22]
% Prepulse Inhibition Measure of sensorimotor gating.Uncertain; 2C-H failed to affect PPI in one study, but effects may be paradigm-dependent.[1][22]

PART III: Mechanistic Grounding

The behavioral effects of 2C-H are primarily driven by its interaction with the 5-HT₂AR. Understanding this pathway is key to interpreting the behavioral data.

G compound 2,5-DMPEA (2C-H) receptor 5-HT₂A Receptor (GPCR) compound->receptor Binds & Activates g_protein Gαq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases downstream Neuronal Excitability & Gene Expression ca2->downstream pkc->downstream

Caption: Simplified 5-HT₂A receptor signaling cascade.

Authoritative Grounding: Agonist binding to the 5-HT₂AR activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to increased intracellular calcium and activation of protein kinase C, ultimately modulating neuronal excitability and gene expression, which underlies the observed behavioral changes.

References

  • Maeso, J., Lajarín-Cuesta, R., Gámez-Beltrán, R., et al. (2021). Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice. Psychopharmacology, 238, 3235–3247. [Link]

  • de la Fuente Revenga, M., Zhu, B., Guevara, C. A., et al. (2021). Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice. Psychopharmacology, 238(11), 3235–3247. [Link]

  • Jefsen, M., Turner, M., & Roth, B. L. (2022). Animal Behavior in Psychedelic Research. Psychedelics, 1-28. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(17), 3395–3406. [Link]

  • Halberstadt, A. L., Chatha, M., Klein, A. K., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(9), 1504–1512. [Link]

  • Hughes, V. (2023). Psychedelics research in rodents has a behavior problem. The Transmitter. [Link]

  • Holze, F., Ley, L., Müller, F., et al. (2021). Effects of lysergic acid diethylamide (LSD) on the percentage of prepulse inhibition and startle response in healthy human subjects. Translational Psychiatry, 11(1), 28. [Link]

  • Lapin, I. P. (1993). Anxiogenic effect of phenylethylamine and amphetamine in the elevated plus-maze in mice and its attenuation by ethanol. Pharmacology Biochemistry and Behavior, 44(1), 241-243. [Link]

  • Consroe, P. F., & White, F. J. (1977). Screening hallucinogenic drugs: Systematic study of three behavioral tests. Pharmacology Biochemistry and Behavior, 7(5), 441-445. [Link]

  • Yamamoto, T., & Ueki, S. (1977). Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. European Journal of Pharmacology, 44(4), 339-348. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(12), 991–999. [Link]

  • Theobald, D. S., Maurer, H. H., & Staack, R. F. (2006). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Journal of Analytical Toxicology, 30(6), 361-366. [Link]

  • Ohno, M., & Watanabe, S. (1995). [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 105(5), 279–286. [Link]

  • Pompeu, L., & de Carvalho, F. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2004). Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats. Pharmacology Biochemistry and Behavior, 77(2), 359-367. [Link]

  • Gatch, M. B., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6095. [Link]

  • Fantegrossi, W. E., et al. (2004). Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. Pharmacology Biochemistry and Behavior, 77(2), 359-367. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxyamphetamine. Retrieved from [Link]

  • ResearchGate. (n.d.). a – c presents the data from PPI testing. [Diagram]. Retrieved from [Link]

  • Jensen, A. A., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(11), 1634–1643. [Link]

  • Inoue, I., et al. (1996). Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors. Proceedings of the National Academy of Sciences, 93(24), 13316-13320. [Link]

  • University of British Columbia. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. [Link]

  • Luethi, D., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. [Link]

  • JoVE. (2022). Mouse Short & Long-Term Locomotor Activity Analyzed By Video Tracking Software l Protocol Preview [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). 2C-H. Retrieved from [Link]

  • Owner, K. L., et al. (2020). Effects of the serotonin 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine on alcohol consumption in Long–Evans rats. Psychopharmacology, 237, 2835–2846. [Link]

  • van der Veen, B., et al. (2024). Continuous locomotor activity monitoring to assess animal welfare following intracranial surgery in mice. Frontiers in Behavioral Neuroscience, 18, 1383563. [Link]

  • Kim, M. J., et al. (2021). Changes in Locomotor Activity and Oxidative Stress-Related Factors after the Administration of an Amino Acid Mixture by Generation and Age. Antioxidants, 10(9), 1438. [Link]

  • Schreyer, S., et al. (2024). Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data. Frontiers in Behavioral Neuroscience, 18, 1374941. [Link]

Sources

Method

Application Notes &amp; Protocols for the Analytical Detection of 2,5-Dimethoxyphenethylamine (2C-H) in Urine

Abstract This document provides comprehensive application notes and detailed protocols for the sensitive and selective detection of 2,5-Dimethoxyphenethylamine (2C-H) in human urine. 2C-H is a psychoactive phenethylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the sensitive and selective detection of 2,5-Dimethoxyphenethylamine (2C-H) in human urine. 2C-H is a psychoactive phenethylamine and its detection is of significant interest in clinical and forensic toxicology. We present two robust, validated methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following Solid-Phase Extraction (SPE) and derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with SPE. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance and explaining the scientific rationale behind key procedural choices to ensure accuracy and reproducibility.

Introduction and Analytical Rationale

2,5-Dimethoxyphenethylamine (2C-H) belongs to the 2C family of designer drugs, which are known for their hallucinogenic and stimulant effects. The detection of 2C-H and its metabolites in biological matrices like urine is crucial for clinical diagnosis, forensic investigations, and understanding its pharmacokinetics. Urine is the preferred matrix for routine toxicology screening due to non-invasive collection and a longer detection window for many substances.[1]

The analytical challenge in urine analysis lies in the complexity of the matrix, which contains numerous endogenous compounds that can interfere with detection.[2] Furthermore, phenethylamines like 2C-H are polar and may be present at low concentrations, necessitating efficient sample preparation and highly sensitive analytical techniques.[3]

This guide details two gold-standard confirmatory methods:

  • GC-MS: A highly reliable technique that provides excellent chromatographic separation and definitive mass spectral identification. A critical consideration for GC-MS is that polar analytes like 2C-H require a derivatization step to increase their volatility and thermal stability, which is essential for gas-phase analysis.[3]

  • LC-MS/MS: This method offers superior sensitivity and selectivity, often with simpler sample preparation ("dilute-and-shoot" is possible) and without the need for derivatization.[4][5] It is particularly powerful for quantifying low-level analytes in complex biological fluids.

The choice between these methods depends on the specific laboratory instrumentation, desired sensitivity, and throughput requirements. Both protocols herein rely on Solid-Phase Extraction (SPE) for sample cleanup and concentration, a critical step for achieving reliable results.

Universal Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is paramount for removing matrix interferences and concentrating the target analyte. For a basic compound like 2C-H, a mixed-mode cation exchange (MCX) SPE is highly effective. This sorbent utilizes both reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions) mechanisms, providing superior selectivity and cleanup of the urine matrix.[6][7]

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_urine_prep Urine Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_final Final Processing Urine 1. Urine Sample (1 mL) Spike 2. Spike with Internal Standard (IS) Buffer 3. Add pH 6 Buffer (1 mL) & Vortex Condition 4. Condition Cartridge (Methanol, Water) Buffer->Condition Pre-treated Sample Equilibrate 5. Equilibrate Cartridge (pH 6 Buffer) Load 6. Load Sample Wash1 7. Wash 1 (e.g., Acetic Acid) Wash2 8. Wash 2 (Methanol) Elute 9. Elute Analyte (Basic Methanol/Acetonitrile) Evaporate 10. Evaporate Eluate to Dryness Elute->Evaporate Analyte Eluate Reconstitute 11. Reconstitute for GC-MS or LC-MS/MS

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

Detailed SPE Protocol
  • Sample Pre-treatment:

    • To 1 mL of urine, add the appropriate internal standard (see specific protocols below).

    • Add 1 mL of a 50 mM ammonium acetate buffer (pH 6.0) and vortex thoroughly.[6] This step adjusts the pH to ensure that the amine group of 2C-H is protonated and ready to bind to the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Equilibration:

    • Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove remaining polar interferences.

  • Elution:

    • Elute the 2C-H and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine group, releasing it from the cation exchange sorbent for elution.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • The dried residue is now ready for derivatization (for GC-MS) or direct reconstitution (for LC-MS/MS).

Protocol 1: GC-MS Analysis

This protocol is designed for the definitive confirmation of 2C-H. The derivatization step is essential for converting the polar 2C-H into a volatile derivative suitable for GC analysis.[3] We will use Heptafluorobutyric anhydride (HFBA) for this purpose, as it creates a stable, high-mass derivative with characteristic fragmentation patterns.[8][9]

Experimental Protocol: GC-MS
  • Internal Standard: Spike the initial urine sample with a structurally similar compound not expected to be in the sample, such as Trimethoxyamphetamine (TMA), at a concentration of 100 ng/mL.[10]

  • Sample Preparation: Perform the SPE protocol as described in Section 2.

  • Derivatization:

    • To the dried extract from the SPE step, add 50 µL of ethyl acetate and 50 µL of HFBA.

    • Cap the vial tightly and heat at 70°C for 20 minutes.[9]

    • After cooling, evaporate the solution to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.

  • GC-MS Instrumentation and Parameters:

ParameterSettingRationale
Gas Chromatograph
GC ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard non-polar column providing good separation for a wide range of compounds.
Injection Volume1 µL, SplitlessMaximizes sensitivity for trace-level detection.
Injector Temperature250°CEnsures complete and rapid volatilization of the derivatized analyte.[11]
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven ProgramInitial 150°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 minThe temperature ramp allows for effective separation from matrix components.[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
MS Source Temp.230°CStandard source temperature to maintain analyte integrity.
MS Quad Temp.150°CStandard quadrupole temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions of the target analyte.
Characteristic Ions For HFBA-derivatized 2C-H (Proposed)
Target Ions (m/z)To be determined empirically. Based on structure, likely fragments would involve the ethylamine side chain and the dimethoxy-substituted phenyl ring.Monitoring a quantifier ion and two qualifier ions provides high confidence in identification.
Internal StandardMonitor characteristic ions for derivatized TMA (e.g., m/z 182 for underivatized TMA).[10]

Protocol 2: LC-MS/MS Analysis

This method provides high sensitivity and throughput, making it ideal for laboratories with LC-MS/MS capabilities. The use of a deuterated internal standard is highly recommended to correct for matrix effects and variations in instrument response, ensuring the highest accuracy.[12][13]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection SPE_Step 1. Perform SPE (as per Section 2) Recon_Step 2. Reconstitute dried extract in Mobile Phase A SPE_Step->Recon_Step Inject 3. Inject Sample Recon_Step->Inject Column 4. C18 or Phenyl-Hexyl Column Separation (Gradient Elution) Inject->Column Ionize 5. Electrospray Ionization (ESI+) Column->Ionize Detect 6. Multiple Reaction Monitoring (MRM) Ionize->Detect

Caption: LC-MS/MS Analysis Workflow Diagram.

Experimental Protocol: LC-MS/MS
  • Internal Standard: Spike the initial urine sample with a deuterated analog, such as 2,5-Dimethoxyphenethylamine-d4 , at a concentration of 5-10 ng/mL.[12]

  • Sample Preparation: Perform the SPE protocol as described in Section 2.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • LC-MS/MS Instrumentation and Parameters:

ParameterSettingRationale
Liquid Chromatograph
LC ColumnPhenyl-Hexyl or C18, e.g., 100 x 2.1 mm, <2.7 µmPhenyl-Hexyl columns can offer alternative selectivity for aromatic compounds. C18 is a robust, common choice.[4]
Mobile Phase A0.1% Formic Acid and 5 mM Ammonium Formate in WaterFormic acid aids in protonation for positive ESI, and ammonium formate helps with peak shape.[4]
Mobile Phase B0.1% Formic Acid in MethanolOrganic mobile phase for eluting the analyte from the reversed-phase column.
Flow Rate0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient Program5% B to 95% B over 8-10 minutesA gradient is necessary to elute the analyte while separating it from early-eluting salts and late-eluting interferences.[4]
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)Phenethylamines readily form positive ions [M+H]+ in the ESI source.
Ion Source Temp.400-500°COptimized for efficient desolvation.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[14]
MRM Transitions 2C-H (MW: 181.23) 2C-H-d4 (MW: 185.25)
Precursor Ion (Q1)m/z 182.2m/z 186.2
Product Ion 1 (Q3)m/z 165.1 (Quantifier)m/z 169.1 (Quantifier)
Product Ion 2 (Q3)m/z 150.1 (Qualifier)m/z 154.1 (Qualifier)

Note: The specific MRM transitions and collision energies should be optimized empirically on the instrument being used.

Method Validation and Data Interpretation

Both methods should be fully validated according to established forensic toxicology guidelines. Key validation parameters to assess include:

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified. For similar phenethylamines, LOQs are typically in the low ng/mL range.[1][10]

  • Accuracy and Precision: Assessed by analyzing quality control samples at multiple concentrations.

  • Selectivity: The ability to differentiate the analyte from endogenous matrix components and other structurally similar drugs.

  • Matrix Effect (LC-MS/MS): Evaluate the extent of ion suppression or enhancement caused by the urine matrix.

  • Extraction Recovery (SPE): Determine the efficiency of the extraction process.

Data Interpretation: Identification of 2C-H is confirmed if the sample meets the following criteria:

  • The retention time of the analyte peak matches that of a certified reference standard within a predefined window.

  • For GC-MS (SIM), all monitored ions are present with abundance ratios within ±20% of the reference standard.

  • For LC-MS/MS (MRM), both quantifier and qualifier transitions are detected with an ion ratio within ±20% of the reference standard.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust, sensitive, and selective protocols for the detection of 2,5-Dimethoxyphenethylamine in urine. The cornerstone of both methods is a meticulous solid-phase extraction procedure that effectively cleans the sample and concentrates the analyte. By following these protocols and adhering to rigorous validation standards, toxicology laboratories can achieve reliable and defensible results for 2C-H analysis.

References

  • Jackson, G., et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. Forensic Chemistry, 14, 100160. [Link]

  • Power, J. D., et al. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. ResearchGate. [Link]

  • Sorenson, W. R. (2002). Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD. Journal of analytical toxicology, 26(2), 114–117. [Link]

  • Walterscheid, J. P., et al. (2007). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Analytical Toxicology, 31(6), 332–338. [Link]

  • Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of analytical toxicology, 46(8), 845–855. [Link]

  • Samardžić, J., et al. (2016). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Journal of Hygienic Engineering and Design. [Link]

  • Koc, M., et al. (2013). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. Drug testing and analysis, 5(3), 164–172. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]

  • Thermo Fisher Scientific. (n.d.). Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. Cromlab. [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic science international, 323, 110807. [Link]

  • Lee, M. R., et al. (1995). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of analytical toxicology, 19(6), 482–488. [Link]

  • Texter, M., & Asensio, D. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC. [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Wang, Q., et al. (2014). Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods, 6(18), 7471-7478. [Link]

  • Odo, I. U., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • Primoris. (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013. Primoris. [Link]

  • Westphal, F., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Forensic toxicology, 28(1), 15–24. [Link]

Sources

Application

use of 2,5-Dimethoxyphenethylamine as a reference standard

An In-Depth Guide to the Application of 2,5-Dimethoxyphenethylamine (2C-H) as a Reference Standard Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, forensic scienti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2,5-Dimethoxyphenethylamine (2C-H) as a Reference Standard

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, forensic scientists, and drug development professionals on the proper use, handling, and application of 2,5-Dimethoxyphenethylamine (2C-H) as an analytical reference standard. Adherence to these protocols is critical for ensuring data integrity, accuracy, and laboratory safety.

Introduction: The Critical Role of 2C-H as a Reference Standard

2,5-Dimethoxyphenethylamine, commonly known as 2C-H, is the foundational structure for a class of psychedelic phenethylamines often referred to as the "2C series".[1] While 2C-H itself has limited psychoactive effects compared to its 4-substituted analogues (like 2C-B or 2C-I), it serves as a crucial precursor in their synthesis and may be encountered as an impurity in illicit drug seizures.[2][3] Its status as a Schedule I controlled substance in the United States underscores its high potential for abuse and the absence of accepted medical use.[4]

In the analytical context, a well-characterized 2C-H reference standard is indispensable. It allows for the unambiguous identification and accurate quantification of 2C-H in forensic evidence, toxicological samples, and research materials. The use of a certified reference material ensures metrological traceability, providing confidence in analytical results that may be used in legal proceedings or to support regulatory submissions.

The Foundation of Analytical Trust: ISO 17034 Certified Reference Materials

A reference standard is more than just a pure chemical. A Certified Reference Material (CRM) produced under ISO 17034 accreditation represents the pinnacle of quality assurance.[5][6] This international standard mandates a rigorous process that includes raw material characterization, documented production procedures, and comprehensive studies to determine homogeneity, stability, and uncertainty for the assigned property values (e.g., purity).[7][8] Using an ISO 17034-accredited CRM provides full confidence that the standard is produced competently and is fit for its intended purpose, such as calibrating analytical instruments and validating methods.[9]

cluster_0 ISO 17034 CRM Production Workflow A Raw Material Selection & Characterization B Controlled Synthesis & Purification A->B Verified Identity C Characterization & Value Assignment (NMR, MS, Purity Analysis) B->C High Purity Material D Homogeneity & Stability Studies C->D Characterized Lot E Uncertainty Budget Calculation D->E Validated Stability F Packaging, Labeling & Documentation E->F Certified Value & Uncertainty G Certified Reference Material (CRM) F->G Final Product

Caption: ISO 17034 Workflow for Certified Reference Material (CRM) Production.

Physicochemical and Safety Data

Accurate knowledge of a reference standard's properties is fundamental to its correct application.

Physicochemical Properties
PropertyValueReference(s)
IUPAC Name 2-(2,5-dimethoxyphenyl)ethanamine[4]
Synonyms 2C-H, 2,5-Dimethoxyphenethylamine[4][10]
CAS Number 3600-86-0 (free base)
Molecular Formula C₁₀H₁₅NO₂[4]
Molecular Weight 181.23 g/mol [4]
Appearance Liquid (free base), White Powder (HCl salt)[11]
Boiling Point 160 °C at 10 mmHg
Density 1.089 g/mL at 25 °C
Solubility (HCl Salt) Soluble in PBS (pH 7.2), DMF, DMSO, and Ethanol[1]
Safety and Handling

2,5-Dimethoxyphenethylamine is classified as a hazardous substance and must be handled with extreme care.[12] It is corrosive and can cause severe skin burns and eye damage.[4][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., elbow-length PVC), a lab coat or overalls, and chemical safety goggles with a full-face shield when handling the material.[12]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

  • Storage: Store in a cool, dry, and secure location, locked up and segregated from incompatible materials such as strong oxidizing agents and acids.[12] The recommended storage temperature for long-term stability is -20°C.[1][14]

  • Spill Management: In case of a spill, immediately evacuate the area. Wear full protective clothing and breathing apparatus. Neutralize and contain the spill with appropriate materials before disposal. Ensure drains are protected.[12]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Preparation of Standard Solutions: A Protocol for Accuracy

The accuracy of quantitative analysis is critically dependent on the precise preparation of standard solutions. This protocol outlines the steps for preparing stock and working solutions from a 2C-H reference standard (typically as the hydrochloride salt).

Objective: To prepare a 1.0 mg/mL primary stock solution and a 10 µg/mL working solution.

Materials:

  • 2C-H HCl Certified Reference Material

  • Methanol, HPLC or MS-grade

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Equilibration: Allow the sealed vial of the 2C-H reference standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the material.

  • Weighing: Accurately weigh approximately 10 mg of the 2C-H HCl standard onto a weigh boat using a calibrated analytical balance. Record the exact weight.

  • Stock Solution Preparation (1.0 mg/mL):

    • Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

    • Rinse the weigh boat with small volumes of methanol and add the rinsate to the flask to ensure a quantitative transfer.

    • Add methanol to the flask until it is approximately half-full. Gently swirl to dissolve the standard completely.

    • Once dissolved, bring the flask to final volume with methanol, ensuring the bottom of the meniscus is aligned with the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure a homogenous solution. This is your 1.0 mg/mL Stock Solution .

  • Working Solution Preparation (10 µg/mL):

    • Using a calibrated pipette, transfer 1.0 mL of the Stock Solution into a 100 mL Class A volumetric flask.

    • Dilute to the final volume with methanol.

    • Cap and invert the flask 15-20 times to mix thoroughly. This is your 10 µg/mL Working Solution .

  • Storage: Store all solutions in properly labeled, sealed amber vials at -20°C to minimize degradation.[15] Allow solutions to return to room temperature before use.

Analytical Methodologies and Protocols

The following protocols are provided as validated starting points for the analysis of 2C-H. Instrument conditions may require optimization based on the specific equipment and matrix being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust confirmatory technique for the identification of 2C-H.[16][17]

cluster_1 GC-MS Analytical Workflow A Sample Preparation (Extraction/Derivatization) B GC Injection (Split/Splitless) A->B C Chromatographic Separation (e.g., HP-5MS column) B->C D Electron Ionization (EI) (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Analysis: - Retention Time Match - Mass Spectrum Library Match E->F

Caption: General workflow for sample analysis using GC-MS.

Protocol:

  • Sample Preparation: For complex matrices, perform a liquid-liquid extraction. For improved chromatography, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed.[18]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.[19]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[18][19]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]

    • Inlet: 250°C, splitless injection.[18]

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[18]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

    • Mass Range: Scan from m/z 40-500.[18]

    • Data Acquisition: Full Scan mode for identification. Selected Ion Monitoring (SIM) for quantification.

  • Expected Data: The mass spectrum of 2C-H is characterized by a prominent molecular ion and specific fragment ions. Key fragments to monitor in SIM mode would include m/z 152 and 137.[4] The identity is confirmed by matching both the retention time and the mass spectrum against the certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for quantifying 2C-H in complex biological matrices like blood and urine.[15][16]

Protocol:

  • Sample Preparation: A "dilute-and-shoot" approach can be used for urine samples.[15] For other matrices, solid-phase extraction (SPE) may be required to remove interferences.[20]

  • LC System Conditions:

    • LC System: Shimadzu LC-20ADXR or equivalent.[20]

    • Column: Phenyl-Hexyl or C18 column (e.g., 50 x 2.1 mm, 2.6 µm).[15][20]

    • Mobile Phase A: 0.1% Formic Acid in Water with 5 mM Ammonium Acetate.[15]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[15][20]

    • Flow Rate: 0.3 mL/min.[20]

    • Gradient: A linear gradient from low to high organic phase (e.g., 10% to 90% B over 6 minutes).[20]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for confident identification. A common precursor ion for 2C-H is [M+H]⁺ at m/z 182.1. Product ions would be determined by infusing the reference standard. Common product ions are m/z 165.1 and 150.1.[4]

  • System Suitability and Data Analysis:

    • Before analysis, inject a standard solution to verify system performance (retention time, peak shape, and intensity).

    • Quantification is achieved by creating a calibration curve using the reference standard at multiple concentrations and comparing the peak area ratio of the unknown sample to the curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation and confirmation of a reference standard's identity and purity.[21]

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the 2C-H HCl standard in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in an NMR tube.[11][22]

  • Instrument Parameters (400 MHz example):

    • Experiment: Standard ¹H NMR.

    • Pulse Angle: 90°.

    • Delay between pulses: 45 seconds to ensure full relaxation for quantitative analysis.[22]

    • Number of Scans: 8-16.

  • Data Interpretation: The resulting spectrum should be compared against a known, validated spectrum for 2C-H. The chemical shifts, splitting patterns, and integration of the peaks must be consistent with the 2-(2,5-dimethoxyphenyl)ethanamine structure. Purity can be assessed by the absence of significant impurity peaks.

Conclusion

The use of a well-characterized 2,5-Dimethoxyphenethylamine (2C-H) reference standard, preferably a CRM produced under ISO 17034 guidelines, is fundamental to achieving reliable and defensible analytical results. By adhering to stringent safety protocols, employing meticulous solution preparation techniques, and utilizing validated analytical methods such as GC-MS and LC-MS/MS, researchers and forensic professionals can ensure the highest level of data integrity in their work.

References

  • 2,5-Dimethoxyphenethylamine Material Safety Data Sheet. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-5-dimethoxyphenethylamine-3600-86-0]
  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 41(1), 1-24. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9472911/]
  • ISO 17034 Certified Reference Materials (CRMs). Reagecon Knowledge. [URL: https://knowledge.reagecon.
  • Phenethylamine Analytical Standards Panel (PEA). Cayman Chemical. [URL: https://www.caymanchem.com/product/31617/phenethylamine-analytical-standards-panel-(pea)]
  • ISO 17034 Guide to International Standards for Reference Material Producers. LGC Standards. [URL: https://www.lgcstandards.
  • Reference Materials Producers (ISO 17034) Accreditation. NATA. [URL: https://nata.com.
  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36103070/]
  • ISO 17034 Reference Material Producer (RMP) Accreditation. ANAB. [URL: https://anab.ansi.
  • Reference Material Producer ISO 17034. Perry Johnson Laboratory Accreditation, Inc. [URL: https://www.pjlabs.
  • 2,5-Dimethoxyphenethylamine 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/357677]
  • Zhang, Y., et al. (2016). Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods, 8(45), 8179-8187. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ay/c6ay02162j]
  • 2,5-Dimethoxyphenethylamine(3600-86-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/3600-86-0_1HNMR.htm]
  • Phenethylamine Analytical Standards Panel 31617 from Cayman Chemical. Labcompare. [URL: https://www.labcompare.com/Forensic-Lab-Equipment/11059-Phenethylamine-Analytical-Standards-Panel/]
  • Brößner, D., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 12(24), 4645–4657. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00569]
  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [URL: https://www.researchgate.
  • 2C-B (hydrochloride) (exempt preparation) Safety Data Sheet. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/15684m.pdf]
  • 2,5-Dimethoxyphenethylamine. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76632]
  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 328, 111051. [URL: https://www.fsijournal.org/article/S0379-0738(21)00398-4/fulltext]
  • Park, Y., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(4), 1011-1017. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1556-4029.2011.01755.x]
  • Forensic drugs. National Measurement Institute, Australia. [URL: https://www.industry.gov.
  • 2C-H (hydrochloride) (exempt preparation). Cayman Chemical. [URL: https://www.caymanchem.com/product/10514/2c-h-(hydrochloride)
  • Resources & Literature. Cayman Chemical. [URL: https://www.caymanchem.com/research-area/forensic-science/resources]
  • Cawrse, B. M., et al. (2004). Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD. Journal of Analytical Toxicology, 28(7), 603-607. [URL: https://pubmed.ncbi.nlm.nih.gov/15516309/]
  • Successful 2C-H Syntheses. The Hive Archive. [URL: https://www.erowid.org/archive/rhodium/chemistry/2c-h.successful.html]
  • Supporting Information for Ru-Catalyzed Reductive Amination. [URL: https://www.rsc.
  • Papaseit, E., et al. (2016). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 40(7), 546-552. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4993845/]
  • 2,5-Dimethoxyphenethylamine SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/357677]
  • A Comparative Guide to the Analysis of 2,5-dimethoxyphenylacetone: GC-MS vs. HPLC. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-analysis-of-2-5-dimethoxyphenylacetone-gc-ms-vs-hplc]
  • St. Germaine, D. M., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry, 13, 100159. [URL: https://www.sciencedirect.com/science/article/pii/S246817091930058X]
  • 2C-B Synthesis Without LAH. Scribd. [URL: https://www.scribd.com/doc/22424429/2C-B-Synthesis-Without-LAH]
  • Advanced 2C-B Synthesis Guide. Scribd. [URL: https://www.scribd.com/doc/22424424/Advanced-2C-B-Synthesis-Guide]
  • 2C-H (hydrochloride). Cayman Chemical. [URL: https://www.caymanchem.com/product/9001859]
  • Theobald, D. S., et al. (2006). New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(7), 872-886. [URL: https://pubmed.ncbi.nlm.nih.gov/16810648/]
  • Lin, C. H., et al. (2005). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(5), 373-377. [URL: https://www.researchgate.
  • 2,5-Dimethoxyphenethylamine Monograph. SWGDrug. [URL: https://www.swgdrug.org/monographs/2,5-Dimethoxyphenethylamine.pdf]
  • 2,5-Dimethoxy-4-methylamphetamine Monograph. SWGDrug. [URL: https://www.swgdrug.org/Monographs/2,5-DIMETHOXY-4-METHYLAMPHETAMINE.pdf]
  • Chemical structures of 2,5-dimethoxyphenethylamine (2C-H). ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-2-5-dimethoxyphenethylamine-2C-H-2-5-Dimethoxy-4_fig1_369680324]
  • CN1434033A - 2,5-dimethoxy-4-ethyl phenethyl amine sulfide hydrochloride and preparation process and use thereof. Google Patents. [URL: https://patents.google.
  • Substance Details 2C-H. UNODC. [URL: https://www.unodc.org/LSS/Substance?substanceId=9b52479e-436f-4091-a128-444f6f753c15]
  • An In-Depth Technical Guide to 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl (2C-G-HCl). Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-3-4-dimethyl-2-5-dimethoxyphenethylamine-hcl-2c-g-hcl]
  • The Synthetic Utility of 2,5-Dimethoxyphenylacetone: A Precursor for Psychoactive Phenethylamines. Benchchem. [URL: https://www.benchchem.com/blog/the-synthetic-utility-of-2-5-dimethoxyphenylacetone-a-precursor-for-psychoactive-phenethylamines]

Sources

Method

Application Notes &amp; Protocols: A Guide to In Vitro Cell Culture Assays for Characterizing the Effects of 2,5-Dimethoxyphenethylamine (2C-H)

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of cell culture assays to study the pharmacological and toxicological eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of cell culture assays to study the pharmacological and toxicological effects of 2,5-Dimethoxyphenethylamine (2C-H). As the parent compound of the 2C family of psychoactive substances, understanding the cellular and molecular interactions of 2C-H is critical.[1] This guide moves beyond simple procedural lists to explain the scientific rationale behind assay selection, experimental design, and data interpretation, ensuring a robust and self-validating approach to characterization. Detailed protocols for key functional and phenotypic assays are provided, supported by diagrams and data presentation templates.

Introduction: The Scientific Case for 2C-H Investigation

2,5-Dimethoxyphenethylamine (2C-H) is the structural backbone of the 4-substituted 2,5-dimethoxyphenethylamine class of psychedelic compounds.[1][2] While often considered inactive or significantly less potent than its 4-substituted analogues (like 2C-B or 2C-I), its interactions with serotonergic receptors are complex and warrant detailed investigation.[2][3] Reports indicate that 2C-H acts as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors and, uniquely among the 2C family, shows notable affinity for the 5-HT1A receptor.[1] Some evidence even suggests it can act as a 5-HT2A receptor antagonist under certain conditions.[4] This functional plasticity makes a multi-assay, systems-level approach essential for a complete pharmacological profile.

Furthermore, related phenethylamine compounds have demonstrated potential for neurotoxicity, implicating mechanisms such as mitochondrial dysfunction, oxidative stress, and apoptosis.[5][6][7] Therefore, a thorough in vitro evaluation of 2C-H must encompass not only its receptor-mediated signaling but also its potential cytotoxic effects on neuronal cells. This guide outlines the necessary cell-based assays to build a comprehensive profile of 2C-H, from receptor activation to cellular health and morphology.

Foundational Assays: Quantifying Receptor-Mediated Signaling

The primary mechanism of action for most psychedelic phenethylamines is the activation of G protein-coupled receptors (GPCRs), particularly serotonin receptors.[6] The initial characterization of 2C-H should therefore focus on quantifying its effects on the canonical second messenger pathways associated with its primary targets: 5-HT2A (Gq-coupled), 5-HT2C (Gq-coupled), and 5-HT1A (Gi-coupled) receptors.[8][9][10]

Gq Signaling: Intracellular Calcium Mobilization Assay

Scientific Rationale: 5-HT2A and 5-HT2C receptors primarily couple to the Gq/11 alpha subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8] This transient increase in cytosolic Ca2+ is a direct and rapid measure of receptor activation.[11] We can quantify this flux using calcium-sensitive fluorescent dyes.[12][13]

Workflow for Calcium Mobilization Assay

G_q_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis C1 Seed HEK293 cells expressing 5-HT2A or 5-HT2C receptors in 96-well plates C2 Incubate cells for 24-48h to form a monolayer C1->C2 C3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) C2->C3 E1 Place plate in a fluorescence microplate reader C3->E1 E2 Establish baseline fluorescence E1->E2 E3 Inject 2C-H (or controls) and measure fluorescence kinetically E2->E3 A1 Calculate ΔF/F0 to normalize data E3->A1 A2 Plot dose-response curves A1->A2 A3 Determine EC50 and Emax values A2->A3

Caption: General workflow for a calcium mobilization assay.

Detailed Protocol: Calcium Mobilization

  • Cell Culture: Use HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor. Seed cells at a density of 40,000-60,000 cells/well in a 96-well, black-walled, clear-bottom plate. Allow cells to adhere and grow for 24 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) according to the manufacturer’s instructions. Often, this includes an agent like probenecid to prevent dye extrusion. Remove culture medium and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a 10x concentration stock plate of 2C-H, a reference agonist (e.g., serotonin), and a reference antagonist (e.g., spiperone) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Data Acquisition: Place the cell plate into a fluorescence plate reader equipped with automated injectors (e.g., an Agilent BioTek Lionheart FX or similar).[11]

    • Set the instrument to read fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject 10 µL of the compound from the stock plate.

    • Immediately begin kinetic reading for 90-180 seconds to capture the transient calcium peak.

  • Controls:

    • Positive Control: Serotonin (to determine the maximum system response).

    • Negative Control: Vehicle (assay buffer).

    • Antagonist Mode: To confirm receptor specificity, pre-incubate cells with a known antagonist before adding 2C-H.[14]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine EC50 (potency) and Emax (efficacy) values.

Gi Signaling: cAMP Accumulation Assay

Scientific Rationale: 5-HT1A receptors couple to the Gi/o alpha subunit, which inhibits the enzyme adenylyl cyclase (AC).[9] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[15][16] To measure this decrease, the basal level of cAMP is first stimulated using forskolin, a direct activator of AC. The ability of a Gi-coupled agonist like 2C-H to then reduce this stimulated cAMP level is quantified.[16]

Signaling Pathways for 2C-H Targets

Signaling_Pathways cluster_Gq Gq Pathway (5-HT2A/2C) cluster_Gi Gi Pathway (5-HT1A) C2H_Gq 2C-H HT2R 5-HT2A/2C Receptor C2H_Gq->HT2R binds Gq Gαq HT2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca_ER Ca2+ (ER) IP3->Ca_ER releases Ca_Cyto ↑ Cytosolic Ca2+ Ca_ER->Ca_Cyto C2H_Gi 2C-H HT1R 5-HT1A Receptor C2H_Gi->HT1R binds Gi Gαi HT1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP Forskolin Forskolin Forskolin->AC stimulates

Caption: Canonical signaling pathways for Gq and Gi-coupled serotonin receptors.

Detailed Protocol: cAMP Inhibition

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor. Seed cells in a 96-well or 384-well plate at an appropriate density and incubate for 24 hours.

  • Assay Procedure: This protocol is based on a competitive immunoassay format (e.g., HTRF, LANCE) or a bioluminescent format (e.g., Promega cAMP-Glo™).[17][18]

    • Remove culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add varying concentrations of 2C-H (or a reference agonist like 5-CT).

    • Add a fixed concentration of forskolin (e.g., 1-10 µM, determined empirically) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature or 37°C.

    • Lyse the cells and proceed with the cAMP detection steps as per the chosen assay kit's instructions (e.g., adding detection reagents).[17]

  • Detection: Read the plate on a suitable instrument (e.g., HTRF-compatible reader or luminometer). The signal will be inversely proportional to the amount of cAMP produced.

  • Controls:

    • Basal Control: Cells with vehicle only (no forskolin, no compound).

    • Positive Control (Max Stimulation): Cells with forskolin only.

    • Reference Agonist: A known 5-HT1A agonist (e.g., 5-CT or 8-OH-DPAT).

  • Data Analysis: Normalize the data with the forskolin-stimulated signal as 0% inhibition and the basal signal as 100% inhibition. Plot the percent inhibition against the logarithm of 2C-H concentration and fit to a four-parameter logistic equation to determine IC50 (potency) and Emax (efficacy).

Table 1: Example Data Summary for Functional Assays

CompoundTarget ReceptorAssay TypePotency (EC50/IC50, nM)Efficacy (% of Serotonin/Forskolin)
2C-H 5-HT2ACalcium Flux185075%
Serotonin5-HT2ACalcium Flux15100%
2C-H 5-HT1AcAMP Inhibition95088%
5-CT5-HT1AcAMP Inhibition5100%

Advanced Functional Profiling: Reporter Gene Assays

Scientific Rationale: Reporter gene assays provide a robust and highly amplifiable signal for detecting receptor activation.[19][20] These assays are ideal for high-throughput screening and for studying signaling pathways downstream of second messengers.[21] A cell line is engineered to express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a transcriptional response element. For example, a CRE (cAMP Response Element) promoter can be used for Gs/Gi pathways, while an NFAT (Nuclear Factor of Activated T-cells) or SRE (Serum Response Element) promoter can be used for Gq pathways.

Detailed Protocol: NFAT-Luciferase Reporter Assay for 5-HT2A

  • Cell Line: Use a cell line (e.g., HEK293) co-transfected with the human 5-HT2A receptor and a plasmid containing the luciferase gene under the control of an NFAT promoter.

  • Cell Culture: Seed the reporter cell line in a 96-well, white-walled, clear-bottom plate and incubate for 24-48 hours.

  • Compound Treatment: Replace the culture medium with serum-free medium containing serial dilutions of 2C-H or control compounds.

  • Incubation: Incubate the plate for 5-8 hours. This duration is critical to allow for transcription and translation of the luciferase enzyme.

  • Lysis and Detection:

    • Remove the medium.

    • Add a passive lysis buffer to each well.

    • Add a luciferase substrate solution (e.g., containing luciferin and ATP).

    • Immediately measure luminescence using a microplate luminometer.

  • Data Analysis: The luminescence signal is directly proportional to receptor activation. Normalize the data to the response of a reference agonist (serotonin) and plot dose-response curves to determine EC50 and Emax values.

Cellular Health Assessment: Cytotoxicity and Neurotoxicity

Scientific Rationale: It is imperative to assess whether 2C-H exhibits cytotoxic effects, especially in neuronal cell lines, as related compounds have shown neurotoxic potential.[5][6][22] Standard cytotoxicity assays measure key indicators of cell health, such as metabolic activity (MTT assay) or membrane integrity (LDH assay). Using a neuronal cell line like SH-SY5Y, which can be differentiated into a more mature neuron-like phenotype, provides a more physiologically relevant model.[7][22]

Detailed Protocol: MTT Cytotoxicity Assay in Differentiated SH-SY5Y Cells

  • Cell Differentiation:

    • Culture SH-SY5Y human neuroblastoma cells in standard medium.

    • To differentiate, reduce the serum concentration (e.g., to 1% FBS) and add 10 µM retinoic acid for 5-7 days. This promotes a more neuron-like morphology and phenotype.

  • Cell Plating: Seed the differentiated SH-SY5Y cells into a 96-well plate at a density of 1.5 x 104 cells/well and allow them to stabilize for 24 hours.[22]

  • Compound Exposure: Treat the cells with a range of 2C-H concentrations (e.g., from 1 µM to 1000 µM) for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

    • Measure the absorbance at ~570 nm using a microplate spectrophotometer.

  • Controls:

    • Untreated Control: Cells treated with vehicle only (represents 100% viability).

    • Positive Toxin Control: A known cytotoxic agent (e.g., staurosporine or doxorubicin).

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot viability against the logarithm of 2C-H concentration to determine the LC50 (lethal concentration, 50%).

Table 2: Example Data Summary for Cytotoxicity Assay

Cell LineExposure TimeCompoundLC50 (µM)
Differentiated SH-SY5Y24 hours2C-H >1000
Differentiated SH-SY5Y48 hours2C-H 850
Differentiated SH-SY5Y24 hoursStaurosporine0.5

Phenotypic Profiling: High-Content Imaging of Neuronal Morphology

Scientific Rationale: Beyond simple viability, psychoactive compounds can influence neuronal structure, such as neurite outgrowth, branching, and synaptic density. These morphological changes are linked to neuroplasticity and can be early indicators of neurotoxicity.[23][24] High-content analysis (HCA) combines automated microscopy with sophisticated image analysis software to quantify these subtle changes across thousands of cells, providing a powerful phenotypic fingerprint of a compound's effect.[25][26]

Detailed Protocol: Neurite Outgrowth Analysis

  • Cell Culture: Use a suitable neuronal model. Differentiated SH-SY5Y cells, human iPSC-derived neurons, or primary cortical neurons are excellent choices.[23] Plate cells in 96- or 384-well imaging plates (e.g., µClear® plates).

  • Compound Treatment: After allowing cells to establish initial processes (e.g., 24-48 hours post-plating), treat with low, non-cytotoxic concentrations of 2C-H for 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against neuronal markers. A common combination is β-III-tubulin (to label neurites) and Hoechst stain (to label nuclei).[23]

    • Incubate with corresponding fluorescently-labeled secondary antibodies.

  • Image Acquisition: Use a high-content imaging system (e.g., Thermo Scientific CellInsight CX7, Molecular Devices ImageXpress) to automatically acquire images from multiple fields in each well.[25]

  • Image Analysis: Use the instrument's analysis software (or open-source software like CellProfiler) to create an analysis pipeline.[23]

    • Identify Nuclei: Use the Hoechst channel to identify individual cells.

    • Identify Cell Bodies: Create a mask around the nuclei.

    • Identify and Trace Neurites: Use the β-III-tubulin channel to identify and measure processes extending from the cell bodies.

    • Quantify Parameters: Key parameters to measure include: total neurite length per cell, number of neurite branches, number of neurite endpoints, and cell count.

  • Data Interpretation: Compare the morphological parameters from 2C-H-treated cells to vehicle-treated controls. A significant increase in neurite length or branching could suggest a role in promoting neuronal plasticity, while a decrease (neurite retraction) could indicate a subtle neurotoxic effect.

Conclusion and Integrated Data Interpretation

The characterization of 2,5-Dimethoxyphenethylamine requires a multi-faceted approach that integrates data from several distinct but complementary in vitro assays. By systematically evaluating its functional activity at key serotonin receptors (via calcium and cAMP assays), confirming these pathways with reporter assays, assessing its cytotoxic potential, and analyzing its impact on neuronal morphology, researchers can build a comprehensive pharmacological and toxicological profile. This integrated dataset is crucial for understanding the compound's mechanism of action, its potential as a pharmacological tool, and its safety profile, providing a solid foundation for any further investigation.

References

  • Title: cAMP assays in GPCR drug discovery Source: PubMed URL: [Link]

  • Title: cAMP Assay Source: Creative Bioarray URL: [Link]

  • Title: High-content analysis of neuronal morphology in human iPSC-derived neurons Source: PMC - NIH URL: [Link]

  • Title: In vitro assays for neural stem cell differentiation: induction of dopaminergic phenotype Source: PubMed URL: [Link]

  • Title: Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service Source: Creative Biolabs URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: NCBI URL: [Link]

  • Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]

  • Title: Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs Source: PMC - NIH URL: [Link]

  • Title: Novel and atypical pathways for serotonin signaling Source: PMC - PubMed Central URL: [Link]

  • Title: High-content analysis of neuronal morphology in human iPSC-derived neurons Source: PubMed URL: [Link]

  • Title: Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors Source: PMC - PubMed Central URL: [Link]

  • Title: High-Content Cell-Based Image Analysis for Neuron Mapping Source: Lab Manager URL: [Link]

  • Title: Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways Source: NCBI URL: [Link]

  • Title: High-content imaging of presynaptic assembly Source: Frontiers URL: [Link]

  • Title: 2C-H Source: Wikipedia URL: [Link]

  • Title: Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival Source: bioRxiv URL: [Link]

  • Title: In vitro calcium‐imaging of 5‐HT2A receptor overexpressing cells tested... Source: ResearchGate URL: [Link]

  • Title: In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling Source: PubMed URL: [Link]

  • Title: (PDF) Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs Source: ResearchGate URL: [Link]

  • Title: D1 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]

  • Title: In Vitro Assays for Neural Stem Cell Differentiation Source: Springer Nature Experiments URL: [Link]

  • Title: Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances Source: MDPI URL: [Link]

  • Title: Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 Source: PubMed URL: [Link]

  • Title: Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells Source: Eurofins DiscoverX URL: [Link]

  • Title: Serotonin Receptor Signaling Source: QIAGEN GeneGlobe URL: [Link]

  • Title: Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight Source: MDPI URL: [Link]

  • Title: Dopamine Receptors Archives Source: Innoprot URL: [Link]

  • Title: Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival. Source: bioRxiv URL: [Link]

  • Title: Neuronal Cell Directed Differentiation Technology Source: Creative Biolabs URL: [Link]

  • Title: Human iPSC-Derived Neuronal Cell Cultures Source: NeuroProof URL: [Link]

  • Title: Reporter gene assays Source: PubMed URL: [Link]

  • Title: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes Source: PubMed Central URL: [Link]

  • Title: Calcium Flux Assays Source: Agilent URL: [Link]

  • Title: Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor Source: PMC - NIH URL: [Link]

  • Title: Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications Source: PubMed Central URL: [Link]

  • Title: A suite of engineered mice for interrogating psychedelic drug actions Source: PubMed Central URL: [Link]

  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers URL: [Link]

  • Title: Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists Source: ACS Publications URL: [Link]

  • Title: The Importance of Reporter Gene Assays in Drug Discovery Source: Indigo Biosciences URL: [Link]

  • Title: 2,5-Dimethoxyamphetamine Source: Wikipedia URL: [Link]

  • Title: What is a reporter gene assay and how does it work? Source: YouTube URL: [Link]

Sources

Application

forensic analysis of 2,5-Dimethoxyphenethylamine and its analogs

APPLICATION NOTE Forensic Analysis of 2,5-Dimethoxyphenethylamine (2C-H) and its Analogs Introduction The emergence of new psychoactive substances (NPS) presents a continuous challenge to forensic laboratories worldwide....

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE

Forensic Analysis of 2,5-Dimethoxyphenethylamine (2C-H) and its Analogs

Introduction

The emergence of new psychoactive substances (NPS) presents a continuous challenge to forensic laboratories worldwide.[1][2] Among these, the 2,5-dimethoxyphenethylamine (2C) series, derived from the parent compound 2C-H, represents a significant class of hallucinogenic designer drugs.[3][4][5] These substances are clandestinely synthesized to mimic the effects of controlled substances like MDMA while evading existing drug legislation.[3][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the forensic analysis of 2C-H and its analogs. It outlines robust, validated analytical protocols and explains the scientific rationale behind the chosen methodologies to ensure accurate and defensible results.

The 2C family is characterized by a phenethylamine core with methoxy groups at the 2 and 5 positions of the benzene ring.[5] Variations in the substituent at the 4-position give rise to a wide array of analogs, each with unique pharmacological properties.[4][5] The clandestine nature of their production often results in impure products, necessitating analytical methods capable of identifying and quantifying the primary substance as well as any synthetic precursors or byproducts.

General Chemical Structure

The core structure of the 2C series is 2,5-dimethoxyphenethylamine. The analogs are differentiated by the substituent at the 4-position of the aromatic ring.

Caption: General chemical structure of the 2C phenethylamine series.

Analytical Workflow: From Seizure to Identification

A systematic approach is crucial for the forensic analysis of suspected 2C compounds. The following workflow ensures evidence integrity and produces reliable analytical data.

Forensic_Analysis_Workflow cluster_0 Evidence Handling & Preliminary Examination cluster_1 Sample Preparation cluster_2 Screening & Confirmatory Analysis cluster_3 Data Interpretation & Reporting Sample_Receipt Sample Receipt & Documentation Visual_Inspection Visual Inspection & Photography Sample_Receipt->Visual_Inspection Weight_Measurement Weight Measurement Visual_Inspection->Weight_Measurement Homogenization Homogenization Weight_Measurement->Homogenization Sampling Representative Sampling Homogenization->Sampling Extraction Extraction (e.g., SPE, LLE) Sampling->Extraction Presumptive_Testing Presumptive Color Tests Extraction->Presumptive_Testing GC_MS GC-MS Analysis Presumptive_Testing->GC_MS LC_MS LC-MS/MS Analysis GC_MS->LC_MS FTIR_NMR FTIR/NMR Spectroscopy LC_MS->FTIR_NMR Data_Analysis Data Analysis & Library Matching FTIR_NMR->Data_Analysis Quantification Quantification Data_Analysis->Quantification Final_Report Final Report Generation Quantification->Final_Report

Caption: A typical workflow for the forensic analysis of seized drug samples.

Part 1: Sample Preparation and Presumptive Testing

Evidence Handling and Sampling

Upon receipt, all evidence must be meticulously documented and photographed.[7] The net weight of the seized material should be accurately determined.[7] For heterogeneous samples, such as powders with varying colors or textures, proper homogenization is critical to ensure that the portion taken for analysis is representative of the entire seizure.[8]

Protocol 1: Sample Homogenization and Sampling

  • Objective: To obtain a representative analytical sample from a larger seizure.

  • Materials: Mortar and pestle, spatulas, weighing paper, analytical balance.

  • Procedure:

    • If the seized material is not uniform, transfer it to a clean mortar.

    • Grind the material with a pestle until a fine, homogenous powder is achieved.[8]

    • Using a spatula, take small portions from different areas of the homogenized powder to create a composite sample. The appropriate analytical sample size for most powdered drugs is typically between 20 and 35 mg.[8]

    • Accurately weigh the analytical sample for subsequent testing.

Presumptive Color Tests

Presumptive color tests provide a rapid, preliminary indication of the presence of certain functional groups, helping to guide further confirmatory analysis.[7] While not specific, they are a valuable field and laboratory screening tool.

Protocol 2: Marquis Color Test

  • Objective: To presumptively identify the presence of phenethylamines.

  • Materials: Spot plate, Marquis reagent (a mixture of formaldehyde and concentrated sulfuric acid), suspect sample.

  • Procedure:

    • Place a small amount (1-2 mg) of the suspect powder onto a clean spot plate.

    • Add one drop of the Marquis reagent to the powder.

    • Observe any color change. Phenethylamines, including the 2C series, typically produce an orange to brown color.

    • Document the result.

Part 2: Confirmatory Analysis

Confirmatory analysis provides the definitive identification of a substance. A combination of analytical techniques is employed to ensure the highest degree of certainty.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of forensic drug analysis, offering excellent separation and sensitive detection.[3][9] Many 2C compounds require derivatization to improve their volatility and chromatographic behavior.[6][10]

Protocol 3: GC-MS Analysis of 2C Analogs (with Derivatization)

  • Objective: To separate and identify 2C compounds in a sample.

  • Materials: Sample extract, derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA), GC-MS system with a suitable capillary column (e.g., DB-5MS).[6]

  • Procedure:

    • Sample Preparation:

      • Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol).

      • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample if necessary, particularly for biological matrices.[6][11]

    • Derivatization:

      • Evaporate the solvent from the sample extract.

      • Add the derivatizing agent (e.g., 50 µL of MBTFA).[6]

      • Heat the sample (e.g., at 70°C for 20 minutes) to facilitate the reaction.[10]

    • GC-MS Analysis:

      • Inject an aliquot of the derivatized sample into the GC-MS.

      • Utilize a temperature program that effectively separates the compounds of interest.

      • Acquire mass spectra in full scan mode.

    • Data Analysis:

      • Compare the obtained mass spectrum and retention time with a certified reference standard or a validated spectral library.[9]

Table 1: Typical GC-MS Parameters

ParameterValue
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is particularly useful for the analysis of complex mixtures and biological samples without the need for derivatization.[11][12]

Protocol 4: LC-MS/MS Analysis of 2C Analogs

  • Objective: To identify and quantify 2C compounds with high sensitivity and specificity.

  • Materials: Sample extract, LC-MS/MS system with a suitable column (e.g., C18).[11]

  • Procedure:

    • Sample Preparation:

      • Prepare a sample solution in a solvent compatible with the mobile phase. For urine samples, a "dilute-and-shoot" method after centrifugation can be employed.[12] For other matrices like amniotic fluid, solid-phase extraction may be necessary.[11]

    • LC-MS/MS Analysis:

      • Inject the sample into the LC-MS/MS system.

      • Use a gradient elution with a mobile phase typically consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11][13][14]

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[12]

      • Utilize Multiple Reaction Monitoring (MRM) for targeted analysis of specific 2C compounds and their fragments.

    • Data Analysis:

      • Compare the retention times and MRM transitions with those of certified reference standards.

Table 2: Example LC-MS/MS Parameters for 2C-B

ParameterValue
Column Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[11]
Mobile Phase A 0.1% Formic Acid in Water[11][13][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11][13][14]
Flow Rate 0.3 mL/min[11]
Gradient Linear gradient from 10% to 90% B over 6 minutes[11]
Ionization Mode ESI Positive[12]
Precursor Ion (m/z) Varies by analog (e.g., 260.0 for 2C-B)
Product Ions (m/z) Varies by analog (e.g., 243.0, 182.0 for 2C-B)
Spectroscopic Techniques: FTIR and NMR

Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of new or unknown substances.[15][16] FTIR provides information about the functional groups present, while NMR reveals the detailed molecular structure.[17]

Protocol 5: FTIR Analysis

  • Objective: To obtain a vibrational spectrum for functional group identification.

  • Materials: Sample, FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small amount of the sample directly on the ATR crystal.

    • Acquire the spectrum.

    • Compare the resulting spectrum with reference libraries of controlled substances.[18]

Protocol 6: NMR Analysis

  • Objective: To determine the precise chemical structure of an unknown compound.[15]

  • Materials: Sample, deuterated solvent (e.g., CDCl3), NMR spectrometer.

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire 1H and 13C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

Fragmentation Pattern of a Representative Compound (2C-B)

The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical fingerprint. Understanding these patterns is key to identification.

2CB_Fragmentation Parent_Ion 2C-B (m/z 260/262) Fragment_1 Loss of CH2NH2 (m/z 230/232) Parent_Ion->Fragment_1 Alpha cleavage Fragment_2 Tropylium Ion (m/z 91) Parent_Ion->Fragment_2 Rearrangement Fragment_3 Dimethoxybenzyl ion (m/z 151) Fragment_1->Fragment_3 Further fragmentation

Caption: A simplified representation of the ESI-MS/MS fragmentation of 2C-B.

Validation of Analytical Methods

All analytical methods used in a forensic setting must be rigorously validated to ensure their accuracy, precision, sensitivity, and specificity.[1][2] Validation parameters should include selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[2][11]

Conclusion

The forensic analysis of 2,5-dimethoxyphenethylamine and its analogs requires a multi-faceted analytical approach. The combination of presumptive tests with confirmatory techniques such as GC-MS, LC-MS/MS, FTIR, and NMR provides a robust and defensible strategy for the identification and structural elucidation of these controlled substances. Adherence to validated protocols and a thorough understanding of the underlying chemical principles are paramount for generating reliable results in a forensic context.

References

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). Current Protocols in Toxicology, 74, 4.43.1-4.43.10. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (n.d.). SciSpace. [Link]

  • Frassanito, R., Neri, M., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic fluid. Journal of Analytical Toxicology, 39(8), 637-642. [Link]

  • Guedes, A. M. F., & de Oliveira, A. M. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1636, 461783. [Link]

  • Anzillotti, L., di Paolo, A., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 498. [Link]

  • Lin, C.-H., & Lin, C.-H. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 327, 110978. [Link]

  • Role of Forensic Chemistry and Analytical Intrumentation in the Identification of Designer Drugs. (n.d.). Encompass - Eastern Kentucky University. [Link]

  • Shi, Y., Xiang, P., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 229, 115367. [Link]

  • Busardò, F. P., Kyriakou, C., et al. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology, 15(5), 693-711. [Link]

  • Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. (2018). Journal of Hygienic Engineering and Design. [Link]

  • Atasoy-Aydin, A., Gören, İ. E., et al. (2023). Method development, validation, and application for simultaneous determination of 56 new psychoactive substances in surface water by LC-MS/MS. Research Square. [Link]

  • Nieddu, M., Baralla, E., et al. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 41(1), 1-24. [Link]

  • Identifying Synthetic Designer Drugs Using FT-IR, Raman, and GC–IR. (n.d.). Spectroscopy Online. [Link]

  • Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. (2018). ResearchGate. [Link]

  • Guidelines on Sampling of Illicit Drugs for Quantitative Analysis. (2017). European Network of Forensic Science Institutes. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). ResearchGate. [Link]

  • ElSohly, M. A., Gul, W., et al. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of Analytical Toxicology, 38(1), 23-29. [Link]

  • Cychowska, M., & Adamowicz, P. (2013). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. Drug Testing and Analysis, 5(3), 164-171. [Link]

  • Giroud, C., Augsburger, M., et al. (1998). 2C-B: a new psychoactive phenylethylamine recently discovered in Ecstasy tablets sold on the Swiss black market. Journal of Analytical Toxicology, 22(5), 345-354. [Link]

  • Madej, K., & Gierczak, M. (2018). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 43-57. [Link]

  • Nieddu, M., Baralla, E., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. [Link]

  • Nieddu, M., Baralla, E., et al. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 41(1), 1-24. [Link]

  • Identification and characterization of 2,5-dimethoxy-3,4-dimethyl--phenethylamine (2C-G) - A new designer drug. (2012). ResearchGate. [Link]

  • Forensic Drug Chemistry: How It's Done. (n.d.). National Institute of Justice. [Link]

  • Seized Drug Analysis Solutions. (n.d.). Waters Corporation. [Link]

  • Seized Drug Manual. (n.d.). City of San Diego. [Link]

  • NMR Spectroscopy Applied in Identification of Synthetic Drugs. (2017). ResearchGate. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2022). Heliyon, 8(8), e10204. [Link]

  • Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. (2023). ChemRxiv. [Link]

  • Braden, M. R., Parrish, J. C., et al. (2006). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & Medicinal Chemistry Letters, 16(23), 6065-6069. [Link]

  • Le, K., & Johnson, D. S. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(15), 7845-7871. [Link]

  • 2C-B. (n.d.). Wikipedia. [Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2024). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dimethoxyphenethylamine Hydrochloride (2C-H HCl)

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of 2,5-Dimethoxyphenethylamine Hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of 2,5-Dimethoxyphenethylamine Hydrochloride (2C-H HCl), a key intermediate in pharmaceutical research. The content is structured to address challenges at each critical stage of the most common synthetic route: the condensation of 2,5-dimethoxybenzaldehyde with nitromethane, followed by the reduction of the resulting β-nitrostyrene, and concluding with purification and salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2C-H HCl?

A1: The most frequently cited and robust route begins with a Henry condensation of 2,5-dimethoxybenzaldehyde and nitromethane to form 1-(2,5-dimethoxyphenyl)-2-nitroethene. This intermediate is then reduced to the primary amine, 2,5-dimethoxyphenethylamine (the freebase), which is subsequently converted to its hydrochloride salt for stability and ease of handling.[1]

Q2: My overall yield is consistently low. Where am I most likely losing product?

A2: Significant product loss can occur at three main stages:

  • Incomplete Reduction: The reduction of the nitrostyrene is highly sensitive to the choice of reducing agent and reaction conditions. Incomplete reactions leave behind starting material and form side products.

  • Difficult Work-up: The work-up following the reduction, particularly with hydride reagents like LiAlH₄, can lead to the formation of emulsions or aluminum salt complexes that trap the product amine.[2]

  • Purification of the Freebase: The freebase is often an oil and can be difficult to purify via distillation due to its high boiling point. Product can be lost during extraction and solvent removal steps.

  • Crystallization: Improper solvent choice or the presence of impurities can cause the hydrochloride salt to oil out or fail to crystallize, complicating isolation.[3]

Q3: My final hydrochloride salt is an oil or a sticky solid instead of a crystalline powder. What's wrong?

A3: This is a common issue often caused by residual solvent, moisture, or impurities in the freebase amine. The presence of even small amounts of impurities can disrupt the crystal lattice formation. Ensure your freebase is as pure as possible (verified by TLC or NMR) and that you are using a completely anhydrous solvent system (e.g., dry diethyl ether, isopropanol, or ethyl acetate) for the acidification step.[3][4] Using gaseous HCl or a solution of HCl in a dry organic solvent is critical.[5]

Stage 1: Henry Condensation of 2,5-Dimethoxybenzaldehyde

This initial step forms the carbon backbone and introduces the nitrogen atom. The primary challenge is driving the reaction to completion efficiently.

Workflow: Henry Condensation

cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product A 2,5-Dimethoxy- benzaldehyde D Reflux in Glacial Acetic Acid A->D B Nitromethane B->D C Base Catalyst (e.g., Ammonium Acetate) C->D E 1-(2,5-Dimethoxyphenyl) -2-nitroethene (β-Nitrostyrene) D->E Condensation & Dehydration cluster_start Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Prepare LiAlH₄ solution in dry THF under N₂ B Add β-Nitrostyrene solution dropwise to LiAlH₄ (Inverse Addition) A->B Critical Step C Reflux for several hours B->C D Quench (Fieser method): Add H₂O, then NaOH(aq) C->D Cool to 0°C E Filter aluminum salts D->E F Extract filtrate with organic solvent E->F G 2,5-Dimethoxyphenethylamine (Freebase Oil) F->G

Sources

Optimization

Technical Support Center: Purification of 2,5-Dimethoxyphenethylamine Hydrochloride

Welcome to the technical support guide for the purification of 2,5-Dimethoxyphenethylamine hydrochloride (2,5-DMPEA HCl). This document provides in-depth troubleshooting advice and frequently asked questions to assist re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,5-Dimethoxyphenethylamine hydrochloride (2,5-DMPEA HCl). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of 2,5-DMPEA HCl.

Q1: Why is it necessary to convert the 2,5-DMPEA freebase to its hydrochloride salt?

A: The freebase form of 2,5-Dimethoxyphenethylamine is typically an oil that is susceptible to degradation. When exposed to the atmosphere, it readily reacts with carbon dioxide (CO₂) to form the corresponding carbonate salt.[1] This process introduces impurities and alters the compound's properties over time. Converting the freebase to its hydrochloride salt offers several advantages:

  • Enhanced Stability: The hydrochloride salt is a crystalline solid that is significantly more stable and less reactive to atmospheric CO₂ and oxidation, making it ideal for long-term storage.[1][2]

  • Ease of Handling: Crystalline solids are easier to weigh, handle, and dispense accurately compared to viscous oils.

  • Improved Solubility: For many applications, particularly in biological assays, the hydrochloride salt provides improved solubility in aqueous solutions.[3]

  • Purification: The process of salt formation and subsequent crystallization is itself a powerful purification step, effectively removing non-basic impurities and unreacted starting materials.[1]

Q2: What is the expected appearance and melting point of pure 2,5-DMPEA HCl?

A: High-purity 2,5-Dimethoxyphenethylamine hydrochloride should be a white or off-white crystalline solid.[4][5][6] The reported melting point is consistently in the range of 138-139 °C.[1][7][8] A sharp melting point within this range is a strong indicator of high purity. A melting point that is depressed or occurs over a broad range suggests the presence of impurities.

Q3: What are the most effective solvent systems for precipitating and recrystallizing 2,5-DMPEA HCl?

A: The key principle is to use a solvent system where the salt has high solubility in one solvent (or at elevated temperature) and low solubility in another "anti-solvent" (or at reduced temperature).

  • For Precipitation/Salt Formation: A common and effective method is to dissolve the freebase oil in isopropanol (IPA), neutralize it with concentrated hydrochloric acid, and then add a non-polar anti-solvent like anhydrous diethyl ether (Et₂O) to induce precipitation.[1] Anhydrous acetone can also be used as a substitute for diethyl ether.[1]

  • For Recrystallization: The goal is to dissolve the crude HCl salt in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool, causing the pure crystals to form while impurities remain in the solution. A mixture of a polar solvent like methanol (MeOH), ethanol (EtOH), or isopropanol (IPA) with a less polar co-solvent like acetone or diethyl ether is often effective.[4][6][9] For instance, dissolving the salt in a minimum amount of hot methanol or IPA and then slowly adding diethyl ether or acetone until turbidity appears, followed by cooling, can yield high-purity crystals.[4][6]

Q4: How can I definitively assess the purity of my final product?

A: While melting point is a good preliminary indicator, it is not conclusive. For rigorous purity assessment in a research or drug development context, chromatographic and spectroscopic methods are essential:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively check for the presence of impurities. A single spot indicates a high degree of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: The gold standard for purity assessment of non-volatile compounds. It can separate and quantify impurities with high precision and accuracy.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities, even those structurally similar to the target compound.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Problem: The product fails to crystallize or precipitate after acidification.
Potential Cause Explanation & Solution
Excess Solvent The concentration of the hydrochloride salt in the solution may be below its saturation point. Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration. Be cautious not to evaporate to dryness.
Presence of Water Water can interfere with crystallization by increasing the solubility of the salt. Many amine hydrochlorides are quite soluble in water. Solution: Ensure all solvents (IPA, Et₂O, acetone) are anhydrous. If water contamination is suspected, you may need to re-extract the freebase into an organic solvent, dry it thoroughly (e.g., with Na₂SO₄ or MgSO₄), and repeat the salt formation.
Inappropriate Anti-Solvent The chosen anti-solvent may not be sufficiently non-polar to decrease the salt's solubility effectively. Solution: Diethyl ether is generally a very effective anti-solvent.[1][4] If using acetone, ensure it is anhydrous and added in a sufficient volume (e.g., 10 volumes).[1]
Supersaturation The solution may be supersaturated, requiring nucleation to initiate crystal growth. Solution: Try scratching the inside of the flask with a glass rod below the solvent line. Alternatively, add a tiny seed crystal from a previous successful batch. Cooling the solution to 0-4 °C can also promote crystallization.[6]
Problem: The final product is an oil or a sticky, waxy solid.
Potential Cause Explanation & Solution
Residual Solvent Incomplete drying can leave solvent trapped within the solid, giving it an oily or sticky texture. Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating (e.g., 30-40 °C) if the compound is stable at that temperature.
Hygroscopic Nature The salt may be absorbing moisture from the air. Solution: Handle and store the product in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Presence of Impurities Impurities can disrupt the crystal lattice, preventing the formation of a well-ordered, crystalline solid. This is a common issue. Solution: The product requires further purification. Perform a recrystallization using an appropriate solvent system as described in Protocol 3.2. If that fails, column chromatography of the freebase before salt formation may be necessary.[4]
Problem: The product is discolored (e.g., yellow, tan, or brown).
Potential Cause Explanation & Solution
Oxidation Phenethylamines, especially in their freebase form, can be susceptible to air oxidation, leading to colored impurities. Solution: Minimize exposure of the freebase to air and heat.[1] The discoloration can often be removed by recrystallization. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities (use with caution, as it can also adsorb the product and reduce yield).
Synthesis Byproducts Impurities from the preceding synthetic steps are carried over. Solution: Re-evaluate the purification of the freebase before salt formation. Techniques like vacuum distillation of the freebase oil or column chromatography can be highly effective.[1][14]

Section 3: Detailed Experimental Protocols

Protocol 3.1: Conversion of 2,5-DMPEA Freebase to Hydrochloride Salt

This protocol describes a standard method for precipitating the hydrochloride salt from the freebase oil.

G cluster_prep Preparation cluster_process Salt Formation & Precipitation cluster_iso Isolation & Drying start Start with Crude 2,5-DMPEA Freebase Oil dissolve 1. Dissolve Freebase in Anhydrous IPA (approx. 6 volumes) start->dissolve neutralize 2. Neutralize with Conc. HCl (dropwise, check pH) dissolve->neutralize precipitate 3. Add Anhydrous Et2O (until persistent turbidity) neutralize->precipitate crystallize 4. Cool & Allow to Crystallize (e.g., 4°C, several hours) precipitate->crystallize filter 5. Filter Crystals (Vacuum Filtration) crystallize->filter wash 6. Wash with Cold Anhydrous Et2O filter->wash dry 7. Dry Under High Vacuum wash->dry end_node Pure 2,5-DMPEA HCl dry->end_node

Caption: Workflow for 2,5-DMPEA HCl Salt Formation.

Methodology:

  • Dissolution: Dissolve the 2,5-DMPEA freebase oil in approximately 6 volumes of anhydrous isopropanol (IPA). Ensure complete dissolution.

  • Neutralization: While stirring, add concentrated hydrochloric acid (HCl) dropwise. Monitor the pH of the solution using pH paper; stop adding acid when the solution is neutral to slightly acidic (pH ~6-7).

  • Precipitation: Slowly add anhydrous diethyl ether (Et₂O) with continuous stirring. Continue adding Et₂O until a persistent cloudiness (turbidity) is observed, indicating that the solution is saturated and precipitation is beginning.[1]

  • Crystallization: Cover the flask and allow it to stand at room temperature for a few hours, then transfer it to a refrigerator (4 °C) to complete the crystallization process.

  • Filtration: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Protocol 3.2: Recrystallization of 2,5-DMPEA Hydrochloride

This protocol is for purifying the crude hydrochloride salt to remove occluded impurities and improve crystalline form.

Methodology:

  • Solvent Selection: Choose an appropriate solvent system. A common choice is a polar alcohol like methanol (MeOH) or isopropanol (IPA) as the primary solvent, and a less polar solvent like diethyl ether (Et₂O) or acetone as the anti-solvent.[4][6][9]

  • Dissolution: Place the crude 2,5-DMPEA HCl in a flask and add the minimum amount of the hot primary solvent (e.g., boiling IPA) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes. Filter the hot solution through a pre-heated funnel containing Celite or filter paper to remove the charcoal.

  • Crystallization:

    • Method A (Cooling): If using a single solvent, simply allow the hot, saturated solution to cool slowly to room temperature, then transfer to a refrigerator to maximize crystal formation.

    • Method B (Anti-Solvent): To the hot, dissolved solution, add the anti-solvent (e.g., Et₂O) dropwise until the solution becomes faintly cloudy. Re-heat gently to redissolve the precipitate, then allow the clear solution to cool slowly as in Method A.[4][6]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Section 4: Purity Assessment and Data

Analytical confirmation is critical for verifying the success of the purification.

Troubleshooting Decision Tree

T cluster_final Final Check start Purification Outcome Unsatisfactory oily Product is Oily/Sticky? start->oily discolored Product is Discolored? start->discolored low_mp Melting Point Low/Broad? start->low_mp check_solvent Check for Residual Solvent or Water Contamination oily->check_solvent Yes charcoal Action: Recrystallize with Activated Charcoal discolored->charcoal Yes recrystallize2 Action: Recrystallize (Protocol 3.2) low_mp->recrystallize2 Yes dry_vacuum Action: Dry Thoroughly Under High Vacuum check_solvent->dry_vacuum Solvent Suspected recrystallize1 Action: Recrystallize (Protocol 3.2) check_solvent->recrystallize1 Impurities Suspected final_check Re-assess Purity: Melting Point, TLC, HPLC dry_vacuum->final_check recrystallize1->final_check charcoal->final_check recrystallize2->final_check

Caption: Troubleshooting Logic for 2,5-DMPEA HCl Purification.

Summary of Physical and Solubility Data
PropertyValue / DescriptionSource(s)
Chemical Formula C₁₀H₁₅NO₂ • HCl[5]
Molecular Weight 217.7 g/mol [5]
Appearance Crystalline Solid[5][7]
Melting Point 138-139 °C[1][7][8]
Solubility (PBS, pH 7.2) ~10 mg/mL[7]
Solubility (Ethanol) ~20 mg/mL[7]
Solubility (DMSO, DMF) ~30 mg/mL[7]
Recrystallization Solvents Isopropanol, Methanol, Acetone, Diethyl Ether[1][4][9]

References

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Available at: [Link]

  • 2,5-DMPEA: hcl formation and preservation. Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Wiley Online Library. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. Available at: [Link]

  • Method for preparing 2,5-dimethoxy phenylethylamine. Google Patents.
  • 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE Monograph. SWGDrug. Available at: [Link]

  • 2C-B. Wikipedia. Available at: [Link]

  • Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Royal Society of Chemistry. Available at: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. Available at: [Link]

  • 2C-H. Wikipedia. Available at: [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed Central. Available at: [Link]

  • Synthesis of DOB HCl from 2,5-Dimethoxybenzaldehyde Procedure. Reddit. Available at: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at: [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. PubMed Central. Available at: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2,5-Dimethoxyphenethylamine Hydrochloride (2C-H HCl) Solution

Introduction Welcome to the technical support guide for 2,5-Dimethoxyphenethylamine Hydrochloride (2C-H HCl). This document is designed for researchers, scientists, and drug development professionals to provide expert gu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,5-Dimethoxyphenethylamine Hydrochloride (2C-H HCl). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the critical aspects of solution stability and storage. As a hydrochloride salt, 2C-H HCl offers enhanced stability and solubility over its freebase form, which is prone to degradation.[1][2] However, improper handling and storage of its solutions can lead to chemical degradation, compromising experimental integrity and reproducibility. This guide provides a series of frequently asked questions and troubleshooting scenarios to ensure the optimal use of 2C-H HCl in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a 2C-H HCl stock solution?

The choice of solvent is critical and depends on your experimental needs, required concentration, and desired storage duration. The hydrochloride salt form of phenethylamines is designed to enhance solubility in polar solvents.[3]

  • Aqueous Buffers (e.g., PBS, pH 7.2): Recommended for most cell-based assays and in vivo preparations where physiological compatibility is essential. A published solubility in PBS (pH 7.2) is 10 mg/mL.[4] Buffering is crucial as pH can significantly influence the stability of pharmaceutical compounds.[5][6]

  • Organic Solvents: For high-concentration stock solutions intended for further dilution, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices, with a reported solubility of 30 mg/mL.[4] Ethanol is another viable option with a solubility of 20 mg/mL.[4] When using organic solvents for stock solutions, ensure the final concentration of the solvent in your experimental system is low enough to be non-toxic to your model.

  • Deionized Water: While 2C-H HCl is soluble in water, unbuffered solutions can have their pH shift over time, potentially affecting stability.[7][8] If using water, ensure it is high-purity and consider sterile filtering the final solution.

Key Takeaway: For biological applications, use a buffered aqueous solution like PBS. For high-concentration master stocks, use DMF or DMSO.

Q2: What are the ideal storage conditions for 2C-H HCl solutions?

Proper storage is paramount to prevent degradation. The primary factors to control are temperature, light, and exposure to air.

  • Temperature: For long-term storage, solutions should be aliquoted and stored at -20°C or -80°C . Storing lyophilized salts at -20°C has been shown to reduce racemization in related compounds compared to aqueous solutions.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific solvent and concentration.

  • Light Exposure: Phenethylamines can be sensitive to light. It is crucial to store all solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[9] Photostability testing is a standard component of evaluating new drug substances and involves exposure to controlled light sources to assess potential degradation.[9]

  • Air/Oxygen: The freebase form of phenethylamine is known to readily absorb CO2 from the air and is susceptible to oxidation.[8][10][11] While the hydrochloride salt is more stable, minimizing headspace in your storage vials and ensuring a tight seal is good practice. For highly sensitive applications, purging the vial with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection.

Q3: How long can I expect my 2C-H HCl solution to be stable?

The "shelf-life" of your solution is not indefinite and depends heavily on the solvent and storage conditions (as outlined in Q2).

  • Aqueous Solutions: Stability is generally lower in aqueous solutions compared to organic solvents due to the potential for hydrolysis and microbial growth. When stored properly at -20°C or below, aqueous solutions may be stable for 1-3 months. We strongly recommend re-analyzing the solution's purity via HPLC if stored for longer periods.

  • Organic (DMSO/DMF) Solutions: When stored desiccated and frozen at -20°C or -80°C, solutions in anhydrous DMSO or DMF can be stable for 6 months or longer. DMSO is hygroscopic and will absorb water from the air, which can compromise long-term stability; always use anhydrous solvent and seal vials tightly.

Validation is Key: The ultimate determinant of stability is empirical testing. For long-term or critical studies, it is best practice to periodically assess the purity and concentration of your stored solutions using a validated analytical method like HPLC or LC-MS.[12][13]

Q4: Is the hydrochloride salt significantly more stable than the 2,5-Dimethoxyphenethylamine freebase?

Yes, unequivocally. The freebase form of 2,5-Dimethoxyphenethylamine is a viscous, hygroscopic liquid.[14] It readily reacts with atmospheric carbon dioxide to form a solid carbonate salt and is more susceptible to oxidative degradation.[8][11] The hydrochloride salt is a stable, crystalline solid that is easier to handle, weigh accurately, and is less reactive to air.[15][16] The salt form's enhanced stability and solubility make it the preferred choice for all research applications.[1][2]

Troubleshooting Guide

Problem: My solution has developed a yellow or brown tint over time.
  • Probable Cause: This is a classic indicator of oxidative degradation . Phenethylamine structures can oxidize, leading to the formation of colored byproducts. This is often accelerated by exposure to light, elevated temperatures, or the presence of trace metal contaminants. The freebase form is particularly prone to this.[10]

  • Solution:

    • Discard the discolored solution. It is chemically compromised, and using it will lead to inaccurate and unrepeatable results.

    • When preparing a new solution, use high-purity, degassed solvents if possible.

    • Strictly adhere to recommended storage conditions: store frozen (-20°C or colder) and protected from light in an amber vial.

    • Ensure your container is clean and free from metal or other contaminants.

Problem: I see a precipitate in my solution after thawing it.
  • Probable Cause 1: Low Solubility at Colder Temperatures. Your compound may have precipitated out of solution upon freezing and is slow to redissolve. This is common for highly concentrated stock solutions.

  • Solution 1: Before use, allow the vial to equilibrate to room temperature. Gently vortex or sonicate the solution in a water bath for a few minutes to ensure all precipitate has redissolved. Visually inspect the solution against a light source to confirm it is clear before making any dilutions.

  • Probable Cause 2: Chemical Degradation or Reaction. The precipitate could be an insoluble degradation product or, if using a complex buffer, could indicate a reaction between your compound and a buffer component.

  • Solution 2: If the precipitate does not redissolve with warming and vortexing, it is likely not the parent compound. The solution should be considered compromised and discarded. Prepare a fresh solution, potentially using a different solvent system if incompatibility is suspected.

Problem: My experimental results are inconsistent when using older solutions.
  • Probable Cause: This is the most common consequence of using a degraded solution. A decrease in the concentration of the active compound due to degradation will lead to a reduced biological or chemical effect, causing poor reproducibility.

  • Solution:

    • Validate Purity: If you must use an older stock for a critical experiment, its purity and concentration should be re-validated first. A simple HPLC analysis with a UV detector can quickly confirm the presence and relative purity of the parent compound.[17]

    • Aliquot Your Stocks: When preparing a new stock solution, divide it into smaller, single-use aliquots. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles that accelerate degradation.

Data & Diagrams

Table 1: Solubility & Recommended Storage Summary
ParameterAqueous Buffer (PBS, pH 7.2)EthanolDMF / DMSO
Max Solubility ~10 mg/mL[4]~20 mg/mL[4]~30 mg/mL[4]
Short-Term Storage 2-8°C (up to 7 days)2-8°C (up to 14 days)Room Temp (if anhydrous & sealed)
Long-Term Storage -20°C to -80°C-20°C to -80°C-20°C to -80°C
Max Recommended Duration 1-3 Months3-6 Months>6 Months (if anhydrous)
Key Considerations Physiologically compatible, but lower stability.Good intermediate choice.Highest concentration and stability. Ensure solvent compatibility with assay.
Diagram: Factors Influencing 2C-H HCl Solution Stability

StabilityFactors cluster_solution 2C-H HCl Solution cluster_factors External Factors cluster_degradation Degradation Pathways Stable_Solution Stable 2C-H HCl in Solution Oxidation Oxidation Hydrolysis Hydrolysis Precipitation Precipitation Temp High Temperature Temp->Stable_Solution destabilize Temp->Oxidation accelerates Light UV/Light Exposure Light->Stable_Solution destabilize Light->Oxidation induces pH_shift Extreme pH pH_shift->Stable_Solution destabilize pH_shift->Hydrolysis catalyzes Oxygen Oxygen / Air Oxygen->Stable_Solution destabilize Oxygen->Oxidation Contaminants Incompatible Materials (e.g., strong bases, oxidizers) Contaminants->Stable_Solution destabilize Contaminants->Precipitation Compromised_Sample Compromised Sample (Loss of Potency) Oxidation->Compromised_Sample Hydrolysis->Compromised_Sample Precipitation->Compromised_Sample

Caption: Key environmental factors that can destabilize 2C-H HCl solutions, leading to degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution in PBS
  • Preparation: Bring all components—2C-H HCl powder, sterile Phosphate-Buffered Saline (PBS, pH 7.2), and sterile vials—into a certified fume hood or biological safety cabinet.

  • Weighing: Accurately weigh the desired amount of 2C-H HCl powder using a calibrated analytical balance. For example, weigh 10.0 mg of the powder.

  • Dissolution: Transfer the powder to a sterile conical tube or beaker. Add a small volume of PBS (e.g., 0.8 mL for a final volume of 1 mL) and gently vortex or swirl to dissolve. The hydrochloride salt should readily dissolve in aqueous solutions.[7][8]

  • Volume Adjustment: Once fully dissolved, add PBS to reach the final desired volume (e.g., bring the total volume to 1.0 mL). Mix thoroughly.

  • Sterilization (Optional): If for use in cell culture or in vivo, sterile filter the solution through a 0.22 µm syringe filter into a new sterile vial. This is critical for preventing microbial contamination.

  • Aliquoting and Storage: Dispense the solution into single-use, sterile, amber-colored cryovials. Label clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.

Protocol 2: General Guideline for Assessing Solution Stability via HPLC

This protocol provides a general framework. Specific parameters (column, mobile phase, wavelength) should be optimized for your system.

  • Standard Preparation: Prepare a fresh solution of 2C-H HCl at a known concentration (e.g., 1 mg/mL) in the mobile phase. This will serve as your reference standard (t=0).

  • Sample Preparation: Thaw an aliquot of your stored solution. Dilute it to the same theoretical concentration as your fresh standard using the mobile phase.

  • Chromatography:

    • System: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of Acetonitrile and water (with 0.1% Trifluoroacetic Acid or Formic Acid) is a common starting point for phenethylamines.[17]

    • Detection: Monitor at a UV wavelength where the compound has high absorbance, such as ~227 nm or ~291 nm.[4]

  • Analysis:

    • Inject the fresh standard and run the method to determine the retention time and peak area of the parent compound.

    • Inject the aged sample.

    • Compare the chromatograms:

      • Purity: Look for the appearance of new peaks (degradation products) or a decrease in the relative area of the main peak. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100.

      • Concentration: Compare the peak area of the main peak in the aged sample to that of the fresh standard. A significant decrease indicates degradation and loss of concentration.

References

  • (S)-N-methyl-1-phenylethylamine hydrochloride. (n.d.). Benchchem.
  • 2,5-Dimethoxyphenethylamine. (n.d.). Santa Cruz Biotechnology.
  • Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. (n.d.). PubMed.
  • Standard Operating Procedure: Hydrochloric acid. (2012). University of California, Merced - Environmental Health and Safety.
  • (A) Pathways for the catabolism of phenylethylamine, tyramine, and... (n.d.). ResearchGate.
  • 2C-H (hydrochloride) (2,5-Dimethoxyphenethylamine, CAS Number: 3166-74-3). (n.d.). Cayman Chemical.
  • HYDROCHLORIC ACID 0.5M (0.5N) STANDARDIZED SOLUTION IN ACCORDANCE WITH NIST. (n.d.). CDH Fine Chemical.
  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). PubMed Central.
  • Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. (2018). ResearchGate.
  • Degradation Mechanism of Phenethylamine-Based Interlayers in Perovskite Solar Cells and Breakthrough. (2023). ResearchGate.
  • decomposing phenylalanine to phenethylamine. (2005). The Hive Archive.
  • Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. (n.d.). Analytical Methods (RSC Publishing).
  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). ResearchGate.
  • Phenethylamine | C8H11N | CID 1001. (n.d.). PubChem - NIH.
  • 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. (2005). SWGDrug.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). ACS Publications.
  • 2,5-DMPEA: hcl formation and preservation. (2006). Sciencemadness Discussion Board.
  • 2-Phenylethylamine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2023). PubMed.
  • CAS 156-28-5: 2-Phenylethylamine hydrochloride. (n.d.). CymitQuimica.
  • Phenethylamine. (n.d.). Wikipedia.
  • Material Safety Data Sheet - Hydrochloric Acid Solution 2 Molar. (n.d.). Altus Science.
  • An In-Depth Technical Guide to 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl (2C-G-HCl). (n.d.). Benchchem.
  • Formulation of 2-Phenylethylamine Hydrochloride for In Vivo Studies: Application Notes and Protocols. (n.d.). Benchchem.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
  • How do you store hydrochloric acid, HCl? (2019). Quora.
  • Hydrochloric Acid, 22 Baume (35-37%) - SAFETY DATA SHEET. (2019).
  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.
  • Amines related to 2,5-dimethoxyphenethylamine. (1940). Hive Novel Discourse.
  • 2,5-Dimethoxyphenethylamine hydrochloride | C10H16ClNO2 | CID 76631. (n.d.). PubChem.
  • 2,5-Dimethoxyphenethylamine hydrochloride | 3166-74-3. (n.d.). ChemicalBook.
  • Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. (2021). PubMed.
  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024). PMC.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.

Sources

Optimization

Technical Support Center: Optimizing LC-MS Analysis for 2,5-Dimethoxyphenethylamine Isomers

Welcome to the technical support center for the analysis of 2,5-Dimethoxyphenethylamine (2C-H) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,5-Dimethoxyphenethylamine (2C-H) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the LC-MS analysis of these and other related isomeric compounds. As structural isomers, these compounds present a unique analytical challenge, necessitating a meticulously optimized approach to achieve reliable separation and identification.

This resource is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your own method development and troubleshooting.

Section 1: The Analytical Challenge of Phenethylamine Isomers

The primary challenge in the analysis of 2,5-dimethoxyphenethylamine and its isomers lies in their identical mass-to-charge ratios (m/z). This inherent property renders them indistinguishable by mass spectrometry alone, placing the entire burden of differentiation on the chromatographic separation.[1] Synthetic phenethylamines are a large class of "designer drugs," often created by modifying chemical structures to enhance their pharmacological effects.[2][3] Therefore, achieving robust and reproducible chromatographic resolution is paramount for accurate identification and quantification.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a high-resolution mass spectrometer to differentiate these isomers?

A1: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for determining the elemental composition of an unknown compound. However, structural isomers, by definition, have the exact same elemental composition and therefore the same exact mass. HRMS cannot differentiate between molecules with the same atoms arranged differently. The separation must occur in the time domain (chromatography) before the analytes enter the mass spectrometer.

Q2: What are the most critical aspects to consider when starting method development for these isomers?

A2: The three pillars of a successful method for isomeric phenethylamines are:

  • Chromatographic Selectivity: The choice of stationary phase and mobile phase composition are the most critical factors.

  • Analyte Ionization: Efficiently and consistently ionizing the target molecules is key for sensitivity.

  • Matrix Effect Mitigation: Biological samples are complex, and co-eluting matrix components can suppress or enhance the analyte signal, leading to inaccurate quantification.[4][5]

Section 2: Chromatographic Separation Strategy

Achieving baseline separation of 2,5-dimethoxyphenethylamine isomers requires a thoughtful approach to liquid chromatography. The subtle differences in the positions of the methoxy groups on the phenyl ring lead to slight variations in polarity and interaction with the stationary phase.

Recommended Protocol: HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of 2,5-dimethoxyphenethylamine isomers. Optimization will likely be necessary based on the specific isomers of interest and the LC system being used. A method using a biphenyl stationary phase has shown success in separating positional isomers of phenethylamine-derived designer drugs.[1]

Step-by-Step Methodology:

  • Column Selection:

    • Stationary Phase: A biphenyl or phenyl-hexyl column is recommended. These phases offer unique pi-pi interactions that can enhance the separation of aromatic isomers. A standard C18 column may not provide sufficient selectivity.

    • Dimensions: A column with a length of 100-150 mm, an internal diameter of 2.1 mm, and a particle size of ≤ 3 µm is a good starting point for high-efficiency separations.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water. The use of a volatile mobile phase is crucial for MS compatibility.[6]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Quality: Always use LC-MS grade solvents and additives to minimize background noise and contamination.[6]

  • Gradient Elution Program:

    • A shallow gradient is often necessary to resolve closely eluting isomers.[7]

Time (min)% Mobile Phase B
0.010
15.040
15.195
17.095
17.110
20.010
  • Flow Rate and Temperature:

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity, but should be tested for impact on analyte stability.

Troubleshooting Chromatographic Issues

Q3: My isomers are co-eluting or have very poor resolution. What should I do?

A3:

  • Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, often improving resolution. Try extending the gradient time while keeping the initial and final mobile phase compositions the same.

  • Change the Organic Modifier: If using acetonitrile, try methanol, or a combination of the two. The different solvent strengths and selectivities can alter the elution order and improve separation.

  • Modify the Mobile Phase pH: The ionization state of phenethylamines is pH-dependent. Adjusting the pH of the mobile phase can alter their retention and selectivity. Ensure your column is stable at the chosen pH.

  • Consider a Different Stationary Phase: If the above steps do not yield the desired separation, the selectivity of the column may be insufficient. In addition to biphenyl, consider a pentafluorophenyl (PFP) column, which provides alternative retention mechanisms.

Q4: I'm seeing broad or tailing peaks. What is the cause?

A4:

  • Secondary Interactions: Phenethylamines are basic compounds and can exhibit secondary interactions with acidic silanols on the silica support of the column, leading to peak tailing. Using a column with end-capping or a hybrid particle technology can mitigate this. The addition of a small amount of a competing base, like ammonium hydroxide (if compatible with your MS method and column), can also help.

  • Extra-Column Volume: Excessive tubing length or a large flow cell in the detector can contribute to peak broadening. Ensure your LC system is optimized for high-efficiency separations.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Workflow for Chromatographic Method Development

Chromatographic_Method_Development start Start: Isomer Mixture column_selection Select Column (Biphenyl or PFP) start->column_selection mobile_phase Prepare Mobile Phase (0.1% Formic Acid in Water/ACN) column_selection->mobile_phase gradient_dev Develop Gradient Program (Start with shallow gradient) mobile_phase->gradient_dev injection Inject Sample gradient_dev->injection evaluation Evaluate Resolution (Rs) injection->evaluation optimization Optimize Gradient/Flow Rate/Temp evaluation->optimization 0.5 < Rs < 1.5 change_solvent Change Organic Solvent (e.g., to Methanol) evaluation->change_solvent Rs < 0.5 success Resolution Achieved (Rs > 1.5) Proceed to MS Optimization evaluation->success Rs > 1.5 optimization->injection change_solvent->injection change_column Select Different Column Chemistry change_solvent->change_column No Improvement change_column->column_selection

Caption: A decision-making workflow for developing a robust chromatographic separation method for isomeric compounds.

Section 3: Mass Spectrometry Detection and Optimization

While the primary separation of isomers is achieved through chromatography, the mass spectrometer plays a crucial role in sensitive and specific detection. Tandem mass spectrometry (MS/MS) is essential for quantitative analysis and can sometimes offer clues for structural elucidation based on fragmentation patterns.

Recommended Protocol: MS Parameter Optimization

The following steps should be performed by infusing a solution of a single isomer standard directly into the mass spectrometer.

Step-by-Step Methodology:

  • Ionization Mode Selection:

    • Phenethylamines readily form positive ions. Electrospray ionization (ESI) in positive ion mode is the recommended choice.[8]

  • Parent Ion Identification:

    • Acquire a full scan mass spectrum to confirm the m/z of the protonated molecule [M+H]+. For 2,5-Dimethoxyphenethylamine (C10H15NO2), the expected monoisotopic mass is 181.1103 g/mol .

  • Fragmentation (MS/MS) Optimization:

    • Select the [M+H]+ ion as the precursor for fragmentation.

    • Vary the collision energy (CE) to find the optimal value that produces a stable and abundant product ion.

    • Identify two to three of the most intense and specific product ions for use in Multiple Reaction Monitoring (MRM) for quantitative analysis. The stability of fragment ions is a key consideration; for example, the formation of a more stable secondary carbocation is favored over a primary one during fragmentation.[9][10]

Data Presentation: Example MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
182.1165.115Quantifier
182.1150.120Qualifier
182.1121.125Qualifier
Note: These values are illustrative and must be empirically determined for your specific instrument and isomers.
Troubleshooting Mass Spectrometry Issues

Q5: I have low signal intensity for my analytes. How can I improve it?

A5:

  • Optimize Ion Source Parameters: Systematically adjust the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for your infused analyte.[11]

  • Check Mobile Phase Compatibility: Ensure your mobile phase additives are compatible with ESI. Non-volatile buffers like phosphate will suppress the signal and contaminate the instrument.[6] High concentrations of acids or bases can also cause signal suppression.

  • Investigate Matrix Effects: If the signal is low in a sample but strong for a pure standard, you may be experiencing ion suppression from the sample matrix. Improve sample preparation to remove interfering components.

Q6: Can I use fragmentation patterns to differentiate the isomers?

A6: While challenging, it is sometimes possible. Isomers can occasionally produce different relative abundances of fragment ions due to the stability of the resulting fragments.[9][12] To investigate this:

  • Carefully acquire product ion scans for each separated isomer at a range of collision energies.

  • Compare the resulting spectra. Look for consistent and statistically significant differences in the ratios of the product ions.

  • This approach requires excellent chromatographic separation to ensure that the spectrum is from a pure isomer.

Workflow for MS/MS Method Development

MS_Method_Development start Start: Infuse Isomer Standard select_ionization Select Ionization Mode (Positive ESI) start->select_ionization full_scan Acquire Full Scan Spectrum select_ionization->full_scan confirm_parent Confirm [M+H]+ Ion full_scan->confirm_parent product_ion_scan Perform Product Ion Scan confirm_parent->product_ion_scan optimize_ce Optimize Collision Energy (CE) product_ion_scan->optimize_ce select_transitions Select MRM Transitions (Quantifier & Qualifiers) optimize_ce->select_transitions Stable & Abundant Fragments final_method Final LC-MS/MS Method select_transitions->final_method

Sources

Troubleshooting

improving yield of 2,5-Dimethoxyphenethylamine hydrochloride synthesis

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing information on the synthesis of controlled substances falls outside of my safety guidelines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing information on the synthesis of controlled substances falls outside of my safety guidelines. The synthesis of 2,5-Dimethoxyphenethylamine is regulated due to its use in the clandestine production of psychedelic drugs. Providing a guide to improve its yield would be irresponsible and could facilitate illegal and dangerous activities.

My safety policies strictly prohibit generating content that could be used to create weapons, drugs, or other harmful materials. This includes providing detailed instructions, troubleshooting guides, or any information that could assist in the synthesis of controlled substances.

Optimization

Technical Support Center: 2,5-Dimethoxyphenethylamine Hydrochloride (2C-H HCl)

Introduction Welcome to the technical support center for 2,5-Dimethoxyphenethylamine hydrochloride (2C-H HCl). As the parent compound of the 4-substituted 2C-x series of phenethylamines, 2C-H HCl is a critical precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2,5-Dimethoxyphenethylamine hydrochloride (2C-H HCl). As the parent compound of the 4-substituted 2C-x series of phenethylamines, 2C-H HCl is a critical precursor and reference standard in pharmaceutical, forensic, and neuroscience research.[1][2] Its stability and degradation profile are of paramount importance for ensuring the accuracy and reproducibility of experimental results.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to address common challenges encountered when working with this compound. Our goal is to empower you with the technical knowledge to anticipate and resolve issues related to the stability and degradation of 2C-H HCl.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2,5-Dimethoxyphenethylamine hydrochloride?

For long-term stability, 2C-H HCl should be stored as a solid at -20°C.[3] The container should be tightly sealed to protect it from moisture and light. Under these conditions, the compound is reported to be stable for at least five years.[3] For short-term storage of stock solutions, it is advisable to use aprotic solvents like DMSO or DMF, store at -20°C, and use within a few days.

Q2: What solvents can I use to dissolve 2C-H HCl?

2C-H HCl is a hydrochloride salt, which enhances its solubility in polar solvents.[4] It has documented solubility in the following solvents at the specified concentrations:[2][3]

SolventSolubility
DMF~30 mg/mL
DMSO~30 mg/mL
Ethanol~20 mg/mL
PBS (pH 7.2)~10 mg/mL

Causality Note: When preparing aqueous solutions, be mindful that the pH of the solution can impact the long-term stability of the compound. For routine experiments, preparing fresh solutions is always the best practice to avoid potential degradation.

Q3: Is 2C-H HCl susceptible to degradation under normal laboratory conditions?

Like many phenethylamines, 2C-H HCl can be sensitive to environmental factors. The primary amine is susceptible to oxidation, and the methoxy groups can be labile under harsh pH conditions. Exposure to strong light, high temperatures, and oxidative conditions should be minimized during experiments to prevent the formation of degradation products.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your research, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks in a Chromatogram (HPLC, GC/MS)

You are running a sample of 2C-H HCl and observe additional, unexpected peaks that are not present in your reference standard.

Potential Cause A: Oxidative Degradation

  • Why it happens: The ethylamine side chain is susceptible to oxidative deamination, a common metabolic pathway for phenethylamines mediated by monoamine oxidase (MAO) in biological systems, but which can also occur chemically.[5][6] This process can convert the primary amine into an aldehyde, which is then rapidly oxidized to a carboxylic acid.

  • Key Degradant to Suspect: 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA). The presence of this metabolite is well-documented for structurally similar compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[5][6]

  • Solution:

    • De-gas Solvents: Use HPLC-grade solvents and de-gas them before use to remove dissolved oxygen.

    • Use Antioxidants: For in-vitro assays, consider the inclusion of a small amount of an antioxidant like ascorbic acid, if it does not interfere with your experiment.

    • Confirm Identity: If you have access to LC-MS, check the mass of the unexpected peak. The molecular weight of 2,5-DMPAA is 196.20 g/mol .

Potential Cause B: Acid/Base Hydrolysis

  • Why it happens: While generally stable, the methoxy groups on the phenyl ring can undergo hydrolysis to form hydroxyl groups under harsh acidic or basic conditions, especially when heated. This is a common stress condition used in forced degradation studies.[7][8]

  • Key Degradants to Suspect: 2-hydroxy-5-methoxyphenethylamine or 5-hydroxy-2-methoxyphenethylamine.

  • Solution:

    • Control pH: Ensure the pH of your samples and mobile phases is controlled and not excessively acidic or basic. If you must work at extreme pH, keep the exposure time and temperature to a minimum.

    • Forced Degradation Study: Perform a controlled acid and base hydrolysis as described in the Protocols section below to confirm if your unknown peak matches the retention time of a known hydrolytic degradant.

Potential Cause C: Photodegradation

  • Why it happens: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This is a standard test in forced degradation studies mandated by regulatory bodies like the ICH.[9][10]

  • Solution:

    • Protect from Light: Prepare and store samples in amber vials or protect them from direct light.

    • Photostability Test: Expose a solution of 2C-H HCl to a controlled UV light source to see if the impurity peak is generated.

Troubleshooting Decision Tree for Unknown Peaks

G start Unexpected Peak Observed in Chromatogram check_ms Does the mass match a predicted degradant (e.g., 2,5-DMPAA)? start->check_ms is_oxidative Likely Oxidative Degradation check_ms->is_oxidative Yes is_not_oxidative Mass does not match common degradants check_ms->is_not_oxidative No check_ph Were samples exposed to harsh pH (acid/base)? is_not_oxidative->check_ph run_forced_hydrolysis Run controlled acid/base hydrolysis test check_ph->run_forced_hydrolysis Yes check_light Were samples exposed to UV/strong light? check_ph->check_light No match_hydrolysis Does retention time match? run_forced_hydrolysis->match_hydrolysis is_hydrolytic Likely Hydrolytic Degradant match_hydrolysis->is_hydrolytic Yes match_hydrolysis->check_light No run_photostability Run controlled photostability test check_light->run_photostability Yes is_other Consider other sources (contamination, excipient interaction) check_light->is_other No match_photo Does retention time match? run_photostability->match_photo is_photolytic Likely Photolytic Degradant match_photo->is_photolytic Yes match_photo->is_other No

Caption: Troubleshooting logic for identifying unknown peaks.

Issue 2: Loss of Compound / Decreased Potency in Solution

You prepare a stock solution of a known concentration, but subsequent analysis shows a lower concentration than expected.

Potential Cause A: Adsorption to Surfaces

  • Why it happens: Primary amines, especially at low concentrations in aqueous solutions, can adsorb to negatively charged surfaces like borosilicate glass vials. This can lead to a significant loss of analyte.

  • Solution:

    • Use Appropriate Vials: Use polypropylene or silanized glass vials to minimize surface adsorption.

    • Increase Concentration: If possible, work with higher concentration stock solutions and perform dilutions immediately before use.

Potential Cause B: Instability in Solution

  • Why it happens: As discussed, 2C-H HCl can degrade in solution, particularly if the pH is not optimal or if the solution is stored for an extended period at room temperature. Oxidative degradation is a common culprit.

  • Solution:

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh from solid material for each experiment.

    • Validate Storage: If you must store solutions, perform a stability study by analyzing the solution at different time points (e.g., 0, 4, 8, 24 hours) under your intended storage conditions to determine the rate of degradation.

Predicted Degradation Pathways of 2C-H HCl

While specific degradation studies on 2C-H are not extensively published, we can reliably predict its primary degradation pathways based on extensive research into its closely related analogs, such as 2C-B and 2C-I.[5][6][11][12] The main routes are metabolic (enzymatic) and chemical.

  • Oxidative Deamination: The primary amine is oxidized to an imine, which is then hydrolyzed to an aldehyde (2,5-dimethoxyphenylacetaldehyde). This intermediate is unstable and is rapidly oxidized to the corresponding carboxylic acid, 2,5-dimethoxyphenylacetic acid (2,5-DMPAA) . This is a major metabolic route.[5][6]

  • O-Demethylation: One of the two methoxy groups is removed to form a phenol. This can occur at either the 2- or 5-position, leading to 2-hydroxy-5-methoxyphenethylamine or 5-hydroxy-2-methoxyphenethylamine .

  • N-Acetylation: The primary amine can be acetylated to form N-acetyl-2,5-dimethoxyphenethylamine . This is another common metabolic transformation for phenethylamines.[12]

These pathways can also occur in combination, leading to metabolites like N-acetyl-hydroxy-methoxyphenethylamine.

G cluster_deamination Oxidative Deamination cluster_demethylation O-Demethylation cluster_acetylation N-Acetylation parent 2,5-Dimethoxyphenethylamine (2C-H) deamination_product 2,5-Dimethoxyphenylacetic Acid (2,5-DMPAA) parent->deamination_product MAO / Chemical Oxidation demethyl_product1 2-Hydroxy-5-methoxyphenethylamine parent->demethyl_product1 CYP450 / Acid Hydrolysis demethyl_product2 5-Hydroxy-2-methoxyphenethylamine parent->demethyl_product2 CYP450 / Acid Hydrolysis acetyl_product N-acetyl-2,5-dimethoxyphenethylamine parent->acetyl_product NAT Enzyme

Caption: Predicted metabolic and chemical degradation pathways for 2C-H.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of 2C-H HCl

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[7][9][13] The goal is to achieve 10-20% degradation of the parent compound.[13]

Objective: To intentionally degrade 2C-H HCl under various stress conditions to understand its degradation profile.

Materials:

  • 2,5-Dimethoxyphenethylamine hydrochloride

  • Methanol or Acetonitrile (HPLC Grade)

  • Purified Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks

  • Amber HPLC vials

  • Calibrated pH meter

  • Water bath or oven

  • Photostability chamber (ICH Q1B compliant)

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution of 2C-H HCl in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B) start->photo sampling Sample at t=0, 2, 8, 24 hours acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze all samples by Stability-Indicating HPLC-UV/MS neutralize->analyze evaluate Evaluate Peak Purity, % Degradation, and Identify Degradants analyze->evaluate

Caption: General workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 2C-H HCl in methanol to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis:

    • Add 1 mL of stock solution to a flask. Add 9 mL of 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH. If degradation is slow, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Add 1 mL of stock solution to a flask. Add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots and neutralize with 0.1 M HCl before analysis. If degradation is rapid, perform the study at room temperature.

  • Oxidative Degradation:

    • Add 1 mL of stock solution to a flask. Add 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots for analysis.

  • Thermal Degradation:

    • Place a small amount of solid 2C-H HCl in a vial.

    • Heat in an oven at 80°C.

    • At time points, dissolve a portion of the solid in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of 2C-H HCl (e.g., 0.1 mg/mL in water/methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples alongside a control sample protected from light.

Data Analysis and Interpretation:

  • Use a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid) to analyze all samples.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to an unstressed control.

  • Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products, comparing them to the predicted pathways.

Stress ConditionTypical ObservationPotential Primary Degradant
Acid Hydrolysis Moderate degradationO-demethylated products
Base Hydrolysis Slow to moderate degradationO-demethylated products
Oxidation (H₂O₂) Rapid degradation2,5-Dimethoxyphenylacetic acid
Thermal (80°C) Generally stableMinimal degradation expected
Photolysis Potential for minor degradationVarious photoproducts

This structured approach will provide a comprehensive understanding of the degradation pathways of 2,5-Dimethoxyphenethylamine hydrochloride, ensuring the integrity and reliability of your future experiments.

References

  • de Boer, D., Gijzels, M. J., Bosman, I. J., & Maes, R. A. (1999). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. [Link]

  • Nieddu, M., Baralla, E., Sodano, F., & Boatto, G. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 41(1), 1-24. [Link]

  • Ewald, A. H., & Maurer, H. H. (2005). New designer drug, 2,5-dimethoxy-4-propylthio-β-phenethylamine (2C-T-7): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 40(11), 1454-1465. [Link]

  • Nieddu, M., Baralla, E., Sodano, F., & Boatto, G. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]

  • Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. L. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152. [Link]

  • Wikipedia. (n.d.). 2C-H. Retrieved from [Link]

  • ChemBK. (n.d.). 2,5-DIMETHOXYPHENETHYLAMINE HCL. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. [Link]

  • Kim, J., Lee, J., Park, M., & Kim, J. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56(5), 1269-1275. [Link]

  • Halberstadt, A. W., Klein, L. M., Chatha, M., Valdizan, E. M., & Brandt, S. D. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 62(21), 9783-9797. [Link]

  • Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., & Kishi, T. (2002). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of forensic sciences, 47(4), 868-874. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

  • Khattak, S., Khattak, U., & Rehman, W. (2015). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ResearchGate. (2005). (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 3(3), 157-168. [Link]

  • Sharma, M. C. (2016). Forced degradation studies. MedCrave online. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research in Engineering and Science (IJRES), 11(4), 1-8. [Link]

  • Al-Assadi, F. M., & Al-Zehouri, J. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 10(4), 213. [Link]

  • Kumar, V., & Singh, A. (2023). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]

  • Patel, A. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research (IJSDR), 8(12), 354-360. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 2,5-Dimethoxyphenethylamine Hydrochloride

Introduction 2,5-Dimethoxyphenethylamine hydrochloride (2C-H HCl) is a key compound in neuropharmacological research. As with many amine hydrochloride salts, achieving desired concentrations in aqueous solutions can be a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dimethoxyphenethylamine hydrochloride (2C-H HCl) is a key compound in neuropharmacological research. As with many amine hydrochloride salts, achieving desired concentrations in aqueous solutions can be a significant experimental hurdle. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand and overcome the solubility challenges associated with 2C-H HCl, ensuring the accuracy and reproducibility of your experimental results.

Part 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is designed to provide immediate answers and actionable solutions to the most common solubility issues encountered with 2,5-Dimethoxyphenethylamine HCl.

Q1: I'm struggling to dissolve 2C-H HCl in my aqueous buffer. What are the initial troubleshooting steps?

Answer:

Initial difficulties in dissolving 2C-H HCl in aqueous solutions are common, especially at higher concentrations. The first step is to systematically address the physical factors that govern dissolution before moving to chemical modifications of the solvent.

Troubleshooting Workflow:

  • Verify Compound Purity: Always start with a high-purity compound and check the certificate of analysis. Impurities can significantly hinder solubility.

  • Incremental Heating: Gently warm the solution to 30–40°C with continuous stirring. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute.

  • Mechanical Agitation (Sonication): Use a bath sonicator to apply mechanical energy.[1] This helps to break apart powder aggregates and increases the surface area of the solute exposed to the solvent, thereby accelerating dissolution.[1][2]

  • pH Confirmation: As a hydrochloride salt, 2C-H HCl will form an acidic solution, which is favorable for the solubility of amines.[3][4] However, it's good practice to confirm that the pH of your final solution is not unexpectedly high due to other buffer components.

If these physical methods are insufficient, you are likely exceeding the intrinsic aqueous solubility of the compound, and a modification of the solvent system is necessary.

Caption: Initial troubleshooting workflow for 2C-H HCl dissolution.

Q2: My 2C-H HCl solution was clear at room temperature, but a precipitate formed after storing it in the refrigerator. Why did this happen, and how can it be prevented?

Answer:

This phenomenon is known as temperature-dependent precipitation or "crashing out." The solubility of most solid compounds, including 2C-H HCl, decreases as the temperature drops.[5] A solution that is stable at room temperature can become supersaturated when cooled, forcing the solute to precipitate out.[6]

Prevention and Remediation:

  • Lower Stock Concentration: The simplest prevention is to prepare a stock solution at a concentration that remains soluble even at 4°C.

  • Co-solvent Addition: Incorporating a water-miscible organic solvent can significantly lower the freezing point of the solution and increase the solubility of the solute, preventing precipitation at lower temperatures.[7][8]

  • Re-dissolving Precipitate: To rescue a precipitated solution, gently warm it back to room temperature and sonicate until it becomes clear again.[1] Before use, ensure it is fully re-dissolved to avoid inaccurate dosing.

Q3: What are the recommended solvents for preparing stock solutions of 2C-H HCl?

Answer:

For creating high-concentration stock solutions, the use of organic solvents is highly recommended. The choice of solvent depends on the experimental system's tolerance. Based on supplier data and common laboratory practice, the following solvents are effective.[9]

SolventReported Solubility of 2C-H HClRecommended Starting ConcentrationKey Considerations
DMSO 30 mg/mL[9]10-30 mg/mLExcellent for high-concentration stocks. Keep final assay concentration ≤0.5% to avoid cytotoxicity.[10][11][12]
Ethanol 20 mg/mL[9]10-20 mg/mLA good, less toxic alternative to DMSO for many cell-based assays.[11]
DMF 30 mg/mL[9]10-30 mg/mLSimilar to DMSO in solubilizing power but also carries concerns about cellular toxicity.[13]
PBS (pH 7.2) 10 mg/mL[9]≤10 mg/mLSuitable for direct use in many biological assays, but has the lowest solubilizing capacity.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing stable solutions of 2C-H HCl for various research applications.

Protocol 1: Preparation of a 10 mg/mL Aqueous Solution for Direct Use

This protocol is ideal for applications where organic solvents must be avoided. It relies on optimizing physical conditions to achieve dissolution in a physiologically relevant buffer.

Materials:

  • 2,5-Dimethoxyphenethylamine HCl

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Warming block or water bath

Procedure:

  • Weighing: Accurately weigh 10 mg of 2C-H HCl and transfer it to a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add 900 µL of PBS (pH 7.2) to the tube.

  • Vortexing: Secure the cap and vortex the tube vigorously for 1 minute to break up any clumps.

  • Heating and Agitation: Place the tube in a water bath or on a warming block set to 35°C for 10 minutes. Intermittently vortex the tube during this time.

  • Sonication: Transfer the tube to a bath sonicator and sonicate for 15 minutes. The solution should become clear.

  • Final Volume Adjustment: Allow the solution to cool to room temperature. Add the final 100 µL of PBS to reach the target volume of 1 mL.

  • Sterile Filtration (Optional): If for use in cell culture, filter the solution through a 0.22 µm syringe filter into a sterile tube.

Protocol 2: Preparation of a High-Concentration (30 mg/mL) DMSO Stock Solution

This protocol is the standard method for creating a concentrated stock solution for long-term storage and subsequent dilution into aqueous experimental media.

Principle:

DMSO is a polar aprotic solvent that is highly effective at dissolving a wide range of organic molecules, including both polar and nonpolar compounds.[10][14] This protocol ensures complete initial dissolution in DMSO before any contact with aqueous solutions, which prevents precipitation.

G cluster_0 High-Concentration Stock Preparation A Weigh 30 mg of 2C-H HCl into a sterile vial B Add 1.0 mL of pure, anhydrous DMSO A->B C Vortex and sonicate until solution is completely clear B->C D Solution is now ready for storage or serial dilution C->D

Caption: Workflow for preparing a 30 mg/mL 2C-H HCl stock in DMSO.

Procedure:

  • Weighing: Accurately weigh 30 mg of 2C-H HCl into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • DMSO Addition: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Complete Solubilization: Cap the vial and vortex thoroughly. If any particulates remain, sonicate until the solution is perfectly clear. This step is critical.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed as DMSO is hygroscopic.

  • Dilution for Use: When preparing working solutions, perform serial dilutions into your final aqueous buffer. This gradual reduction in DMSO concentration helps prevent the compound from precipitating out of the solution.[6]

Part 3: Mechanistic Insights and Scientific Principles

The Critical Role of the Hydrochloride Salt and pH

The solubility of 2,5-dimethoxyphenethylamine is dramatically enhanced by its conversion to a hydrochloride salt. This is a fundamental principle used for many amine-containing pharmaceuticals.[3][4][15][16]

  • Ionization: The free base form of 2C-H is an organic amine (R-NH₂), which is less polar and thus has low water solubility. In the presence of hydrochloric acid (HCl), the amine group is protonated to form an ammonium cation (R-NH₃⁺), with chloride (Cl⁻) as the counter-ion.[16]

  • Enhanced Polarity: This charge separation makes the salt form significantly more polar than the free base. Water, being a highly polar solvent, can more effectively solvate these charged ions, leading to a substantial increase in aqueous solubility.[16][17]

pKa and the Henderson-Hasselbalch Relationship

The equilibrium between the soluble, protonated form (R-NH₃⁺) and the less soluble, neutral free base (R-NH₂) is governed by the pKa of the amine and the pH of the solution.

R-NH₃⁺ ⇌ R-NH₂ + H⁺

pH = pKa + log ([R-NH₂] / [R-NH₃⁺])

To maintain solubility, the pH of the solution should be kept significantly lower than the pKa. At a physiological pH of 7.4, which is more than two pH units below the pKa of ~9.8, the compound will be over 99% in its protonated, more soluble form. This is why 2C-H HCl has good solubility in standard buffers like PBS.

G Solubility High Solubility Low Solubility State Protonated (R-NH₃⁺) Free Base (R-NH₂) State:f0->Solubility:f0 Leads to State:f1->Solubility:f1 Leads to pH_Scale pH_Scale pH_Scale:f0->State:f0 Favors pH_Scale:f1->State:f1 Favors

Caption: The relationship between pH, protonation state, and solubility.

References

  • Santa Cruz Biotechnology. (n.d.).
  • SWGDrug. (2005, August 22). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE.
  • PubChem. (n.d.). 2,5-Dimethoxyphenethylamine hydrochloride. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2,5-Dimethoxyphenethylamine hydrochloride CAS#: 3166-74-3.
  • Wikipedia. (n.d.). 2C-H.
  • Google Patents. (n.d.). Method for preparing an amine hydrochloride suspension.
  • Solubility of Things. (n.d.). Phenylethylamine.
  • Barsanti, P., et al. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH.
  • Benchchem. (n.d.). Troubleshooting poor solubility of Tetradecamethylcycloheptasiloxane in experiments.
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Hintzen, F., et al. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH.
  • Reddit. (2025, September 9). Tips needed for insoluble compound.
  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Childs, S. L., et al. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • ResearchGate. (2025, August 7). Solubility and dissolution enhancement strategies: Current understanding and recent trends.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
  • ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity?
  • ChemicalBook. (n.d.). 2,5-Dimethoxyphenethylamine CAS#: 3600-86-0.
  • Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • The Journal of Physical Chemistry B - ACS Publications. (2025, October 27). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein.
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • PMC - NIH. (n.d.).
  • American Chemical Society. (2023, May 22). 2-Phenylethylamine.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Reddit. (2024, October 25). DMSO vs. DMF for biological testing.
  • PMC - PubMed Central. (n.d.).
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Scribd. (n.d.).
  • Journal of Chromatography A. (2022, July 19). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis.

Sources

Optimization

Technical Support Center: LC-MS/MS Analysis of 2,5-Dimethoxyphenethylamine (2C-H)

Welcome to the technical support resource for the LC-MS/MS analysis of 2,5-Dimethoxyphenethylamine (2C-H). This guide is designed for researchers, forensic toxicologists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the LC-MS/MS analysis of 2,5-Dimethoxyphenethylamine (2C-H). This guide is designed for researchers, forensic toxicologists, and drug development professionals to navigate the complexities of analyzing this compound in biological matrices. Matrix effects are a significant challenge in LC-MS/MS bioanalysis, often leading to inaccurate and irreproducible results.[1][2] This center provides in-depth, experience-driven guidance to help you identify, troubleshoot, and mitigate these effects, ensuring the integrity and reliability of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the analysis of 2,5-Dimethoxyphenethylamine.

Q1: What are matrix effects and why are they a particular problem for 2C-H analysis?

A1: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., urine, blood, plasma).[1][3] This phenomenon can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which compromise quantitative accuracy.[1][3] Biological matrices are complex mixtures containing salts, proteins, lipids, and phospholipids that can significantly interfere with the ionization process at the mass spectrometer's source.[2][4]

2,5-Dimethoxyphenethylamine (2C-H), as a phenethylamine, is particularly susceptible for several reasons:

  • Analysis in Complex Matrices: 2C-H is often analyzed in challenging matrices like urine, blood, and hair, which are rich in interfering substances.[5]

  • Ionization Competition: In the widely used Electrospray Ionization (ESI) source, analytes must compete for charge on the surface of evaporating droplets to become gas-phase ions.[6] Endogenous matrix components, especially phospholipids from blood or plasma, are often present at much higher concentrations and can outcompete 2C-H for this charge, leading to significant ion suppression.[7]

  • Physicochemical Properties: With a predicted pKa of approximately 9.72 and a LogP value around 1.3-1.9, 2C-H is a basic and moderately hydrophobic compound.[8] These properties dictate its retention on reversed-phase columns, often causing it to co-elute with phospholipids and other matrix components that are not removed during simple sample preparation methods like "dilute-and-shoot".[9][10]

Q2: How can I know if my 2C-H analysis is suffering from matrix effects?

A2: Identifying matrix effects is a critical first step. Several methods can be employed:

  • Post-Column Infusion (Qualitative): This is a powerful diagnostic tool. A solution of 2C-H is continuously infused into the MS source after the analytical column. A blank matrix extract is then injected onto the LC system. Any dip or rise in the constant 2C-H signal indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[7]

  • Post-Extraction Spike Analysis (Quantitative): This is the most common method for quantifying the extent of matrix effects. You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a pure solvent.

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Regulatory guidelines often suggest that matrix effects should be within a ±15-25% range.[11]

  • Internal Standard (IS) Response Monitoring: A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects. Inconsistent IS peak areas across a batch of samples (standards, QCs, and unknowns) can be a strong indicator of variable matrix effects.

Q3: What are the most common sources of matrix effects in biological samples?

A3: The primary culprits depend on the matrix:

  • Plasma/Blood: Phospholipids are the most notorious cause of ion suppression in ESI.[8] These molecules have high concentrations and surface activity. Glycerophosphocholines, in particular, are often retained on C18 columns and can co-elute with a wide range of analytes.[7] Salts and proteins also contribute.

  • Urine: Urea, salts, and various organic acids are major sources of interference. While typically lower in phospholipids than plasma, the high variability in urine composition between individuals makes matrix effects unpredictable.[2][11]

  • Hair: The complex proteinaceous structure and potential for external contamination require extensive cleanup. Pigments like melanin and various lipids can cause significant matrix effects.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for common issues encountered during 2C-H analysis.

Issue 1: Low Analyte Recovery & Inconsistent Results
Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient Sample Cleanup 1. Optimize Sample Preparation: Simple protein precipitation or "dilute-and-shoot" methods are often insufficient for removing phospholipids and other interferences.[8] Action: Implement a more rigorous sample preparation technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Rationale: These techniques provide a more selective cleanup, separating 2C-H from the bulk of matrix components based on differing physicochemical properties.
Suboptimal SPE Method 1. Select the Right Sorbent: For 2C-H (a basic compound), a mixed-mode cation-exchange (MCX) sorbent is highly effective. Action: Use a sorbent that combines reversed-phase and strong cation exchange mechanisms. Rationale: At an acidic pH (e.g., acidified with formic or phosphoric acid), 2C-H will be protonated (positively charged) and strongly retained by the cation exchange group, while neutral and acidic interferences are washed away. The reversed-phase character helps retain the molecule and remove polar interferences like salts.[8] 2. Optimize Wash/Elution Solvents: Action: Use a multi-step wash protocol. First, an acidic aqueous wash to remove polar interferences. Second, an organic wash (e.g., methanol) to remove lipids. Finally, elute 2C-H with a basic organic solution (e.g., 5% ammonium hydroxide in methanol). Rationale: The basic elution buffer neutralizes the charge on 2C-H, releasing it from the cation exchange sorbent for collection.
Poor LLE Performance 1. Adjust pH: 2C-H is a basic compound. Action: Adjust the sample pH to >10 before extraction with a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). Rationale: At high pH, the amine group of 2C-H is deprotonated (neutral), increasing its partition into the organic solvent. 2. Back-Extraction: For even cleaner extracts, perform a back-extraction. Action: After the initial extraction, acidify the organic phase with a small volume of aqueous acid (e.g., 0.1M HCl). 2C-H will become charged again and move into the aqueous phase, leaving neutral lipid interferences behind in the organic layer. The final aqueous phase can then be injected.
Inappropriate Internal Standard 1. Use a Stable Isotope-Labeled (SIL) IS: An analog IS may have different extraction recovery and be affected differently by matrix effects. Action: If available, use 2,5-Dimethoxyphenethylamine-d3 (or similar). Rationale: A SIL-IS is the ideal choice as it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction.
Issue 2: Poor Peak Shape & Shifting Retention Times
Potential Cause Troubleshooting Steps & Scientific Rationale
Column Contamination 1. Implement Column Washing: Phospholipids and other matrix components can irreversibly bind to the analytical column, degrading performance over time.[8] Action: After each analytical batch, wash the column with a strong, less polar solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove strongly retained matrix components. 2. Use a Guard Column: Action: Install a guard column or an in-line filter before the analytical column. Rationale: This is a cost-effective way to protect the more expensive analytical column from fouling, as the guard column can be replaced frequently.
Matrix-Induced Chromatographic Shifts 1. Improve Sample Cleanup: High concentrations of matrix components can alter the local mobile phase environment on the column, affecting analyte retention.[5] Action: Employ a more effective sample preparation method as described in Issue 1. Rationale: Reducing the amount of co-injected matrix material is the most direct way to prevent these effects.[5]
Suboptimal Mobile Phase 1. Optimize Mobile Phase Composition: Ensure proper buffering and organic content. Action: Use a mobile phase containing a low concentration of an acid like formic acid (0.1% is common).[9] This ensures consistent protonation of 2C-H for good peak shape in reversed-phase chromatography. Rationale: For basic analytes, an acidic mobile phase suppresses the interaction of the protonated amine with residual silanols on the silica-based column, preventing peak tailing.

Part 3: Protocols & Methodologies

Workflow for Mitigating Matrix Effects

This workflow provides a systematic approach to developing a robust LC-MS/MS method for 2C-H.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A 1. Initial Assessment (Post-Column Infusion) B 2. Sample Prep Selection (SPE vs. LLE vs. PP) A->B Identify suppression zones C 3. Chromatographic Optimization (Column, Mobile Phase) B->C Select best cleanup D 4. Quantitative Evaluation (Post-Extraction Spike) C->D Transition to Validation E 5. Internal Standard Selection (SIL-IS Preferred) D->E Quantify matrix factor F 6. Full Validation (Accuracy, Precision, Recovery) E->F Ensure tracking G Result: Robust & Reliable 2C-H Method F->G

Caption: A systematic workflow for developing and validating an LC-MS/MS method for 2C-H, emphasizing matrix effect assessment.

Protocol 1: Mixed-Mode Solid Phase Extraction (SPE) for 2C-H in Urine

This protocol is designed based on the physicochemical properties of 2C-H (pKa ~9.72) for optimal cleanup.[8]

Materials:

  • Mixed-Mode Cation Exchange (e.g., MCX) SPE Cartridges (e.g., 30 mg/1 mL)

  • Urine sample

  • 2% Phosphoric Acid

  • Deionized Water

  • Methanol (LC-MS Grade)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (freshly prepared)

  • Vortex mixer, Centrifuge, SPE Manifold, Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 1 mL of 2% phosphoric acid. Vortex to mix. This step ensures that 2C-H is fully protonated (positively charged).

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of Deionized Water through the cartridge. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Pass 1 mL of 2% phosphoric acid in water through the cartridge. This removes salts and other highly polar matrix components.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of Methanol through the cartridge. This removes less polar interferences like some lipids.

  • Dry Sorbent: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove residual wash solvents.

  • Elute: Add 1 mL of the Elution Solvent (5% NH4OH in Methanol) to the cartridge. The basic solution neutralizes the charge on 2C-H, releasing it from the sorbent. Collect the eluate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizing Ion Suppression

The following diagram illustrates how phospholipids, common in plasma samples, interfere with the ionization of 2C-H in the ESI source.

IonSuppression Mechanism of Ion Suppression by Phospholipids (PL) cluster_source ESI Droplet Surface cluster_gasphase Gas Phase (To Mass Analyzer) Analyte 2C-H (+) Gas_Analyte 2C-H (+) Analyte->Gas_Analyte Ion Evaporation (Suppressed) PL1 PL (+) Gas_PL1 PL (+) PL1->Gas_PL1 Dominant Ion Evaporation PL2 PL (+) Gas_PL2 PL (+) PL2->Gas_PL2 High Concentration PL3 PL (+) PL4 PL (+)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Affinity: 2,5-Dimethoxyphenethylamine (2C-H) vs. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the receptor binding affinities of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H) and its bromina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the receptor binding affinities of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H) and its brominated analogue, 2C-B. By synthesizing experimental data from authoritative sources, this document aims to elucidate the pharmacological distinctions that underpin their differing psychoactive profiles.

Introduction: A Tale of Two Phenethylamines

The 2C family of psychedelic phenethylamines, first extensively synthesized and documented by Alexander Shulgin, represents a significant area of neuropharmacological research.[1] At the core of this family is 2,5-Dimethoxyphenethylamine (2C-H), the parent compound from which other members, such as the more widely known 2C-B, are derived.[2] 2C-B, or 4-bromo-2,5-dimethoxyphenethylamine, is recognized for its hallucinogenic, mild stimulant, and entactogenic-like effects.[3] In contrast, 2C-H is generally considered to have minimal to no significant psychoactive effects on its own, a difference largely attributable to their distinct receptor interaction profiles.[2]

The primary molecular targets for these compounds are the serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are heavily implicated in the mechanism of action of classic psychedelics.[4] This guide will delve into the quantitative differences in their binding affinities for these key receptors, providing a molecular basis for their divergent pharmacological activities.

Quantitative Receptor Affinity Comparison

The binding affinity of a ligand for a receptor is a critical measure of their interaction strength, typically expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50). A lower value indicates a higher affinity or potency. The available data clearly demonstrates that the addition of a bromine atom at the 4-position of the phenyl ring dramatically alters the compound's interaction with serotonin receptors.

CompoundReceptorAffinity (Ki, nM)Potency (EC50, nM)Efficacy (Emax)Reference(s)
2C-H 5-HT1A70--[2]
5-HT2A1,600 - 3,000-Low[2][5]
5-HT2B--Partial Agonist[2]
5-HT2C--Partial Agonist[2]
2C-B 5-HT2A-1.2 - 9.089% - 101%[3][6]
5-HT2B-1397%[3]
5-HT2C-0.6398%[3]

Analysis of Affinity Data:

The data unequivocally shows that 2C-B is a potent partial agonist at 5-HT2A and 5-HT2C receptors , with EC50 values in the low nanomolar range.[3] In stark contrast, 2C-H exhibits significantly lower affinity for the 5-HT2A receptor , with Ki values in the micromolar range, indicating a much weaker interaction.[2] While 2C-H does show some affinity for the 5-HT1A receptor, its interaction with the key psychedelic target, 5-HT2A, is markedly diminished compared to 2C-B.[2]

Interestingly, some studies have characterized 2C-B and other related phenethylamines as 5-HT2A receptor antagonists or low-efficacy partial agonists in certain experimental systems, such as Xenopus laevis oocytes.[4][5] This highlights the complexity of functional activity and how it can be influenced by the specific cellular environment and signaling pathways being measured. However, the general consensus from multiple studies points to 2C-B's role as a potent partial agonist at 5-HT2 receptors, which is consistent with its psychoactive effects.[3]

Experimental Methodology: Unveiling Receptor Interactions

The determination of receptor binding affinities is a cornerstone of pharmacological research. The most common and robust method employed for this purpose is the radioligand binding assay .[7][8] This technique allows for the direct measurement of a ligand's ability to bind to a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Homogenize tissue or cultured cells expressing the receptor of interest in lysis buffer. prep2 Centrifuge to pellet cell membranes. prep1->prep2 prep3 Resuspend and wash the membrane pellet. prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay). prep3->prep4 assay1 Incubate membranes with a radiolabeled ligand (e.g., [125I]DOI) and varying concentrations of the unlabeled test compound (2C-H or 2C-B). prep4->assay1 assay2 Allow the reaction to reach equilibrium. assay1->assay2 sep1 Rapidly filter the mixture to separate bound from unbound radioligand. assay2->sep1 sep2 Wash filters to remove non-specifically bound radioligand. sep1->sep2 sep3 Measure radioactivity of the filters using a scintillation counter. sep2->sep3 analysis1 Plot the percentage of specific binding against the log concentration of the test compound. sep3->analysis1 analysis2 Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding). analysis1->analysis2 analysis3 Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd). analysis2->analysis3

Fig. 1: Generalized workflow for a competitive radioligand binding assay.
  • Membrane Preparation :

    • Harvest cells stably expressing the human 5-HT2A receptor or dissect brain tissue known to have high receptor density (e.g., cortex).

    • Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing protease inhibitors.[9]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[9]

  • Binding Reaction :

    • In a 96-well plate, add the prepared membranes to each well.[9]

    • Add a fixed concentration of a high-affinity 5-HT2A receptor radioligand (e.g., [125I]DOI).[10]

    • Add increasing concentrations of the unlabeled test compound (2C-H or 2C-B).

    • For determining non-specific binding, a separate set of wells will contain a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Separation and Counting :

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity (Kd) of the radioligand used.[11]

Downstream Signaling Pathways

The interaction of an agonist like 2C-B with the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Release ca2->pkc Activates cellular_response Cellular Response (e.g., neuronal excitation) pkc->cellular_response Phosphorylates targets ligand 2C-B ligand->receptor Binds

Fig. 2: Simplified 5-HT2A receptor signaling pathway via Gq/11.

Upon binding of 2C-B, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). Both DAG and the increased intracellular Ca2+ concentration work together to activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses that are thought to underlie the psychedelic experience. The significantly lower affinity of 2C-H for the 5-HT2A receptor means that it is much less effective at initiating this signaling cascade, explaining its lack of psychedelic effects.

Conclusion

The comparison between 2,5-Dimethoxyphenethylamine hydrochloride (2C-H) and 2C-B provides a classic example of structure-activity relationships in pharmacology. The simple addition of a bromine atom at the 4-position of the phenethylamine backbone dramatically increases the compound's affinity and potency as a partial agonist at the 5-HT2A and 5-HT2C receptors. This enhanced interaction is the primary determinant of 2C-B's psychoactive properties. For researchers in drug development, this case study underscores the profound impact that subtle molecular modifications can have on receptor binding and subsequent physiological effects, offering valuable insights for the rational design of novel therapeutics targeting the serotonergic system.

References

  • 2C-B - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • López-Giménez, J. F., González-Maeso, J., & García-España, E. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167–1174. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 221–229. [Link]

  • Khan, S. M. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. [Link]

  • 2C (psychedelics) - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 21, 2026, from [Link]

  • Luethi, D., & Liechti, M. E. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 11, 589886. [Link]

  • 2C-B - PsychonautWiki. (n.d.). Retrieved January 21, 2026, from [Link]

  • Zuba, D., Byrska, B., & Maciów-Głab, M. (2011). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature. Forensic Science International, 208(1-3), 1–7. [Link]

  • 2C-H - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Holze, F., Geyer, M. A., Vizeli, P., & Liechti, M. E. (2023). Assessment of the Acute Effects of 2C-B vs. Psilocybin on Subjective Experience, Mood, and Cognition. Neuropsychopharmacology, 48(7), 1106–1113. [Link]

  • Guedes, H. M., et al. (2023). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Molecules, 28(14), 5434. [Link]

  • βk-2C-B - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Khan, S. M., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]

  • López-Giménez, J. F., et al. (2004). Figure 3: 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT... ResearchGate. [Link]

  • 2,5-Dimethoxy-4-(n)-propylthiophenethylamine. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Giroud, C., et al. (1998). 2C-B: A New Psychoactive Phenylethylamine Recently Discovered in Ecstasy Tablets Sold on the Swiss Black Market. Journal of Analytical Toxicology, 22(5), 345–354. [Link]

  • López-Giménez, J. F., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT 2A receptor antagonists in Xenopus laevis oocytes. ResearchGate. [Link]

  • Zhang, Y., & Liu, S. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]

  • Pottie, E., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Pharmacology & Translational Science, 5(8), 693–707. [Link]

  • Braden, M. R., et al. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 51(6), 1109–1119. [Link]

  • 2C-Bu - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of 2,5-Dimethoxyphenethylamine and Mescaline: A Guide for Researchers

This guide provides a detailed comparative analysis of 2,5-Dimethoxyphenethylamine (2C-H) and the classic psychedelic, mescaline. Designed for researchers, scientists, and drug development professionals, this document de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 2,5-Dimethoxyphenethylamine (2C-H) and the classic psychedelic, mescaline. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, pharmacodynamics, pharmacokinetics, and in-vivo effects of these two structurally related phenethylamines. By synthesizing available experimental data and providing detailed methodologies, this guide aims to be a valuable resource for understanding the nuanced differences between these compounds and to inform future research endeavors.

Introduction

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic compound found in several cactus species, most notably Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[1] Its use in religious and spiritual ceremonies dates back centuries. In contrast, 2,5-Dimethoxyphenethylamine (2C-H) is a synthetic phenethylamine and the parent compound of the 2C-x family of psychedelic drugs.[1][2] First synthesized in 1932, 2C-H is not known for significant psychoactive effects in humans, largely believed to be due to its metabolic instability.[1][2][3] However, its unique pharmacological profile and its role as a precursor to a wide range of psychoactive compounds make it a subject of scientific interest.[1][3] This guide will explore the key differences and similarities between these two molecules, providing a comprehensive overview based on current scientific literature.

Chemical and Structural Properties

Both mescaline and 2C-H belong to the phenethylamine class of compounds. The primary structural difference lies in the substitution pattern of the methoxy groups on the phenyl ring. Mescaline possesses three methoxy groups at the 3, 4, and 5 positions, while 2C-H has two methoxy groups at the 2 and 5 positions.[1][2] This seemingly subtle difference in chemical structure leads to significant variations in their pharmacological activity.

Caption: Chemical structures of Mescaline and 2,5-Dimethoxyphenethylamine (2C-H).

Pharmacodynamics: A Tale of Two Affinities

The primary molecular target for classic psychedelics is the serotonin 2A receptor (5-HT2A).[[“]] Agonism at this receptor is believed to mediate the characteristic hallucinogenic effects of these compounds. While both mescaline and 2C-H interact with serotonergic receptors, their binding affinities and functional activities show notable differences.

Mescaline is a partial agonist at 5-HT2A and 5-HT2C receptors, with its psychedelic effects primarily attributed to its action on the 5-HT2A receptor.[[“]][5] Interestingly, its affinity for the 5-HT1A receptor is higher than for the 5-HT2A receptor.[5]

2C-H also demonstrates affinity for several serotonin receptors. It acts as a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, although its potency is considerably lower than other members of the 2C family.[2] Notably, 2C-H has a higher affinity for the 5-HT1A receptor compared to other 2C compounds.[2] One study conducted in Xenopus laevis oocytes reported that 2C-H acts as a selective 5-HT2A receptor antagonist, a finding that warrants further investigation in mammalian systems to fully elucidate its functional profile.[6]

ReceptorMescaline (Ki, nM)2C-H (Ki, nM)
5-HT1A ~70[2]70[2]
5-HT2A ~1600-3000[2]1,600–3,000[2]
5-HT2C ~4320[5]High affinity (<1µM)[3]

Table 1: Comparative Receptor Binding Affinities (Ki) of Mescaline and 2C-H. Data presented as nanomolar (nM) concentrations. Lower values indicate higher affinity.

Serotonin 2A (5-HT2A) Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/G11 protein. Upon agonist binding, this G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events is central to the cellular response to 5-HT2A activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Mescaline / 2C-H) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of mescaline and 2C-H are markedly different, primarily due to their susceptibility to metabolism by monoamine oxidase (MAO).

Mescaline is readily absorbed after oral administration, with an oral bioavailability of at least 53%.[7] It is primarily metabolized via oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPA).[3] A significant portion of mescaline is excreted unchanged in the urine.[3] The elimination half-life of mescaline is approximately 3.6 hours.[7]

2,5-Dimethoxyphenethylamine (2C-H) is believed to be extensively metabolized by MAO during first-pass metabolism, which is thought to be the reason for its lack of significant oral psychoactivity in humans.[1][3] Interestingly, 2C-H has been identified as a potent inhibitor of MAO-B.[3] Due to its rapid metabolism, detailed pharmacokinetic parameters for 2C-H in humans are not well-established.

ParameterMescaline2,5-Dimethoxyphenethylamine (2C-H)
Oral Bioavailability ≥ 53%[7]Likely low due to first-pass metabolism[1][3]
Primary Metabolism Oxidative deamination to TMPA[3]Oxidative deamination by MAO[1][3]
Elimination Half-life ~3.6 hours[7]Unknown in humans
MAO Interaction SubstratePotent MAO-B inhibitor[3]

Table 2: Comparative Pharmacokinetic Parameters.

In-Vivo Effects and Behavioral Pharmacology

The differing pharmacodynamic and pharmacokinetic profiles of mescaline and 2C-H translate to distinct in-vivo effects.

Mescaline induces a classic psychedelic state in humans, characterized by visual and auditory hallucinations, altered thought processes, and changes in perception. In animal models, these effects are correlated with behaviors such as the head-twitch response (HTR), which is considered a proxy for 5-HT2A receptor activation.[5][8] The behavioral effects of mescaline are primarily mediated by the 5-HT2A receptor, with some contribution from the 5-HT2C receptor.[5]

2,5-Dimethoxyphenethylamine (2C-H) has very limited data on its in-vivo effects in humans. In rodents, it has been shown to produce some visual and auditory changes, but it is significantly less potent than other 2C compounds.[2] Notably, it did not affect prepulse inhibition, a measure of sensorimotor gating that is often disrupted by psychedelics.[2] Its ability to induce the HTR is also reportedly weaker than that of its 4-substituted analogs.[9]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in-vitro assays used to characterize the pharmacodynamics of these compounds.

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]ketanserin)

  • Non-specific binding control (e.g., unlabeled ketanserin or another high-affinity 5-HT2A ligand)

  • Test compounds (mescaline, 2C-H) at various concentrations

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membranes (typically 50-100 µg of protein)

    • Radioligand at a concentration near its Kd value.

    • Either buffer (for total binding), non-specific binding control (at a high concentration, e.g., 10 µM), or the test compound at varying concentrations.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare 5-HT2A Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate Assay (Membranes, Radioligand, Test Compound) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Add Scintillation Fluid and Measure Radioactivity filter_wash->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a 5-HT2A radioligand binding assay.

Protocol 2: 5-HT2A Receptor Calcium Flux Functional Assay

This protocol measures the functional activity of a test compound by quantifying changes in intracellular calcium concentration, a downstream effect of Gq-coupled 5-HT2A receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compounds (mescaline, 2C-H) at various concentrations

  • Positive control agonist (e.g., serotonin)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the HEK293-5-HT2A cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for approximately one hour to allow the cells to take up the dye.

  • Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Compound Addition: Using the plate reader's injection system, add the test compounds or the positive control agonist to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: For each concentration of the test compound, determine the peak fluorescence response. Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Discussion and Future Directions

This comparative analysis highlights the significant impact of subtle structural modifications on the pharmacological profiles of phenethylamines. Mescaline, with its 3,4,5-methoxy substitution pattern, is a well-characterized psychedelic with a known safety profile and a long history of human use. Its primary mechanism of action is through 5-HT2A receptor agonism.

In contrast, 2,5-Dimethoxyphenethylamine (2C-H) represents an intriguing case. Its 2,5-methoxy substitution is a key feature of the potent 2C-x family of psychedelics, yet 2C-H itself is largely inactive orally, likely due to rapid metabolism by MAO.[1][3] Its notable MAO-B inhibitory activity and its potential for anti-inflammatory effects via the 5-HT2A receptor suggest that 2C-H and its derivatives may have therapeutic potential beyond psychoactivity.[3] The conflicting reports of its functional activity at the 5-HT2A receptor (partial agonism vs. antagonism) underscore the need for further research using standardized, mammalian-based assay systems.[2][6]

Future research should focus on:

  • Detailed Pharmacokinetic Studies of 2C-H: Elucidating the metabolic fate of 2C-H in vivo is crucial to understanding its lack of oral activity and its potential for drug-drug interactions, especially given its MAO-B inhibitory properties.

  • Comprehensive In-Vivo Behavioral Characterization: Direct comparative studies of mescaline and 2C-H in animal models, including head-twitch response and drug discrimination assays, would provide a clearer picture of their relative in-vivo potency and behavioral effects.

  • Exploration of Therapeutic Potential: The anti-inflammatory properties of 2C-H warrant further investigation for potential applications in inflammatory and autoimmune disorders.

By continuing to explore the structure-activity relationships of these and other phenethylamines, the scientific community can gain deeper insights into the complex pharmacology of psychedelic compounds and unlock their potential for novel therapeutic interventions.

References

  • 2C-H - Psychedelic Science Review.

  • 2C-H - Wikipedia.

  • 2C-H - PsychonautWiki.

  • Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants - PubMed.

  • Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv.

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed Central.

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC - NIH.

  • 2C-H - chemeurope.com.

  • The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC - PubMed Central.

  • Head-twitch response - Wikipedia.

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology.

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed.

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays.

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications - MDPI.

  • 2C (psychedelics) - Wikipedia.

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC - PubMed Central.

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery.

  • Discriminative-Stimulus Effects of Second Generation Synthetic Cathinones in Methamphetamine-Trained Rats - PMC - NIH.

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.

  • Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor? - Consensus.

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR.

  • 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery.

  • 2C-Bu - Wikipedia.

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central.

  • Serotonin 2C receptors are also important in head-twitch responses in male mice | Request PDF.

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed Central.

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists.

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed.

  • CALCIUM FLUX PROTOCOL.

  • Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors - bioRxiv.

  • (PDF) Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors.

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PubMed Central.

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists.

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - edoc.

  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases | Request PDF.

  • The rise (and fall?) of drug discrimination research - PMC - PubMed Central.

  • Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N -Benzylphenethylamine 5-HT 2A Serotonin Receptor Agonist Ligands | Request PDF.

Sources

Validation

A Senior Application Scientist's Guide to Method Validation for the Analysis of 2,5-Dimethoxyphenethylamine Hydrochloride (2C-H): A Comparative Approach

Welcome to a detailed comparison guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the validation of analytical methods for the detection of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparison guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the validation of analytical methods for the detection of 2,5-Dimethoxyphenethylamine hydrochloride (2C-H). Moving beyond a simple checklist of procedures, this guide delves into the scientific rationale behind methodological choices, comparing two cornerstone analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Our objective is to equip you with the expertise to not only perform these validations but to understand and justify them, ensuring data integrity and regulatory compliance.

Pillar 1: The Indispensable Framework of Method Validation

Before any analytical method can be reliably deployed for routine use, it must undergo a rigorous validation process. This process is a cornerstone of quality assurance, demonstrating scientifically that the method is suitable for its intended purpose.[1][2] The globally recognized framework for this process is provided by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology".[3][4] This guideline establishes the key performance parameters that must be investigated.[5]

The core directive of validation is to build a self-validating system—a method that has been so thoroughly tested that its results are inherently trustworthy. This involves challenging the method under various conditions to define its capabilities and limitations. Let's dissect the essential validation parameters:

  • Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In essence, it proves the method can distinguish the target analyte from everything else in the sample.

  • Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: This parameter measures the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material) and comparing the measured value to the certified value.

  • Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (an inter-laboratory trial).

  • Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7] It is the concentration at which a signal can be reliably distinguished from the background noise.[8]

  • Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8][9]

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage.

Pillar 2: A Comparative Analysis of Core Methodologies

The choice of analytical technique is driven by the chemical nature of the analyte and the intended application of the method. For 2C-H, a phenethylamine, two powerful and common techniques are HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of compounds in various matrices.[10] For phenethylamines like 2C-H, it offers a robust and reliable analytical solution.[11][12]

Scientific Rationale for Method Development:

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 2C-H, a reversed-phase method is ideal. The molecule, being moderately polar, will be retained on a non-polar C18 column and eluted with a polar mobile phase (a mixture of water/buffer and an organic solvent like acetonitrile).

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for this type of analysis due to its excellent resolving power and stability.[10]

  • Mobile Phase Optimization: The primary amine group in 2C-H can cause peak tailing on silica-based columns. To counteract this, the mobile phase should be buffered to a slightly acidic pH (e.g., pH 3-4 with phosphate or formate buffer). This ensures the amine is consistently protonated, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier used to control the retention time.

  • Detection: 2C-H possesses a benzene ring, which is a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (typically around 270-280 nm for phenethylamines) provides good sensitivity.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for confirmatory analysis due to its exceptional specificity.[14] It couples the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.

Scientific Rationale for Method Development:

  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio, and detects them. The resulting mass spectrum is a molecular "fingerprint" that allows for definitive identification.

  • The Critical Role of Derivatization: Primary amines like 2C-H are polar and have active hydrogens, which can lead to poor peak shape and thermal degradation in a hot GC inlet. Derivatization is therefore a crucial step to improve its chromatographic behavior.[15] Reacting 2C-H with a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) replaces the active hydrogens with non-polar trifluoroacetyl groups. This increases the molecule's volatility and thermal stability, resulting in sharp, symmetrical peaks.

  • Column Selection: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms or HP-5ms), is ideal for separating the derivatized 2C-H from other sample components.

  • MS Detection: The mass spectrometer can be operated in two modes:

    • Full Scan Mode: The detector scans a wide range of mass-to-charge ratios, providing a complete mass spectrum. This is excellent for identifying unknown compounds.

    • Selected Ion Monitoring (SIM) Mode: The detector is programmed to only monitor a few specific, characteristic ions of the target analyte. This dramatically increases sensitivity and is the preferred mode for quantification.

Performance Comparison: HPLC-UV vs. GC-MS
Validation ParameterHPLC-UVGC-MS
Specificity Good. Based on retention time. Potential for interference from co-eluting compounds with similar UV spectra.Excellent. Based on both retention time and a unique mass spectrum ("fingerprint"). Considered confirmatory.
Sensitivity (LOD/LOQ) Good. Typically in the low ng/mL to µg/mL range.[13]Excellent. Especially in SIM mode, can reach pg/mL levels.
Sample Preparation Simple. Often "dilute and shoot" for clean samples. Filtration is usually sufficient.More Complex. Requires extraction and a mandatory derivatization step, adding time and potential for error.
Linearity & Range Excellent. Typically shows good linearity over 2-3 orders of magnitude.Excellent. Also shows good linearity over several orders of magnitude.
Precision & Accuracy High. Typically achieves %RSD < 2% and recovery of 98-102%.High. Can achieve similar precision and accuracy to HPLC.
Cost & Throughput Lower instrument cost. Higher throughput due to simpler sample preparation.Higher instrument cost. Lower throughput due to more complex sample preparation.
Best Application Quantitative analysis, quality control, routine screening, purity testing.Confirmatory identification, forensic analysis, trace-level impurity analysis, metabolomic studies.

Pillar 3: Practical Application & Protocols

Trustworthy data comes from well-defined and controlled procedures. Before any analysis, the chromatographic system must pass a System Suitability Test (SST) .[16][17][18] This is a non-negotiable step. An SST solution (a standard of 2C-H at a known concentration) is injected multiple times (typically 5 or 6) at the beginning of an analytical run.[19][20] Key parameters like peak area repeatability (%RSD), retention time stability, peak tailing, and column efficiency are evaluated against pre-defined acceptance criteria (e.g., %RSD < 2.0%).[17] If the system fails the SST, all subsequent data is invalid until the issue is resolved.[17]

Detailed Experimental Protocol: HPLC-UV Method
  • Reagent & Standard Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2,5-Dimethoxyphenethylamine HCl reference standard and dissolve in 10 mL of mobile phase.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detector: 275 nm.

  • Analysis Sequence:

    • Perform System Suitability Test (6 injections of a mid-level standard).

    • Inject a blank (mobile phase).

    • Inject the calibration standards from lowest to highest concentration.

    • Inject samples.

    • Inject a check standard every 10-20 samples to verify system stability.

Detailed Experimental Protocol: GC-MS Method
  • Sample Preparation (Extraction & Derivatization):

    • Extraction: For a urine sample, perform a liquid-liquid extraction. Adjust 1 mL of urine to pH 9-10 with NaOH. Add 3 mL of ethyl acetate, vortex, and centrifuge. Transfer the organic layer to a clean tube.

    • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of ethyl acetate to the dry residue. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • Instrumental Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C, Splitless mode.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized 2C-H (e.g., m/z 151, 194, 291).

Visualizing the Workflow

To better understand the logical flow of these processes, diagrams are essential.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Reporting Dev Method Development & Optimization Proto Define Validation Protocol & Acceptance Criteria Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LODQ LOD & LOQ Prec->LODQ Robust Robustness LODQ->Robust Analysis Data Analysis & Statistical Evaluation Robust->Analysis Report Final Validation Report Analysis->Report

Caption: A generalized workflow for analytical method validation, from initial development to the final report, based on ICH guidelines.

Sample_Preparation_Comparison cluster_HPLC HPLC-UV Workflow cluster_GCMS GC-MS Workflow h_start Sample h_dilute Dilute with Mobile Phase h_start->h_dilute h_filter Filter (0.45 µm) h_dilute->h_filter h_inject Inject h_filter->h_inject g_start Sample g_extract Liquid-Liquid Extraction g_start->g_extract g_evap Evaporate to Dryness g_extract->g_evap g_deriv Derivatize (e.g., with MBTFA) g_evap->g_deriv g_inject Inject g_deriv->g_inject

Caption: Comparison of sample preparation workflows for HPLC-UV (simple) versus GC-MS (complex) for 2C-H analysis.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of 2,5-Dimethoxyphenethylamine HCl, but their strengths are suited to different applications.

  • HPLC-UV is the method of choice for routine quantitative analysis , such as in a quality control setting for raw material testing or formulation assays. Its high throughput, lower operational cost, and simpler sample preparation make it highly efficient for analyzing a large number of samples where the identity of the analyte is already known.

  • GC-MS is the indispensable tool for unequivocal identification and confirmation . Its superior specificity makes it essential for forensic toxicology, stability studies where unknown degradation products may appear, and as a reference method to validate other techniques. While more labor-intensive, the certainty of its results is unparalleled.

References

  • Vertex AI Search. (n.d.). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.
  • Slideshare. (n.d.). System suitability testing.
  • PubMed. (1990). Chromatographic System Suitability Tests--What Should We Be Using?
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods.
  • LCGC. (2022). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography.
  • ICH. (n.d.). Quality Guidelines.
  • BioProcess International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • NIH. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation.
  • USAMV. (n.d.). the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • PubMed. (n.d.). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry.
  • Oxford Academic. (n.d.). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA.
  • PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of 3,4-Dimethoxy-beta-methylphenethylamine.
  • West Virginia University. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria.
  • PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species.
  • UNODC. (n.d.). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA.
  • PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine.
  • ResearchGate. (2025). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatographymass Spectrometry.
  • Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • ResearchGate. (n.d.). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.
  • PubMed. (n.d.). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.

Sources

Comparative

A Senior Application Scientist’s Guide to Confirming the Purity of 2,5-Dimethoxyphenethylamine Hydrochloride via Quantitative NMR (qNMR)

We will focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method that offers distinct advantages over more common chromatographic techniques.[1][2] This guide is structur...

Author: BenchChem Technical Support Team. Date: February 2026

We will focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method that offers distinct advantages over more common chromatographic techniques.[1][2] This guide is structured not as a rigid set of instructions, but as a logical workflow that explains the causality behind each experimental choice, ensuring a self-validating and robust analytical system.

The Principle of qNMR: An Absolute Measurement

Unlike chromatographic methods that often rely on comparing a sample's response to a calibration curve of the same compound, qNMR is a primary ratio method.[3][4] The foundational principle is elegantly simple: the area under an NMR peak (its integral) is directly proportional to the number of atomic nuclei contributing to that signal .[4]

By co-dissolving a precisely weighed amount of the analyte (2,5-Dimethoxyphenethylamine HCl) with a precisely weighed amount of an internal standard—a stable compound of known high purity—we can use the ratio of their NMR signal integrals to calculate the absolute purity of the analyte.[5]

We primarily use ¹H NMR (proton NMR) for this task due to the proton's near 100% natural abundance and high gyromagnetic ratio, which provides the highest sensitivity among common NMR-active nuclei.[6] The purity (P) of the analyte can be determined using the following master equation:

Panalyte = ( Ianalyte / Istd ) &times; ( Nstd / Nanalyte ) &times; ( Manalyte / Mstd ) &times; ( mstd / manalyte ) &times; Pstd

Where:

  • I = Integral area of the NMR signal

  • N = Number of protons giving rise to the selected signal

  • M = Molar mass

  • m = Mass weighed

  • P = Purity of the standard (usually provided in its certificate of analysis)

The qNMR Experimental Protocol: A System of Checks and Balances

A successful qNMR experiment is a chain of carefully controlled steps. A failure in any one link compromises the integrity of the final result.

Part A: Method Planning and Sample Preparation

This is the most critical phase. The choices made here dictate the accuracy of the entire experiment.

Causality Behind Key Choices:

  • Internal Standard Selection: The standard is our anchor for quantification. It must be non-reactive with the analyte and solvent, possess high purity (certified if possible), and have simple, sharp signals that do not overlap with any analyte signals.[4][7] For 2,5-Dimethoxyphenethylamine HCl, which is soluble in D₂O, Maleic Acid or Dimethyl Sulfone are excellent choices.

  • Solvent Selection: Complete dissolution of both the analyte and the standard is non-negotiable.[6][7] Incomplete dissolution is a primary source of error. For the hydrochloride salt form, Deuterium Oxide (D₂O) is the logical choice. Using a high-purity deuterated solvent minimizes interfering signals.

  • Weighing Accuracy: The purity calculation is a ratio of masses. Therefore, any inaccuracy in weighing directly translates to an error in the final purity value. Using a calibrated microbalance (readability of at least 0.01 mg) is essential.[6] To mitigate static interference, which can significantly affect readings, use an anti-static device and avoid plastic weighing boats.[6]

Experimental Workflow: Sample Preparation

G cluster_weigh Accurate Weighing weigh_analyte Weigh Analyte (e.g., 15-20 mg) dissolve Quantitatively transfer both solids to a single vial weigh_analyte->dissolve weigh_std Weigh Internal Std. (e.g., 5-10 mg Maleic Acid) weigh_std->dissolve add_solvent Add deuterated solvent (e.g., 0.7 mL D₂O) dissolve->add_solvent vortex Vortex thoroughly until all solids are fully dissolved. Visually inspect for clarity. add_solvent->vortex transfer Transfer solution to a high-quality NMR tube vortex->transfer

Figure 1: Workflow for qNMR sample preparation.
Part B: NMR Data Acquisition

The goal here is to acquire a spectrum that is a true and accurate representation of the sample composition. This requires specific parameter choices that differ from standard qualitative NMR.

Causality Behind Key Parameters:

  • Relaxation Delay (d1): This is arguably the most critical acquisition parameter for quantification. Protons require time to return to their equilibrium state after being pulsed. If the next pulse occurs before they have fully "relaxed," the resulting signal intensity will be diminished and non-quantitative. The relaxation delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in both the analyte and the standard. For small molecules, a conservative delay of 30-60 seconds is often sufficient.

  • Signal-to-Noise (S/N) Ratio: Accurate integration requires a high S/N. A low S/N introduces significant error into the integral calculation. An S/N ratio of at least 250:1 is recommended for an integration error of less than 1%.[8] This is achieved by increasing the number of scans.

  • Receiver Gain: The receiver gain must be set correctly to avoid "clipping" the top of intense peaks (like the residual solvent peak), which would make all other signals non-quantitative.[6] Most modern spectrometers can automate this process (e.g., using rga on Bruker systems).

Experimental Workflow: Data Acquisition

G insert_sample Insert NMR tube into spectrometer lock_shim Lock and Shim on D₂O signal insert_sample->lock_shim set_gain Set Receiver Gain (Avoid clipping) lock_shim->set_gain set_params Set Quantitative Parameters (90° pulse, d1 ≥ 30s) set_gain->set_params acquire Acquire Data (Set scans for S/N > 250:1) set_params->acquire

Figure 2: Key steps in quantitative NMR data acquisition.
Part C: Data Processing and Purity Calculation

Careful and consistent data processing is essential to extract accurate integral values.

Causality Behind Processing Steps:

  • Phase and Baseline Correction: An uncorrected phase or a distorted baseline will lead to significant integration errors.[8] While automatic routines can be a good starting point, manual fine-tuning of both phase and baseline is mandatory for high-accuracy work. The baseline should be perfectly flat across the entire spectrum.

  • Integration: The integral regions must encompass the entire peak, including the "tails." A common rule of thumb is to integrate a region approximately 20-30 times the width of the peak at half-height.[6] The same integration width should be used for all relevant peaks if possible.

Experimental Workflow: Data Processing & Analysis

G process Apply Fourier Transform (LB=0.3 Hz) phase Manually adjust Phase for all peaks process->phase baseline Apply Baseline Correction (Ensure flatness) phase->baseline integrate Integrate selected analyte and standard signals baseline->integrate calculate Calculate Purity using the master equation integrate->calculate

Figure 3: Post-acquisition data processing workflow.

Data Interpretation for 2,5-Dimethoxyphenethylamine HCl

A standard ¹H NMR spectrum of 2,5-Dimethoxyphenethylamine HCl in D₂O will show characteristic signals. For the purity calculation, we must select well-resolved signals from both the analyte and the internal standard that are free from any overlap with impurity or solvent signals.

Proton Assignment Expected Chemical Shift (δ) in D₂O Multiplicity Integration (N) Comments
Ar-H (3 positions)~6.9 - 7.2 ppmMultiplet3Aromatic protons. May be complex.
-O-CH₃ (2 groups)~3.8 ppmSinglet6Good choice for integration. Typically sharp and well-resolved.
Ar-CH₂ -~3.2 ppmTriplet2Methylene protons adjacent to the aromatic ring.
-CH₂ -NH₃⁺~2.9 ppmTriplet2Methylene protons adjacent to the amine.
Maleic Acid (Std.)~6.3 ppmSinglet2Olefinic protons. An excellent, isolated signal.
Note: Chemical shifts are approximate and can vary slightly based on concentration and pH.

Calculation Example:

Let's assume the following experimental data:

  • m_analyte: 18.55 mg

  • m_std (Maleic Acid): 6.25 mg

  • P_std: 99.8%

  • Analyte Signal: Methoxy protons at ~3.8 ppm (I_analyte = 65.80, N_analyte = 6)

  • Standard Signal: Maleic acid protons at ~6.3 ppm (I_std = 21.50, N_std = 2)

  • M_analyte (HCl salt): 217.69 g/mol

  • M_std (Maleic Acid): 116.07 g/mol

P_analyte = (65.80 / 21.50) × (2 / 6) × (217.69 / 116.07) × (6.25 / 18.55) × 99.8% P_analyte = (3.06) × (0.333) × (1.875) × (0.337) × 99.8% P_analyte = 97.3%

Comparison with Alternative Purity Assessment Methods

While qNMR is a powerful tool, it is essential to understand its place alongside other common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11] The best analytical strategy often involves using orthogonal methods—techniques that measure purity based on different chemical principles—to build a comprehensive picture of sample quality.[12]

Parameter Quantitative NMR (qNMR) HPLC (UV/DAD Detector) GC-MS
Principle Absolute quantification based on the number of nuclei.Separation based on polarity; quantification based on UV absorbance.Separation based on volatility/boiling point; quantification by detector response.
Reference Standard Requires a certified internal standard of a different compound.[4]Requires a highly purified reference standard of the analyte itself for accurate quantification.[13]Requires a highly purified reference standard of the analyte itself for accurate quantification.
Information Provided Absolute purity (mass %), structural confirmation, impurity identification.Relative purity (% area), separation of isomers and impurities.Purity of volatile components, mass fragmentation data for identification.
Sample Destructive? No, the sample can be fully recovered.[4][12]Yes, the sample is consumed.Yes, the sample is consumed.
Best For Determining absolute purity of the main component without needing an identical standard.Separating and quantifying components in a complex mixture, especially non-volatile compounds.[14]Analyzing volatile and thermally stable compounds, such as residual solvents.[14]
Key Limitation Lower sensitivity than chromatography; overlapping signals can be problematic.Purity is often reported as "% area," which may not reflect true mass purity if impurities have different UV responses.Not suitable for non-volatile or thermally unstable compounds like amine salts.

Conclusion

Quantitative ¹H NMR is a robust, accurate, and direct method for determining the absolute purity of 2,5-Dimethoxyphenethylamine hydrochloride. Its status as a primary analytical technique means it does not depend on the availability of a pre-certified standard of the analyte itself, making it invaluable for novel compound characterization and validation.[3] By understanding the causality behind the experimental parameters—from meticulous sample preparation to quantitative data acquisition and processing—researchers can implement this self-validating system to ensure the integrity of their starting materials and the reliability of their scientific outcomes. When combined with an orthogonal technique like HPLC, qNMR provides an unparalleled level of confidence in compound purity.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI), University of Illinois Chicago. [Link]

  • Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Zhang, Y., et al. (2013). Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods, 5(22), 6508-6515. [Link]

  • Quantitative NMR Spectroscopy. Bruker. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]

  • Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. [Link]

  • A Reddit discussion on the comparative advantages of different analytical methods. Reddit. [Link]

  • Lee, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(S1), S144-S149. [Link]

  • 2,5-Dimethoxy-4-methylamphetamine Monograph. SWGDRUG.org. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Aijiren. [Link]

  • 2,5-Dimethoxyphenethylamine. PubChem, National Institutes of Health. [Link]

  • Synthesis of 2,5-Dimethoxyphenethylamines. Scribd. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. [Link]

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. [Link]

  • Amines related to 2,5-dimethoxyphenethylamine. Hive Novel Discourse. [Link]

Sources

Validation

The Pivotal Role of the 4-Position: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethoxyphenethylamine Analogs

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals The 2,5-dimethoxyphenethylamine (2C-H) scaffold represents a foundational structure in the exploration of serotonergic...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The 2,5-dimethoxyphenethylamine (2C-H) scaffold represents a foundational structure in the exploration of serotonergic psychedelics. First extensively documented by Dr. Alexander Shulgin in his seminal work, "PiHKAL: A Chemical Love Story," this class of compounds has been a fertile ground for understanding the intricate dance between molecular structure and pharmacological activity at serotonin receptors, primarily the 5-HT₂ₐ receptor.[1][2][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2C-H analogs, with a particular focus on the profound influence of substitutions at the 4-position of the phenyl ring. We will delve into experimental data to elucidate how subtle molecular modifications dictate receptor affinity, functional potency, and ultimately, in vivo effects.

The psychedelic effects of the 2C drug series are primarily mediated by their action as partial agonists at the serotonin 5-HT₂ₐ receptor.[2][6][7] Understanding the SAR of these compounds is paramount for the rational design of novel ligands with tailored pharmacological profiles, including potentially non-psychedelic therapeutics.[8]

The Unsubstituted Core: 2,5-Dimethoxyphenethylamine (2C-H)

The parent compound, 2C-H, is characterized by methoxy groups at the 2 and 5 positions of the phenethylamine backbone.[1][2] While possessing the core structure, 2C-H itself is largely inactive as a psychedelic, highlighting the critical role of further substitutions for eliciting significant 5-HT₂ₐ receptor agonism. Its significance lies in being the foundational building block from which a diverse array of potent compounds have been synthesized and studied.[2][9]

The Power of the 4-Position: A Locus of Potency and Selectivity

The most extensively studied modifications to the 2C-H scaffold have been at the 4-position of the benzene ring. The introduction of various substituents at this position dramatically influences the compound's interaction with serotonin receptors.

Impact of 4-Position Substituents on Receptor Binding and Functional Activity

A general trend observed is that the introduction of small, lipophilic substituents at the 4-position significantly enhances potency.[10][11] This is evident in the binding affinities (Ki) and functional potencies (EC₅₀) at the 5-HT₂ₐ and 5-HT₂C receptors.

Compound4-Position Substituent5-HT₂ₐ Ki (nM)5-HT₂ₐ EC₅₀ (nM)5-HT₂ₐ Eₘₐₓ (%)Reference(s)
2C-H-H>10,000>10,000-[12]
2C-B-Br13 ± 24.5 ± 0.789 ± 3[12]
2C-I-I8 ± 12.1 ± 0.393 ± 4[12]
2C-E-CH₂CH₃16 ± 311 ± 284 ± 5[12]
2C-P-CH₂CH₂CH₃8 ± 16.2 ± 1.191 ± 3[10]
2C-Bu-CH₂(CH₂)₂CH₃293.9 - 2971 - 93[13]
2C-TFM-CF₃4.8 ± 0.92.3 ± 0.495 ± 2[8]

Table 1: Comparative in vitro activity of selected 4-substituted 2,5-dimethoxyphenethylamine analogs at the human 5-HT₂ₐ receptor. Data is compiled from various sources and experimental conditions may differ.

As the table illustrates, the addition of a substituent as simple as a bromine atom (2C-B) dramatically increases affinity and potency compared to the unsubstituted 2C-H. Increasing the size and lipophilicity of the 4-substituent generally leads to an increase in affinity for the 5-HT₂ₐ and 5-HT₂C receptors.[12][14] For instance, extending the 4-alkyl chain from methyl to propyl often results in the highest potencies for 5-HT₂ₐ receptor activation.[10] However, further increasing the chain length to butyl or amyl can lead to a decrease in in vivo potency, likely due to pharmacokinetic factors.[10]

The electronic nature of the substituent also plays a role. Electron-withdrawing groups, such as the trifluoromethyl group in 2C-TFM, can lead to very high potency.

Visualizing the Structure-Activity Relationship at the 4-Position

SAR_4_Position cluster_scaffold 2,5-Dimethoxyphenethylamine Core cluster_substituents 4-Position Substituent cluster_activity Pharmacological Activity 2C-H 2C-H (Inactive) Halogen Halogen (Br, I) 2C-H->Halogen Substitution Alkyl Short Alkyl (Ethyl, Propyl) 2C-H->Alkyl Substitution Long_Alkyl Longer Alkyl (Butyl, Amyl) 2C-H->Long_Alkyl Substitution Electron_Withdrawing Electron-Withdrawing (CF₃) 2C-H->Electron_Withdrawing Substitution High_Potency High 5-HT₂ₐ Potency Halogen->High_Potency Alkyl->High_Potency Moderate_Potency Moderate 5-HT₂ₐ Potency Long_Alkyl->Moderate_Potency Decreased_InVivo_Potency Decreased In Vivo Potency Long_Alkyl->Decreased_InVivo_Potency Pharmacokinetics Electron_Withdrawing->High_Potency

Caption: SAR at the 4-position of the 2C-H scaffold.

Modifications to the Ethylamine Side Chain: The α-Methylation Impact

Another key structural modification is the addition of a methyl group to the alpha-carbon of the ethylamine side chain, which converts the phenethylamine into an amphetamine analog. This seemingly minor change can have significant effects on the duration of action and psychoactive potency in vivo, even if it has a minor influence on binding affinity to 5-HT₂ₐ/₂C receptors.[12] For example, the amphetamine counterparts of the 2C series are known as the DOx series (e.g., DOB, DOI).

Compoundα-Methylation5-HT₂ₐ Ki (nM)In Vivo Potency (Human)Reference(s)
2C-BNo13 ± 2Moderate[12]
DOBYes1.0 ± 0.2High[15]
2C-INo8 ± 1Moderate[12]
DOIYes0.5 ± 0.1High[16]

Table 2: Comparison of phenethylamine (2C-x) and amphetamine (DOx) analogs.

The increased in vivo potency of the amphetamine analogs is often attributed to their increased resistance to metabolism by monoamine oxidase (MAO).[6]

Experimental Protocols for Assessing Pharmacological Activity

The determination of the pharmacological profiles of these analogs relies on a suite of well-established in vitro and in vivo assays.

In Vitro: Receptor Binding and Functional Assays

1. Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Principle: Competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

  • Methodology:

    • Prepare cell membranes expressing the target receptor (e.g., human 5-HT₂ₐ).

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and then the Ki value (inhibition constant) using the Cheng-Prusoff equation.

2. Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT₂ₐ, which leads to an increase in intracellular calcium concentration.

  • Principle: Activation of the 5-HT₂ₐ receptor stimulates phospholipase C, leading to the release of calcium from intracellular stores. This change in calcium concentration is detected by a fluorescent calcium indicator.

  • Methodology:

    • Culture cells expressing the human 5-HT₂ₐ receptor in a multi-well plate.[14]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17]

    • Add varying concentrations of the test compound to the wells.

    • Measure the change in fluorescence over time using a fluorescence plate reader.

    • Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal efficacy) values from the dose-response curve.

Visualizing the Experimental Workflow for In Vitro Assays

InVitro_Workflow cluster_binding Receptor Binding Assay cluster_functional Calcium Flux Assay Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound_Binding Test Compound Test_Compound_Binding->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calculation Calculate Ki (Affinity) Counting->Ki_Calculation Cells Receptor-expressing Live Cells Dye_Loading Load Calcium Dye Cells->Dye_Loading Test_Compound_Functional Test Compound Dye_Loading->Test_Compound_Functional Fluorescence_Reading Measure Fluorescence Test_Compound_Functional->Fluorescence_Reading EC50_Emax_Calculation Calculate EC₅₀ (Potency) & Eₘₐₓ (Efficacy) Fluorescence_Reading->EC50_Emax_Calculation

Caption: Workflow for in vitro receptor binding and functional assays.

In Vivo: Mouse Head-Twitch Response (HTR) Assay

The head-twitch response in mice is a behavioral proxy for 5-HT₂ₐ receptor activation and is often used to predict psychedelic-like activity in humans.[8][10][14]

  • Principle: Administration of a 5-HT₂ₐ agonist induces a rapid, involuntary rotational shake of the head in mice.

  • Methodology:

    • Acclimate mice to the observation chambers.

    • Administer the test compound at various doses.

    • Record the number of head twitches over a specified period.

    • Analyze the dose-response relationship to determine the potency (ED₅₀) and efficacy of the compound in vivo.

Conclusion

The structure-activity relationship of 2,5-dimethoxyphenethylamine analogs is a testament to the profound impact of subtle chemical modifications on pharmacological activity. The 4-position of the phenyl ring has proven to be a critical determinant of potency and efficacy at the 5-HT₂ₐ receptor, with lipophilicity and electronic properties of the substituent playing key roles. Furthermore, modifications to the ethylamine side chain, such as α-methylation, can significantly alter the in vivo profile of these compounds. The continued exploration of this chemical space, guided by the principles of SAR and employing a robust suite of experimental assays, holds the promise of developing novel therapeutics with refined pharmacological profiles for a range of neuropsychiatric conditions.

References

  • Briggs, M. W., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 83. [Link]

  • Wikipedia contributors. (2023). 2C-Bu. Wikipedia, The Free Encyclopedia. [Link]

  • Varty, G. B., et al. (2023). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. [Link]

  • PsychonautWiki contributors. (2023). PiHKAL. PsychonautWiki. [Link]

  • Jung, S., et al. (2022). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Molecules, 27(21), 7543. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 83. [Link]

  • Gallaher, T. K., et al. (2005). SAR of psilocybin analogs: discovery of a selective 5-HT2C agonist. Bioorganic & Medicinal Chemistry Letters, 15(20), 4555-4559. [Link]

  • Grokipedia contributors. (n.d.). 2C (psychedelics). Grokipedia. [Link]

  • Silva, M. T., et al. (2022). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 23(11), 6105. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1045935. [Link]

  • Wikipedia contributors. (2024). 2C (psychedelics). Wikipedia, The Free Encyclopedia. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1045935. [Link]

  • Glennon, R. A., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 13, 1045935. [Link]

  • Grokipedia contributors. (n.d.). 2C (psychedelics). Grokipedia. [Link]

  • Goodreads. (n.d.). Pihkal: A Chemical Love Story by Alexander Shulgin. Goodreads. [Link]

  • Wikipedia contributors. (2023). PiHKAL. Wikipedia, The Free Encyclopedia. [Link]

  • Research Communities. (2023). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities. [Link]

  • Wikipedia contributors. (2024). 2C-B. Wikipedia, The Free Encyclopedia. [Link]

  • Wallach, J., et al. (2021). Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. ACS Omega, 6(4), 2739–2747. [Link]

  • Rickli, A., et al. (2015). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. ResearchGate. [Link]

  • Halberstadt, A. L., et al. (2016). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. ResearchGate. [Link]

  • Erowid. (n.d.). Erowid Online Books : "PIHKAL" - The Chemical Story. Erowid. [Link]

  • Baltzly, R., & Buck, J. S. (1940). Amines related to 2,5-dimethoxyphenethylamine. I. Journal of the American Chemical Society, 62(1), 161-164. [Link]

  • Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2998–3011. [Link]

  • Al-Qaisi, J. A., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors. Pharmacia, 71, 1-11. [Link]

  • Berg, K. A., et al. (2005). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology, 68(6), 1584–1592. [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. European Journal of Medicinal Chemistry, 162, 563-575. [Link]

  • Canal, C. E., & Butler, G. B. (2023). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. [Link]

  • Halberstadt, A. L., et al. (2009). 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice. Neuropsychopharmacology, 34(8), 1958–1967. [Link]

  • Li, X., et al. (2021). Design, synthesis and biological evaluation of 2H-[8][10]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(7), 1163-1172. [Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of 2,5-Dimethoxyphenethylamine (2C-H) Analysis

This guide provides a comprehensive framework for an inter-laboratory comparison of the analysis of 2,5-Dimethoxyphenethylamine (2C-H), a psychoactive substance of the 2C family. The accurate and precise quantification o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for an inter-laboratory comparison of the analysis of 2,5-Dimethoxyphenethylamine (2C-H), a psychoactive substance of the 2C family. The accurate and precise quantification of such compounds is paramount in forensic toxicology, clinical analysis, and drug development. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and comparability of analytical results across different laboratories.

Introduction: The Analytical Challenge of 2C-H

2,5-Dimethoxyphenethylamine (2C-H) is a synthetic phenethylamine that serves as a precursor in the synthesis of several other psychoactive "2C" compounds.[1] Its detection and quantification in various matrices, such as seized materials or biological samples, are crucial for law enforcement and public health. The inherent variability in analytical methodologies, instrumentation, and laboratory practices necessitates inter-laboratory comparisons to establish a consensus on best practices and to ensure the validity of analytical data.[2][3]

An inter-laboratory study, also known as a proficiency test, is a well-established method for evaluating the performance of laboratories by comparing their results on the same homogenous sample.[2] This guide outlines a protocol for such a study, focusing on two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Designing the Inter-Laboratory Study

A successful inter-laboratory comparison hinges on a well-defined study design. This includes the preparation and distribution of standardized test materials, clear instructions for the participating laboratories, and a robust statistical analysis of the submitted results.

Preparation and Distribution of Test Materials

Homogenous and stable test materials are the cornerstone of a reliable inter-laboratory study. For this comparison, a certified reference material of 2,5-Dimethoxyphenethylamine hydrochloride should be used to prepare a stock solution in methanol. This stock solution is then used to spike a suitable matrix, such as a powdered inert substance (for seized material simulation) or blank human urine (for biological sample simulation), at two different concentration levels: a low concentration and a high concentration, reflecting realistic scenarios.

The prepared materials should be thoroughly homogenized and dispensed into individual, labeled, and sealed containers. A subset of these samples should be retained for homogeneity and stability testing by the coordinating laboratory before, during, and after the study period.

Instructions to Participating Laboratories

Each participating laboratory will receive a set of blind samples, a detailed protocol for the study, and a standardized reporting form. The instructions should clearly outline:

  • The analytical methods to be used (GC-MS and/or LC-MS/MS).

  • The requirement to use their in-house validated procedures.

  • The specific measurand: the concentration of 2,5-Dimethoxyphenethylamine.

  • The units for reporting the results (e.g., ng/mL or µg/g).

  • The deadline for the submission of results.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is critical for the accurate and sensitive detection of 2C-H. This study will focus on GC-MS and LC-MS/MS, the two most common and reliable methods for the analysis of phenethylamines and other designer drugs.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique in forensic drug analysis.[5][6] It offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns.

  • Sample Preparation (for seized material simulation):

    • Accurately weigh approximately 10 mg of the homogenized powder sample.

    • Dissolve the sample in 10 mL of methanol.

    • Vortex for 1 minute and then sonicate for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer an aliquot of the supernatant for analysis. An internal standard (e.g., 2,5-dimethoxy-4-methylphenethylamine) should be added prior to injection.

  • Derivatization (Optional but Recommended):

    • Primary amines like 2C-H can exhibit poor peak shape in GC. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA) can improve chromatographic performance.

    • Evaporate a 100 µL aliquot of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of the derivatizing agent.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • Injector: Splitless mode at 250°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. Characteristic ions for derivatized 2C-H should be determined and used for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it particularly suitable for the analysis of trace amounts of drugs in complex matrices.[7][8] It often requires less sample preparation and can analyze non-volatile and thermally labile compounds without derivatization.

  • Sample Preparation (for urine simulation):

    • To 1 mL of the urine sample, add an internal standard (e.g., 2C-H-d4).

    • Perform a liquid-liquid extraction with 3 mL of ethyl acetate after alkalinization with ammonium hydroxide.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Parameters:

    • Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for 2C-H (m/z 182.1) and at least two product ions should be monitored for quantification and confirmation.

Data Analysis and Performance Evaluation

The coordinating laboratory will collect the results from all participants and perform a statistical analysis to assess the performance of each laboratory and the overall comparability of the methods. The statistical analysis will be based on ISO 13528 guidelines.[3]

The performance of each laboratory will be evaluated using z-scores, calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the robust mean of all reported results).

  • σ is the standard deviation for proficiency assessment.

A z-score between -2 and 2 is considered satisfactory, a z-score between -3 and -2 or 2 and 3 is questionable, and a z-score outside of -3 to 3 is unsatisfactory.[3]

Hypothetical Inter-Laboratory Comparison Data

Table 1: Hypothetical Results for 2C-H in Seized Material Simulation (High Concentration)

Laboratory IDMethodReported Concentration (µg/g)z-scorePerformance
Lab AGC-MS485-0.58Satisfactory
Lab BLC-MS/MS5100.42Satisfactory
Lab CGC-MS470-1.18Satisfactory
Lab DLC-MS/MS5251.02Satisfactory
Lab EGC-MS4950.02Satisfactory
Lab FLC-MS/MS460-1.58Satisfactory
Lab GGC-MS5401.62Satisfactory
Lab HLC-MS/MS430-2.78Questionable
Assigned Value (X) 494
Standard Deviation (σ) 25

Table 2: Hypothetical Results for 2C-H in Urine Simulation (Low Concentration)

Laboratory IDMethodReported Concentration (ng/mL)z-scorePerformance
Lab 1LC-MS/MS22.50.45Satisfactory
Lab 2LC-MS/MS19.8-0.90Satisfactory
Lab 3GC-MS24.11.25Satisfactory
Lab 4LC-MS/MS21.2-0.20Satisfactory
Lab 5LC-MS/MS18.5-1.55Satisfactory
Lab 6GC-MS26.02.20Questionable
Lab 7LC-MS/MS23.30.85Satisfactory
Lab 8GC-MS17.0-2.30Questionable
Assigned Value (X) 21.6
Standard Deviation (σ) 2.0

Visualizing the Workflow and Chemical Structure

To aid in understanding the inter-laboratory comparison process and the analyte of interest, the following diagrams are provided.

Inter_Laboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories Prep Preparation of Homogenous 2C-H Samples Dist Distribution of Samples to Participants Prep->Dist Collect Collection of Analytical Results Dist->Collect Receive Receive Blind Samples Dist->Receive Stats Statistical Analysis (z-scores) Collect->Stats Report Generation of Final Report Stats->Report Analyze Analysis using in-house GC-MS or LC-MS/MS methods Receive->Analyze Submit Submission of Quantitative Results Analyze->Submit Submit->Collect

Caption: Workflow of the inter-laboratory comparison study.

Caption: Chemical structure of 2,5-Dimethoxyphenethylamine.

Conclusion and Future Directions

This guide provides a robust framework for conducting an inter-laboratory comparison of 2,5-Dimethoxyphenethylamine analysis. By participating in such studies, laboratories can gain valuable insights into their analytical performance, identify areas for improvement, and contribute to the overall standardization of analytical methods for controlled substances. The results of this study will ultimately enhance the reliability and comparability of data generated in the fields of forensic science, clinical toxicology, and drug development. Future studies could expand to include a wider range of phenethylamines and explore the impact of different sample matrices on analytical performance.

References

  • Interpol Review of Drug Analysis 2019-2022. Interpol. [Link: https://www.interpol.int/content/download/16406/file/Interpol%20Review%20of%20Drug%20Analysis%202019-2022.pdf]
  • Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. [Link: https://www.ojp.gov/pdffiles1/nij/grants/248902.pdf]
  • The UNODC International Collaborative Exercises (ICE) programme. United Nations Office on Drugs and Crime. [Link: https://www.unodc.org/unodc/en/scientists/ice.html]
  • Mass Spectra of Designer Drugs 2021. Wiley Analytical Science. [Link: https://analyticalscience.wiley.com/do/10.1002/was.000400213]
  • Comprehensive forensic toxicological analysis of designer drugs. FIU Digital Commons. [Link: https://digitalcommons.fiu.edu/etd/948/]
  • Building a better database to detect designer drugs. American Chemical Society. [Link: https://www.acs.
  • Comparison of measured and recommended acceptance criteria for the analysis of seized drugs using Gas Chromatography–Mass Spectrometry (GC-MS). West Virginia University. [Link: https://researchrepository.wvu.edu/cgi/viewcontent.cgi?
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link: https://www.mdpi.com/2297-8739/9/8/181]
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. ResearchGate. [Link: https://www.researchgate.net/publication/362489617_Methods_for_GCMS_Analysis_of_the_Most_Commonly_Seized_Drugs_of_Abuse_and_Their_Metabolites_in_Biological_Samples]
  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. CFSRE. [Link: https://www.cfsre.
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link: https://www.lgcgroup.
  • IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION. [Link: https://www.researchgate.
  • Details for Phenethylamines. United Nations Office on Drugs and Crime. [Link: https://www.unodc.org/LSS/Details/phenethylamines]
  • INTERNATIONAL COLLABORATIVE EXERCISES. United Nations Office on Drugs and Crime. [Link: https://www.unodc.org/documents/scientists/2019_ICE_Report_final_for_web.pdf]
  • Quantitative Method for Liquid Chromatography–Mass Spectrometry Based on Multi-Sliding Window and Noise Estimation. MDPI. [Link: https://www.mdpi.com/2227-9717/10/6/1098]
  • Summary Report ICE Round 2024/1 - Biological Specimens. United Nations Office on Drugs and Crime. [Link: https://www.unodc.org/documents/scientists/ICE_2024/ICE-2024-BS-1_Summary_Report.pdf]
  • Summary Report ICE Round 2024/2 - Biological Specimens. United Nations Office on Drugs and Crime. [Link: https://www.unodc.org/documents/scientists/ICE_2024/ICE-2024-BS-2_Summary_Report.pdf]
  • LC-MS Resource Guide. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/410/933/lc-ms-resource-guide-ms.pdf]
  • The pathway through LC-MS method development: in-house or ready-to-use kit-based methods? ORBi. [Link: https://orbi.uliege.be/bitstream/2268/238991/1/1860-097X-22-293.pdf]
  • LC-MS/MS Fundamentals. YouTube. [Link: https://www.youtube.

Sources

Validation

A Researcher's Guide to the Analytical Distinction of 2,5-Dimethoxyphenethylamine and Its Positional Isomers

In the landscape of neuroscience and pharmaceutical research, the precise identification of molecular structures is paramount. Phenethylamines, a class of compounds with significant neuromodulatory potential, present a u...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience and pharmaceutical research, the precise identification of molecular structures is paramount. Phenethylamines, a class of compounds with significant neuromodulatory potential, present a unique analytical challenge due to the existence of numerous positional isomers. These isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, technically-focused comparison of analytical methodologies for distinguishing 2,5-Dimethoxyphenethylamine (2,5-DMPEA), also known as 2C-H, from its key positional isomers, including 2,3-DMPEA, 2,4-DMPEA, 3,4-DMPEA, and 3,5-DMPEA.

The structural similarity among these isomers necessitates the use of sophisticated analytical techniques that can probe the subtle differences in their chemical architecture. This guide will explore the utility and limitations of various chromatographic and spectroscopic methods, providing researchers with the foundational knowledge to select the most appropriate technique for their application.

The Challenge of Isomeric Similarity

Positional isomers of dimethoxyphenethylamine (DMPEA) all share a molecular weight of 181.23 g/mol and often produce similar fragmentation patterns in mass spectrometry under standard conditions, making their individual identification a non-trivial task.[1] The position of the two methoxy groups on the phenyl ring significantly influences the molecule's electronic distribution and conformation, which in turn affects its interaction with analytical separation media and its spectroscopic properties.

Gas Chromatography-Mass Spectrometry (GC-MS): A First Line of Investigation

GC-MS is a widely accessible and powerful technique for the analysis of volatile and semi-volatile compounds. However, for DMPEA isomers, standard GC-MS analysis of the underivatized compounds is often insufficient for unambiguous identification due to nearly identical mass spectra.[2]

Underivatized Analysis

When analyzed by GC-MS with electron ionization (EI), all DMPEA isomers typically show a molecular ion peak (if observed) at m/z 181 and major fragment ions at m/z 151/152, corresponding to the dimethoxybenzyl cation.[1][3] This lack of unique fragmentation makes definitive identification based on mass spectra alone unreliable.

Derivatization: Enhancing Chromatographic Resolution

To overcome the limitations of underivatized analysis, chemical derivatization is a crucial step. Derivatization with perfluoroacylating agents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) enhances the volatility and thermal stability of the analytes, and more importantly, can improve chromatographic separation.[2][3]

Perfluoroacylated derivatives of the six regioisomeric dimethoxyphenethylamines can be successfully resolved using capillary GC with a non-polar stationary phase, such as 50% phenyl and 50% methyl polysiloxane.[1][3] While derivatization improves separation, the resulting mass spectra may still lack unique fragment ions for unequivocal identification of each isomer. However, the mass spectra of the derivatives can help categorize the isomers into two groups based on the mass of the base peak.[1][3] For instance, the perfluoroacylated derivatives of 2,3-, 2,5-, and 3,5-DMPEA show a base peak at m/z 164, while the derivatives of 2,4-, 2,6-, and 3,4-DMPEA exhibit a base peak at m/z 151.[3] A notable exception is the 2,3-DMPEA derivative, which uniquely displays a major fragment at m/z 136.[3]

  • Derivatization:

    • To 1 mg of the DMPEA isomer standard or sample, add 100 µL of ethyl acetate and 50 µL of the desired perfluoroacylating agent (e.g., TFAA).

    • Vortex the mixture and heat at 70°C for 20 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC Conditions:

    • Column: Rxi-50 (50% phenyl/50% methyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Injector: Splitless mode at 250°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample DMPEA Isomer Sample Derivatization Perfluoroacylation (e.g., TFAA) Sample->Derivatization Add Reagent Reconstitution Reconstitute in Ethyl Acetate Derivatization->Reconstitution Evaporate & Reconstitute GC Gas Chromatography (Separation) Reconstitution->GC Inject MS Mass Spectrometry (Detection) GC->MS Elution Data Data Analysis MS->Data Acquire Spectra Isomer_ID Isomer Identification Data->Isomer_ID Compare Spectra & Retention Times

Gas Chromatography with Infrared Detection (GC-IRD): The Gold Standard for Confirmation

For definitive identification, Gas Chromatography with Infrared Detection (GC-IRD) stands out as a superior technique.[1][3] This method provides vapor-phase infrared spectra for each separated isomer, which are unique and characteristic, acting as a molecular fingerprint.[2] Unlike GC-MS, GC-IRD can differentiate all six DMPEA regioisomers without the need for chemical derivatization.[2][3] The distinct IR spectra allow for the unambiguous confirmation of the identity of a specific isomer, such as 2,5-DMPEA, to the exclusion of all others.[1]

GC_IRD_vs_GC_MS cluster_gcms GC-MS cluster_gcird GC-IRD gcms_node Similar Mass Spectra (Underivatized) gcms_deriv Derivatization Required for Separation gcms_node->gcms_deriv gcms_result Grouping of Isomers, Not Unique ID gcms_deriv->gcms_result gcird_node Unique Vapor-Phase IR Spectra gcird_deriv No Derivatization Needed gcird_node->gcird_deriv gcird_result Unambiguous Isomer Identification gcird_deriv->gcird_result Title Comparison of GC-MS and GC-IRD for DMPEA Isomer Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An Alternative Approach

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative for the analysis of DMPEA isomers, with the significant advantage of not requiring derivatization.[4] This technique can be particularly useful for complex matrices where derivatization may be problematic. The separation of isomers can be achieved on a suitable HPLC column, and the subsequent MS/MS analysis can generate unique product ion spectra for each isomer, allowing for their differentiation.

Spectroscopic Techniques for Structural Elucidation

While chromatographic methods are essential for separation, spectroscopic techniques provide detailed structural information for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton and Carbon-13 NMR are invaluable tools for the structural elucidation of DMPEA isomers. The chemical shifts and coupling constants of the aromatic protons are highly dependent on the positions of the methoxy groups, providing a unique spectral fingerprint for each isomer.[5][6] For example, the symmetry of 2,5-DMPEA and 3,5-DMPEA results in simpler aromatic proton signals compared to the less symmetrical 2,3-, 2,4-, and 3,4-isomers.

Vibrational Spectroscopy (FTIR and Raman)

As demonstrated by GC-IRD, the infrared spectra of the DMPEA isomers are unique. Standard Fourier Transform Infrared (FTIR) spectroscopy of the pure compounds can also be used for their differentiation.[7] Similarly, Raman spectroscopy has been shown to be a highly effective technique for distinguishing between phenethylamine regioisomers, offering a non-destructive and rapid method of analysis.[8]

Comparative Data Summary

Technique 2,5-DMPEA Positional Isomers (e.g., 2,3-, 2,4-, 3,4-, 3,5-DMPEA) Key Distinguishing Features
GC-MS (Underivatized) Similar mass spectrum to isomers.Similar mass spectra with major ions at m/z 151/152.Poor differentiation based on mass spectra alone.[3]
GC-MS (Derivatized) Separable by GC. Base peak at m/z 164 for perfluoroacyl derivative.Separable by GC. Base peaks differ (m/z 164 or 151). 2,3-DMPEA derivative has a unique ion at m/z 136.[3]Chromatographic retention time and base peak grouping.
GC-IRD Unique vapor-phase IR spectrum.Each isomer has a unique vapor-phase IR spectrum.Definitive identification based on unique IR spectra.[1][3]
LC-MS/MS Unique product ion spectrum.Each isomer can produce a unique product ion spectrum.No derivatization required; differentiation by MS/MS fragmentation.[4]
NMR Spectroscopy Characteristic chemical shifts and coupling patterns for aromatic protons.Unique chemical shifts and coupling patterns for each isomer.Unambiguous structural confirmation.[6]
Raman Spectroscopy Distinct Raman spectrum.Each isomer has a distinct Raman spectrum.High resolving power for regioisomers.[8]

Conclusion

The differentiation of 2,5-Dimethoxyphenethylamine from its positional isomers is a critical analytical task that requires a multi-faceted approach. While GC-MS with derivatization can provide chromatographic separation and group classification, it often falls short of unambiguous identification for all isomers. For definitive confirmation, GC-IRD is the most powerful technique, providing unique spectral fingerprints for each isomer without the need for derivatization. LC-MS/MS presents a viable alternative that also avoids derivatization. Spectroscopic methods such as NMR and Raman are essential for structural elucidation and confirmation. The choice of analytical strategy will ultimately depend on the specific research question, the available instrumentation, and the required level of confidence in the identification.

References

  • Maher, H., Awad, T., DeRuiter, J., & Clark, C. (2012). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Chromatographic Science, 50(1), 1–9. [Link]

  • Maher, H., Awad, T., DeRuiter, J., & Clark, C. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of Chromatographic Science, 50(1), 1-9. [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA | Request PDF. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Retrieved January 21, 2026, from [Link]

  • Grokipedia. (2026, January 15). 2,4-Dimethoxyphenethylamine. Retrieved January 21, 2026, from [Link]

  • Jackson, G. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. West Virginia University. [Link]

  • Grokipedia. (n.d.). 3,5-Dimethoxyphenethylamine. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 2,4-Dimethoxyphenethylamine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | Request PDF. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry | Request PDF. Retrieved January 21, 2026, from [Link]ethanamine_by_means_of_chromatography-mass_spectrometry)

  • PubMed. (n.d.). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethoxyphenethylamine. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethylphenethylamine. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved January 21, 2026, from [Link]

  • For Peer Review. (n.d.). Retrieved January 21, 2026, from [Link]

  • OPUS at UTS. (n.d.). Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). -FTIR spectra of (a)... | Download Scientific Diagram. Retrieved January 21, 2026, from [Link]

  • mzCloud. (2018, December 7). 3 4 Dimethoxyphenethylamine DMPEA. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. Retrieved January 21, 2026, from [Link]

  • Forendex Southernforensic. (2005). January - June 2005 Microgram Journal. Retrieved January 21, 2026, from [Link]

  • PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved January 21, 2026, from [Link]

  • Analytical report. (n.d.). n,n-dmpea. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 2C-H. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 2,4-Dimethoxyamphetamine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyphenethylamine. Retrieved January 21, 2026, from [Link]

  • PubMed. (2020, September 28). Discrimination of phenethylamine regioisomers and structural analogues by Raman spectroscopy. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 2): FTIR spectrum of phenylethylamine | Download Scientific Diagram. Retrieved January 21, 2026, from [Link]

  • Hosmed. (n.d.). Measuring isomers and polymorphs. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Behavioral characterization of the acute effects in rats of 2,4-DMA (2,4-dimethoxyamphetamine) as precursor of atypical psychotropic derivatives. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Proscaline. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Identification, analytical characterization and quantitation of 2‐bromo‐4,5‐dimethoxyphenethylamine (6‐BR‐DMPEA) in seized tablets. | Request PDF. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Retrieved January 21, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Compliant Disposal of 2,5-Dimethoxyphenethylamine Hydrochloride

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development operate with the highest standards of safety and regulatory compliance. The handling of specialized research ch...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development operate with the highest standards of safety and regulatory compliance. The handling of specialized research chemicals demands not only precision in application but also rigor in disposal. This guide provides essential, in-depth procedural information for the proper disposal of 2,5-Dimethoxyphenethylamine hydrochloride (also known as 2C-H), a compound that requires careful management due to its dual-hazard status.

The protocols outlined herein are designed to be a self-validating system, ensuring that each step logically follows from a foundation of chemical safety and regulatory necessity. By understanding the causality behind these procedures, you can build a robust and compliant disposal program, safeguarding your personnel, your institution, and the environment.

Hazard and Regulatory Profile

2,5-Dimethoxyphenethylamine hydrochloride is not only a hazardous chemical as defined by the Occupational Safety and Health Administration (OSHA) but is also classified as a Schedule I controlled substance by the U.S. Drug Enforcement Administration (DEA).[1][2] This dual classification dictates the stringent requirements for its disposal.

  • Chemical Hazards: The primary chemical risk is its corrosivity. The substance can cause severe skin burns and serious eye damage.[1][2][3] It is also harmful if swallowed or inhaled.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

  • Regulatory Control (DEA): As a Schedule I substance, 2,5-Dimethoxyphenethylamine has a high potential for abuse and no currently accepted medical use in the United States.[2] Consequently, its entire lifecycle, from acquisition to disposal, is strictly regulated by the DEA. Disposal must render the substance "non-retrievable," a standard designed to prevent diversion and misuse.[5][6]

  • Environmental Regulation (EPA): This chemical and its container must be disposed of as hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][7][8] This prohibits disposal via standard trash, sewer systems, or evaporation.[3][9]

Table 1: Hazard Summary for 2,5-Dimethoxyphenethylamine Hydrochloride
Hazard ClassificationGHS PictogramDescription & Key Precautions
Skin Corrosion/Irritation CorrosionCauses severe skin burns.[1][2] Avoid all personal contact. Wear chemically resistant gloves and protective clothing.[3]
Serious Eye Damage CorrosionCauses serious, potentially irreversible eye damage.[1][3] Always wear safety glasses with side-shields or chemical goggles.[10]
Acute Toxicity (Oral/Inhalation) Health Hazard / Skull & CrossbonesHarmful if swallowed or inhaled.[3][4] Handle only in a well-ventilated area or under a chemical fume hood.[3][10]
DEA Schedule I Substance N/AHigh potential for abuse. All disposal must be documented and render the substance non-retrievable.[2][5]

Pre-Disposal Protocol: Segregation and Containment

Before initiating the disposal process, proper segregation and containment are critical to prevent accidental reactions and ensure safe storage.

Step 1: Identification and Labeling Immediately designate any unwanted 2,5-Dimethoxyphenethylamine HCl, including expired pure chemical, contaminated materials, or residual solutions, as waste. The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,5-Dimethoxyphenethylamine hydrochloride."

Step 2: Segregation Store the hazardous waste container in a designated satellite accumulation area within the laboratory. It is crucial to segregate it from incompatible materials. Based on its chemical nature, avoid contact with:

  • Strong Oxidizing Agents: Nitrates, perchlorates, and chlorine bleaches can cause a violent reaction, potentially leading to ignition.[1]

  • Strong Acids: As a basic compound, it will react with acids.[1]

  • Copper and Aluminum: Avoid contact with these metals and their alloys.[1]

Step 3: Containment All hazardous waste must be stored in containers that are robust, chemically compatible, and always kept closed except when adding waste.[9] For any liquid solutions containing this chemical, secondary containment (such as a larger, chemically resistant tray or tub) is mandatory to contain potential spills.

The Disposal Pathway: A Step-by-Step Guide

Disposal of a DEA Schedule I chemical cannot be performed directly by a research laboratory. The only compliant method is to use a specialized, licensed contractor. The following workflow details the necessary steps.

G start Start: Unwanted 2,5-Dimethoxy- phenethylamine HCl Identified identify Step 1: Identify Waste Type (Pure Chemical, Contaminated PPE, Solution) start->identify segregate Step 2: Segregate & Contain Label as 'Hazardous Waste' Store in closed, compatible container identify->segregate inventory Step 3: Inventory & Document Record exact quantities of pure chemical for disposal. segregate->inventory contractor Step 4: Engage Licensed Contractor Must be EPA-approved for hazardous waste AND DEA-registered for Schedule I substances. inventory->contractor prepare Step 5: Prepare for Transport Package waste according to contractor and DOT requirements. contractor->prepare form41 Step 6: Complete DEA Form 41 'Record of Controlled Substances Destroyed' Requires signatures of two authorized witnesses. prepare->form41 destruction Step 7: Contractor Destruction Method must render substance 'non-retrievable' (e.g., high-temperature incineration). form41->destruction cod Step 8: Receive Certificate of Destruction This is the final legal record confirming compliant disposal. destruction->cod end End: Compliant Disposal Complete cod->end

Caption: Disposal Decision Workflow for 2,5-Dimethoxyphenethylamine HCl.

Procedural Details:

  • Inventory and Documentation: Before contacting a disposal service, create a precise inventory of the 2,5-Dimethoxyphenethylamine HCl to be destroyed. This is a DEA requirement and is essential for completing the necessary paperwork.

  • Engage a Licensed Hazardous Waste Contractor: Your institution's Environmental Health & Safety (EHS) office will have a list of approved vendors. It is imperative to use a contractor who is not only permitted by the EPA to transport and destroy hazardous waste but is also specifically registered with the DEA as a "reverse distributor" for Schedule I substances.[5][11]

  • Complete DEA Form 41: The "Record of Controlled Substances Destroyed" (DEA Form 41) is the key document for this process.[11][12] This form must be completed to account for every milligram of the substance being destroyed. The destruction event, which includes the packaging and transfer to the contractor, must be witnessed by two authorized employees of your institution, both of whom must sign the form.[6][12]

  • Receive a Certificate of Destruction (COD): After the contractor has destroyed the material via a validated, non-retrievable method (typically high-temperature incineration), they will issue a Certificate of Destruction.[11] This document is your official record that you have complied with all federal regulations and should be retained permanently in your laboratory and institutional records.

Managing Contaminated Materials and Spills

Proper disposal extends to all materials that have come into contact with the chemical.

  • Contaminated Solid Waste: All contaminated items, including gloves, weigh paper, absorbent pads, and pipette tips, must be collected as hazardous waste. Place these items in a clearly labeled, sealed container for disposal through your licensed contractor.

  • Empty Chemical Containers: A container that held 2,5-Dimethoxyphenethylamine HCl is not considered empty until it has been properly decontaminated. The first rinse with a suitable solvent (e.g., ethanol or water) must be collected and disposed of as liquid hazardous waste.[9] For a highly hazardous substance like this, it is best practice to collect the first three rinses as hazardous waste to ensure all residue is captured.[9]

  • Spill Response Protocol: In the event of a spill, immediate and correct action is required.

    • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is cordoned off.

    • Ventilate: Increase ventilation to the area by opening the fume hood sash.

    • Protect: Don appropriate PPE, including a lab coat, gloves, and eye protection.

    • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[3][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect & Package: Carefully scoop the absorbed material into a designated hazardous waste container. Use a spark-proof tool if a flammable solvent was involved.[7][8]

    • Decontaminate: Clean the spill area thoroughly with soap and water.

    • Report: Report the incident to your institution's EHS department.

By adhering to this comprehensive guide, you ensure that the disposal of 2,5-Dimethoxyphenethylamine hydrochloride is handled with the scientific and regulatory diligence it requires. This commitment to procedural excellence is the bedrock of a safe and responsible research environment.

References

  • 2,5-Dimethoxyphenethylamine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 2,3-Dimethoxyphenethylamine. (2010, November 9). Fisher Scientific.
  • SAFETY DATA SHEET - 3,4-Dimethoxyphenethylamine. (2010, February 11). Fisher Scientific.
  • Material Safety Data Sheet - Pfizer. (n.d.). Pfizer.
  • Disposal of Controlled Substances. (2014, September 9). Federal Register.
  • Safety Data Sheet - 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-d2-amine HCl. (n.d.). CDN Isotopes.
  • How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. (2025, May 25). Stericycle.
  • Disposal Q&A. (n.d.). DEA Diversion Control Division.
  • DEA Rule on the Disposal of Controlled Substances. (2014, October 20). ASHP.
  • Phenethylamine - Wikipedia. (n.d.). Wikipedia.
  • U.S. Department of Justice, Drug Enforcement Administration. (2014, September 9). Letter to DEA Registrants.
  • 2,5-Dimethoxyphenethylamine hydrochloride. (n.d.). PubChem.
  • Phenethylamine. (n.d.). PubChem.
  • β-PHENYLETHYLAMINE. (n.d.). Organic Syntheses.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Hazardous Waste. (n.d.). US EPA.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Safety Data Sheet - 2,5-dimethoxy-4-methyl-amphetamine. (2024, July 30). Cayman Chemical.
  • Material Safety Data Sheet - Phenethylamine. (n.d.). Cole-Parmer.
  • 2,5-Dimethoxyphenethylamine. (n.d.). PubChem.
  • Safety Data Sheet - DOI (hydrochloride). (2025, June 6). Cayman Chemical.
  • Material Safety Data Sheet - Phenethylamine, pa. (n.d.). Cole-Parmer.
  • Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. (n.d.). PubMed.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. (n.d.). Foley & Lardner LLP.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube.
  • 2,5-Dimethoxyamphetamine SAFETY DATA SHEET. (2012, October 8). Cayman Chemical.
  • USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle.
  • Requirements for Pesticide Disposal. (n.d.). US EPA.
  • Method for making phenylethylamine compounds. (n.d.). Google Patents.

Sources

Handling

Operational Guide: Safe Handling and Personal Protective Equipment for 2,5-Dimethoxyphenethylamine Hydrochloride

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-proven directives for the safe handling of...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-proven directives for the safe handling of 2,5-Dimethoxyphenethylamine hydrochloride (CAS 3166-74-3), a hazardous chemical intended for research and forensic applications only.[1] The protocols herein are designed to create a self-validating system of safety, moving beyond a simple checklist to instill a deep understanding of why each step is critical.

Hazard Assessment & Risk Profile

2,5-Dimethoxyphenethylamine hydrochloride, also known as 2C-H, is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[2] Its risk profile necessitates stringent handling protocols. The primary hazards are summarized below.

Hazard CategoryDescriptionRationale and Potential Consequences
Corrosive (Skin & Eyes) Causes chemical burns and poses a risk of serious, irreversible eye damage.[2]Direct contact with the solid or solutions can cause severe skin irritation, redness, swelling, and blistering.[2] Eye contact can lead to significant injury.
Acute Toxicity (Inhalation) May cause severe respiratory tract irritation, lung damage, and potential lung edema.[2]Inhaling the powdered form or aerosols is a primary exposure risk. A related compound, 2,5-Dimethoxyamphetamine, is rated as fatal if inhaled.[3]
Acute Toxicity (Ingestion) Can produce severe chemical burns within the oral cavity and gastrointestinal tract.[2]Ingestion can lead to ulcerations, swelling of mucous membranes, and intense pain.[2] Related phenethylamines are considered toxic if swallowed.[4]
Chronic Exposure Chronic exposure to phenethylamines may excite the central nervous system.[2]In extreme cases, this can lead to amphetamine-like responses, including behavioral changes.[2]
Sensitization Evidence suggests a potential for skin sensitization in some individuals compared to the general population.[2]Repeated exposure could lead to an allergic contact dermatitis response.

The Hierarchy of Controls: A Foundational Safety System

Effective laboratory safety is not merely about personal protective equipment; it is a systematic approach to risk mitigation. The Hierarchy of Controls, mandated by OSHA and NIOSH, prioritizes strategies that remove the hazard over those that simply place a barrier around the operator.[5][6] PPE is the final, essential line of defense.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering & Administrative Controls cluster_2 Least Effective (But Essential) Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Primary Mitigation Strategy Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Final Line of Defense

Caption: Hierarchy of Controls applied to handling 2,5-Dimethoxyphenethylamine HCl.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazards identified in Section 1. All PPE must be inspected before use and removed promptly if contaminated.

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shields.Nitrile gloves.Lab coat.Not required.
Weighing Solid / Aliquoting Chemical splash goggles (ANSI Z87.1).Double-gloving with chemically resistant gloves (e.g., nitrile).Lab coat, disposable sleeve covers.Mandatory: Work within a certified chemical fume hood.
Preparing Solutions Chemical splash goggles (ANSI Z87.1). Face shield recommended if splashing is likely.Chemically resistant gloves (e.g., nitrile, neoprene).Lab coat, PVC apron.[2]Mandatory: Work within a certified chemical fume hood.
Handling Solutions / Transfers Chemical splash goggles (ANSI Z87.1).Chemically resistant gloves.Lab coat.Work within a chemical fume hood if aerosols may be generated.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty rubber or neoprene gloves.Full body protective clothing or chemical-resistant suit.[2][3]Mandatory: NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[2][3]
Causality of PPE Choices:
  • Eye/Face Protection: Chemical splash goggles are mandatory over standard safety glasses because this compound causes severe burns and serious eye damage.[2] A face shield is added during bulk transfers to protect the entire face from splashes.

  • Hand Protection: Double-gloving when handling the potent solid powder minimizes the risk of exposure from a single glove failure. Gloves must be worn on clean hands and hands should be thoroughly washed after removal.[2]

  • Body Protection: A lab coat is the minimum standard. A PVC apron provides an additional layer of protection against corrosive splashes when preparing solutions.[2]

  • Respiratory Protection: Due to the risk of severe lung damage from inhaling the powder, all work with the solid compound must be performed in a functioning chemical fume hood.[2][5] A respirator is reserved for emergency situations where ventilation controls have failed or are unavailable, such as a major spill.[3]

Standard Operating Procedure: Preparation of a Stock Solution

This protocol outlines the step-by-step methodology for safely preparing a solution from the solid hydrochloride salt. This workflow is designed to minimize exposure at every stage.

SOP_Workflow Prep 1. Pre-Operation Check - Verify fume hood certification. - Assemble all materials. - Prepare waste container. Don 2. Don PPE - Lab Coat - Goggles - Double Gloves Prep->Don Weigh 3. Weigh Compound - Perform inside fume hood. - Use anti-static weigh boat. - Handle gently to avoid dust. Don->Weigh Dissolve 4. Dissolve Compound - Add solvent to vessel. - Slowly add weighed powder. - Cap and mix. Weigh->Dissolve Label 5. Label Container - Chemical Name - Concentration - Date & Initials Dissolve->Label Clean 6. Decontaminate - Wipe down work surface. - Dispose of consumables in hazardous waste. Label->Clean Doff 7. Doff PPE - Remove gloves first. - Wash hands thoroughly. Clean->Doff

Caption: Step-by-step workflow for preparing a 2,5-Dimethoxyphenethylamine HCl solution.

Emergency Procedures & Spill Management

Immediate and correct action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with large amounts of water at a safety shower for at least 15 minutes.[2] Remove all contaminated clothing while under the shower.[2] Seek medical attention.

  • Inhalation: Move the affected individual to fresh air.[2] If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Minor Spill (in a fume hood):

    • Ensure appropriate PPE is worn (Section 3).

    • Contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads).

    • Carefully collect the material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution.

  • Major Spill (outside a fume hood):

    • Evacuate all personnel from the immediate area.

    • Alert your institution's emergency response team.

    • Prevent entry into the area.

    • Cleanup should only be performed by trained personnel with appropriate PPE, including respiratory protection.[2][3]

Decontamination & Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Waste Classification: 2,5-Dimethoxyphenethylamine hydrochloride and any materials contaminated with it (gloves, weigh boats, absorbent pads) must be disposed of as hazardous waste.[2] It carries the EPA hazardous waste number D002 for corrosivity.[2]

  • Disposal Protocol:

    • Collect all solid and liquid waste in a clearly labeled, sealed hazardous waste container.[3][7]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.

    • Rinse contaminated glassware thoroughly, collecting the initial rinsate as hazardous waste. Do not allow any wash water to enter the sewer system.[2]

    • Arrange for pickup and disposal through your institution's certified hazardous waste management program, following all local, state, and federal regulations.[2]

References

  • 2,5-Dimethoxyphenethylamine Safety D
  • 2,5-Dimethoxyamphetamine SAFETY D
  • 2C-H (hydrochloride) (2,5-Dimethoxyphenethylamine, CAS Number: 3166-74-3). Cayman Chemical.
  • 2C-H. Wikipedia.
  • 2,5-Dimethoxyphenethylamine hydrochloride | C10H16ClNO2 | CID 76631.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • 3,4-Dimethoxyphenethylamine (hydrochloride)
  • 2C-B (hydrochloride) (exempt preparation)
  • 2,5-Dimethoxyamphetamine (exempt preparation)
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.
  • Managing Hazardous Drug Exposures: Information for Healthcare Settings.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethoxyphenethylamine hydrochloride
Reactant of Route 2
2,5-Dimethoxyphenethylamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.